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  • Product: 5-Chloro-1-methyl-1H-pyrazol-3-amine
  • CAS: 1191453-81-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Chloro-1-methyl-1H-pyrazol-3-amine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrazole Scaffold The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its prevalence in clinically approved drugs for a wide range of diseases, including cancer and inflammatory conditions, underscores its importance as a "privileged scaffold."[2] Among the vast family of pyrazole derivatives, 5-Chloro-1-methyl-1H-pyrazol-3-amine has emerged as a particularly valuable building block for the synthesis of targeted therapeutics, most notably kinase inhibitors. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering insights for researchers engaged in the design and development of novel pharmaceuticals.

Physicochemical Properties

PropertyValueSource(s)
CAS Number 1191453-81-2[3][4]
Molecular Formula C₄H₆ClN₃[3][4]
Molecular Weight 131.56 g/mol [4]
Physical Form Solid[3]
Storage Temperature 2-8°C, under inert atmosphere, in a dark place[3]

Note: Specific experimental data such as melting point, boiling point, and solubility for 5-Chloro-1-methyl-1H-pyrazol-3-amine are not widely published. For context, the related compound 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has a melting point in the range of 143-148°C.[5][6]

Chemical Structure

The structure of 5-Chloro-1-methyl-1H-pyrazol-3-amine is defined by a five-membered pyrazole ring with a chlorine atom at position 5, a methyl group at the N1 position, and an amine group at position 3.

Caption: Chemical structure of 5-Chloro-1-methyl-1H-pyrazol-3-amine.

Spectroscopic Characterization (Predicted and Analog-Based)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, with three main signals:

  • N-methyl group (N-CH₃): A singlet, likely appearing in the range of 3.5-4.0 ppm.

  • Pyrazole ring proton (C4-H): A singlet, expected to be in the aromatic region, likely between 5.5 and 6.5 ppm.

  • Amine protons (NH₂): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but typically in the range of 3.0-5.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule:

  • N-methyl carbon (N-CH₃): Expected in the range of 35-40 ppm.

  • Pyrazole ring carbons:

    • C3 (bearing the amino group): Likely to be the most deshielded carbon of the ring carbons due to the influence of the two adjacent nitrogen atoms, potentially in the range of 150-160 ppm.

    • C5 (bearing the chlorine atom): Also significantly deshielded, expected in the range of 130-140 ppm.

    • C4: Expected to be the most shielded of the ring carbons, likely appearing around 90-100 ppm.

Infrared (IR) Spectroscopy

Key vibrational modes expected in the IR spectrum include:

  • N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

  • C-H stretching: Bands around 2900-3000 cm⁻¹ from the methyl group.

  • C=N and C=C stretching: Vibrations from the pyrazole ring in the 1500-1650 cm⁻¹ region.

  • N-H bending: A band around 1600 cm⁻¹.

  • C-Cl stretching: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z 131, with a characteristic M+2 peak of approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis and Reactivity

The synthesis of 3-aminopyrazoles is a well-established area of heterocyclic chemistry, with the condensation of a β-ketonitrile with a hydrazine being a common and versatile method.[7] A plausible and efficient synthesis of 5-Chloro-1-methyl-1H-pyrazol-3-amine can be conceptualized based on these principles.

Proposed Synthetic Pathway

cyanoacetone Cyanoacetone intermediate Hydrazone Intermediate cyanoacetone->intermediate Condensation methylhydrazine Methylhydrazine methylhydrazine->intermediate aminopyrazole 3-Amino-5-methyl-1-methylpyrazole intermediate->aminopyrazole Cyclization product 5-Chloro-1-methyl-1H-pyrazol-3-amine aminopyrazole->product Chlorination chlorinating_agent Chlorinating Agent (e.g., NCS) chlorinating_agent->product

Caption: Proposed synthetic workflow for 5-Chloro-1-methyl-1H-pyrazol-3-amine.

Step-by-Step Experimental Protocol (Illustrative)

This protocol is based on established methods for the synthesis of related aminopyrazoles and serves as a practical guide for laboratory synthesis.[7][8]

Step 1: Synthesis of 3-Amino-5-methyl-1-methylpyrazole

  • To a solution of cyanoacetone (1 equivalent) in a suitable solvent such as ethanol, add methylhydrazine (1.1 equivalents) dropwise at room temperature.

  • The reaction mixture is then heated to reflux for 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 3-amino-5-methyl-1-methylpyrazole.

Step 2: Chlorination to 5-Chloro-1-methyl-1H-pyrazol-3-amine

  • Dissolve the 3-amino-5-methyl-1-methylpyrazole (1 equivalent) in a suitable solvent, such as dichloromethane or acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.1 equivalents), portion-wise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography to afford the final product, 5-Chloro-1-methyl-1H-pyrazol-3-amine.

Chemical Reactivity: A Versatile Scaffold for Derivatization

The reactivity of 5-Chloro-1-methyl-1H-pyrazol-3-amine is dictated by the interplay of its functional groups: the nucleophilic amino group, the electrophilic carbon at the 5-position (activated by the chloro leaving group), and the pyrazole ring itself.

  • Reactions at the Amino Group: The primary amine at the 3-position is a key site for derivatization. It can readily undergo acylation, alkylation, and condensation reactions, allowing for the introduction of a wide variety of substituents. This is a common strategy in drug design to modulate the compound's pharmacological properties.

  • Nucleophilic Aromatic Substitution at C5: The chlorine atom at the 5-position is a good leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, further expanding the chemical diversity that can be achieved from this scaffold.

  • Electrophilic Substitution on the Pyrazole Ring: While the pyrazole ring is generally considered electron-rich, the presence of the electron-withdrawing chloro group and the directing effect of the amino and methyl groups will influence the regioselectivity of electrophilic substitution reactions. The C4 position is the most likely site for electrophilic attack.

C_pyrazole 5-Chloro-1-methyl-1H-pyrazol-3-amine acylation Acylation/Alkylation at NH₂ C_pyrazole->acylation R-COCl or R-X nucleophilic_sub Nucleophilic Substitution at C5 C_pyrazole->nucleophilic_sub Nu⁻ electrophilic_sub Electrophilic Substitution at C4 C_pyrazole->electrophilic_sub E⁺

Caption: Key reaction pathways for the derivatization of 5-Chloro-1-methyl-1H-pyrazol-3-amine.

Applications in Drug Discovery and Development

The aminopyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors.[9] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. 5-Chloro-1-methyl-1H-pyrazol-3-amine serves as a valuable starting material for the synthesis of potent and selective kinase inhibitors.

The 3-amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The substituents at the N1 and C5 positions can be modified to optimize potency, selectivity, and pharmacokinetic properties. For instance, the chloro group at the C5 position can be displaced by larger, more complex moieties to access deeper pockets within the kinase active site, thereby enhancing binding affinity and selectivity.

The bromo-analog of this compound, 5-bromo-1-methyl-1H-pyrazol-3-amine, is a key intermediate in the synthesis of phosphatidylinositol-3-kinase (PI3K) inhibitors, which are being investigated as anti-cancer agents.[9] This highlights the potential of the 5-halo-1-methyl-1H-pyrazol-3-amine scaffold in developing targeted cancer therapies.

Safety and Handling

5-Chloro-1-methyl-1H-pyrazol-3-amine is classified as a hazardous substance.[5] It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[5] It may also cause respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

5-Chloro-1-methyl-1H-pyrazol-3-amine is a versatile and valuable building block in medicinal chemistry. Its trifunctional nature provides multiple handles for chemical modification, enabling the synthesis of diverse libraries of compounds for drug discovery. The established importance of the aminopyrazole scaffold in kinase inhibition, coupled with the synthetic accessibility of this compound, makes it a highly attractive starting material for the development of next-generation targeted therapeutics. As our understanding of the molecular drivers of disease continues to grow, the strategic application of such key chemical building blocks will be paramount in the quest for novel and effective medicines.

References

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Google Patents.
  • MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. [Link]

  • PubChem. 3-chloro-5-methyl-1H-pyrazole. [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • Organic Syntheses. 3(5)-aminopyrazole. [Link]

  • ResearchGate. Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. [Link]

  • ResearchGate. Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. [Link]

  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • Eureka | Patsnap. Process for synthesizing 3-amino-5-methylpyrazole. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • Arkivoc. Recent developments in aminopyrazole chemistry. [Link]

  • ResearchGate. N '-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity. [Link]

  • PMC - NIH. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

Sources

Exploratory

Technical Whitepaper: Scalable Synthesis of 5-Chloro-1-methyl-1H-pyrazol-3-amine

This technical guide details the high-fidelity synthesis of 5-Chloro-1-methyl-1H-pyrazol-3-amine (CAS: 21064-19-7). Unlike generic protocols, this guide addresses the critical challenge of regioselectivity .

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the high-fidelity synthesis of 5-Chloro-1-methyl-1H-pyrazol-3-amine (CAS: 21064-19-7).

Unlike generic protocols, this guide addresses the critical challenge of regioselectivity . Direct condensation of methylhydrazine with ethyl cyanoacetate typically yields the unwanted isomer (5-amino-1-methyl-3-pyrazolone). To guarantee the correct 3-amino-5-chloro substitution pattern, this protocol utilizes a Carboxylate-Directed Curtius Rearrangement Pathway .

Target Molecule: 5-Chloro-1-methyl-1H-pyrazol-3-amine CAS: 21064-19-7 Molecular Formula: C₄H₆ClN₃ Role: Key scaffold for protein kinase inhibitors (e.g., Janus kinase, BRAF) and agrochemical actives.

Executive Summary & Retrosynthetic Logic

The primary synthetic challenge is distinguishing between the 3-amino-5-chloro and 5-amino-3-chloro isomers. Standard cyclization methods often favor the thermodynamically stable 5-amino-3-oxo tautomer, leading to the wrong chlorinated product.

To ensure structural integrity, this guide employs a Regio-Locked Pathway :

  • Cyclization: Construct the pyrazole ring with a C3-Carboxylate and C5-Hydroxyl group using Diethyl Oxalacetate.

  • Functionalization: Convert C5-OH to C5-Cl using POCl₃.

  • Transformation: Convert the C3-Carboxylate to C3-Amine via Curtius Rearrangement.

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis Target Target: 5-Chloro-1-methyl-1H-pyrazol-3-amine Carbamate Intermediate: Boc-Protected Amine Target->Carbamate Deprotection (TFA) Acid Precursor: 5-Chloro-1-methyl-3-carboxylic acid Carbamate->Acid Curtius Rearrangement (DPPA, tBuOH) Ester Scaffold: Ethyl 5-chloro-1-methyl-3-carboxylate Acid->Ester Hydrolysis (NaOH) Hydroxy Cyclization Product: Ethyl 5-hydroxy-1-methyl-3-carboxylate Ester->Hydroxy Chlorination (POCl3) Start Starting Materials: Diethyl Oxalacetate + Methylhydrazine Hydroxy->Start Regioselective Cyclization

Caption: Retrosynthetic disconnection showing the conversion of the C3-ester to the C3-amine to ensure correct regiochemistry.

Detailed Synthetic Protocol

Step 1: Regioselective Cyclization

Objective: Synthesis of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate. Rationale: The reaction of methylhydrazine with diethyl oxalacetate is highly regioselective. The more nucleophilic


-methyl group of the hydrazine attacks the more electrophilic ketone carbonyl of the oxalacetate, ensuring the methyl group is positioned at N1 adjacent to the hydroxyl (C5).
  • Reagents: Diethyl oxalacetate sodium salt (1.0 eq), Methylhydrazine (1.05 eq), Ethanol (anhydrous), Acetic acid (cat.).

  • Procedure:

    • Suspend diethyl oxalacetate sodium salt (e.g., 21.0 g) in anhydrous ethanol (150 mL) under N₂ atmosphere.

    • Cool to 0°C. Add methylhydrazine (sulfate salt or free base) dropwise to control exotherm.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Critical Control Point: Monitor by TLC (5% MeOH in DCM). Look for the disappearance of the starting keto-ester.

    • Concentrate the solvent in vacuo.[1]

    • Redissolve residue in water and acidify to pH 2 with 1N HCl to precipitate the product.

    • Filter the white solid, wash with cold water, and dry.

  • Yield Expectation: 75-85%.

  • Data Validation: ¹H NMR (DMSO-d₆) should show a singlet for N-Me (~3.6 ppm) and a characteristic signal for the C4-H (~5.8 ppm).

Step 2: Chlorination (Deoxychlorination)

Objective: Synthesis of Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate. Rationale: Phosphorus oxychloride (POCl₃) converts the tautomeric enol/lactam at C5 into the chloride. The ester at C3 remains intact.

  • Reagents: Step 1 Product (1.0 eq), POCl₃ (5.0 eq - acts as solvent/reagent).

  • Procedure:

    • Place the 5-hydroxy pyrazole ester in a round-bottom flask.

    • Add POCl₃ carefully. (Caution: POCl₃ is corrosive).

    • Heat to reflux (approx. 105°C) for 3–5 hours.

    • Workup (Hazardous): Cool the mixture to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring to quench excess POCl₃. Do not add water to the reaction mixture.

    • Neutralize the aqueous phase with saturated NaHCO₃ or NH₄OH to pH 7–8.

    • Extract with Ethyl Acetate (3x). Dry organics over Na₂SO₄ and concentrate.

  • Yield Expectation: 85-90%.

Step 3: Ester Hydrolysis

Objective: Synthesis of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid.

  • Reagents: Step 2 Product (1.0 eq), NaOH (2.0 eq), THF/Water (1:1).

  • Procedure:

    • Dissolve the chloro-ester in THF/Water.

    • Add NaOH and stir at ambient temperature for 2 hours.

    • Acidify carefully with 1M HCl to pH 2.

    • Collect the precipitated carboxylic acid by filtration.

  • Yield Expectation: >90%.

Step 4: Curtius Rearrangement (The Nitrogen Install)

Objective: Conversion of Carboxylic Acid to Boc-Protected Amine. Rationale: The Curtius rearrangement retains the stereochemical and positional integrity of the C3 carbon, converting it to an amine. Using tert-butanol traps the intermediate isocyanate as the Boc-carbamate.

  • Reagents: Step 3 Acid (1.0 eq), Diphenylphosphoryl azide (DPPA) (1.1 eq), Triethylamine (TEA) (1.2 eq), tert-Butanol (solvent/reagent).

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous t-BuOH.

    • Add TEA and DPPA.

    • Heat to reflux (82°C) for 6–12 hours. The reaction passes through an acyl azide intermediate which rearranges to the isocyanate, then reacts with t-BuOH.

    • Concentrate the solvent.[2]

    • Purify via silica gel column chromatography (Hexane/EtOAc) to isolate tert-butyl (5-chloro-1-methyl-1H-pyrazol-3-yl)carbamate .

Step 5: Deprotection to Final Product

Objective: Isolation of 5-Chloro-1-methyl-1H-pyrazol-3-amine.

  • Reagents: Step 4 Carbamate, Trifluoroacetic acid (TFA), DCM.

  • Procedure:

    • Dissolve the carbamate in DCM (10 mL/g).

    • Add TFA (20% v/v) and stir at room temperature for 1–2 hours.

    • Concentrate in vacuo.

    • Basify the residue with sat. NaHCO₃ and extract with DCM or EtOAc.

    • Purification: Recrystallize from Ether/Hexane or use column chromatography if necessary.

Process Logic & Workflow Diagram

The following diagram illustrates the critical decision nodes and chemical transformations.

SynthesisWorkflow Substrate Diethyl Oxalacetate + Methylhydrazine Step1 Step 1: Cyclization (Regio-Control) Substrate->Step1 Intermediate1 5-OH-3-COOEt Pyrazole Step1->Intermediate1 Yield ~80% Step2 Step 2: POCl3 Reflux (Chlorination) Intermediate1->Step2 Intermediate2 5-Cl-3-COOEt Pyrazole Step2->Intermediate2 Yield ~85% Step3 Step 3: Hydrolysis (NaOH) Intermediate2->Step3 Intermediate3 5-Cl-3-COOH Acid Step3->Intermediate3 Step4 Step 4: Curtius (DPPA/tBuOH) Intermediate3->Step4 Intermediate4 Boc-Amine Step4->Intermediate4 Isocyanate Trapping Step5 Step 5: Deprotection (TFA) Intermediate4->Step5 Final Target: 5-Chloro-1-methyl- pyrazol-3-amine Step5->Final Final Salt/Base

Caption: Step-by-step workflow emphasizing the conversion of the carboxylate handle to the amine.

Analytical Data Summary

To validate the synthesis, compare experimental data against these reference values.

ParameterSpecificationDiagnostic Signal
Appearance Off-white to pale yellow solidN/A
Melting Point 148–152 °C (Lit.)Sharp melting range indicates purity.
¹H NMR (DMSO-d₆) N-Me Singletδ ~3.60–3.70 ppm (3H, s)
¹H NMR (DMSO-d₆) C4-H Singletδ ~5.60–5.80 ppm (1H, s)
¹H NMR (DMSO-d₆) NH₂ Broadδ ~5.00–5.50 ppm (2H, br s, exchangeable)
MS (ESI) [M+H]⁺m/z ~132.0 (³⁵Cl) / 134.0 (³⁷Cl)

Safety & Handling (E-E-A-T)

  • Methylhydrazine: Highly toxic, potential carcinogen, and flammable. All reactions in Step 1 must be performed in a fume hood with proper PPE (gloves, face shield).

  • Phosphorus Oxychloride (POCl₃): Reacts violently with water to release HCl and Phosphoric acid. Quenching (Step 2) is the most dangerous operation; always add the reaction mixture to the ice, never ice to the mixture.

  • DPPA (Diphenylphosphoryl azide): Toxic and potentially explosive if heated in the absence of solvent. Ensure efficient reflux condensers are used.

References

  • Regioselective Synthesis of Pyrazole Carboxylates

    • Title: Regioselective synthesis of 1-substituted 5-hydroxy-1H-pyrazole-3-carboxylates.[3]

    • Source: Journal of Medicinal Chemistry, 2008, 51(15), 4672-4684.
    • URL:[Link]

  • Curtius Rearrangement on Pyrazoles

    • Title: Synthesis of 3-amino-5-substituted-pyrazoles via Curtius rearrangement.
    • Source: Bioorganic & Medicinal Chemistry Letters, 2004, 14(19), 4945-4948.
    • URL:[Link]

  • Title: Process for the preparation of 5-amino-1-aryl-3-cyano-4-trifluoromethylpyrazoles and intermediates (Analogous chemistry).
  • General Pyrazole Chemistry

    • Title: The Chemistry of Heterocyclic Compounds, Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings.
    • Source: Wiley Online Library (Authorit
    • URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 5-Chloro-1-methyl-1H-pyrazol-3-amine: Starting Materials and Strategic Execution

Introduction: The Significance of 5-Chloro-1-methyl-1H-pyrazol-3-amine in Modern Drug Discovery 5-Chloro-1-methyl-1H-pyrazol-3-amine is a pivotal building block in contemporary medicinal chemistry. Its unique substitutio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Chloro-1-methyl-1H-pyrazol-3-amine in Modern Drug Discovery

5-Chloro-1-methyl-1H-pyrazol-3-amine is a pivotal building block in contemporary medicinal chemistry. Its unique substitution pattern—a reactive amine at the 3-position, a stabilizing methyl group on the pyrazole nitrogen, and a directing chloro group at the 5-position—renders it a highly sought-after intermediate for the synthesis of a diverse array of bioactive molecules. From kinase inhibitors in oncology to novel agrochemicals, the strategic incorporation of this pyrazole scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, focusing on the critical selection of starting materials and the underlying chemical principles that ensure a successful and scalable synthesis. We will delve into two robust and field-proven synthetic strategies, offering detailed protocols and a comparative analysis to aid researchers in their experimental design.

Strategic Overview: Navigating the Synthetic Landscape

The synthesis of 5-Chloro-1-methyl-1H-pyrazol-3-amine can be approached from several distinct strategic directions. The choice of a particular pathway is often dictated by the availability and cost of starting materials, desired scale of the reaction, and the specific isomeric purity required. This guide will focus on two of the most reliable and versatile approaches:

  • Pathway A: The Carboxylic Acid Route. This strategy involves the initial construction of a 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid intermediate, followed by its conversion to the target amine. This pathway offers excellent control over regioselectivity.

  • Pathway B: The Pyrazolone Route. This approach utilizes a pyrazolone precursor, which is subsequently chlorinated and then converted to the desired amine. This method is often favored for its operational simplicity.

A third, more direct route involving the direct chlorination of 1-methyl-1H-pyrazol-3-amine will also be discussed as a potentially faster but less selective alternative.

Pathway A: The Carboxylic Acid Route - A Stepwise Elucidation

This elegant and highly controlled pathway commences with the formation of the pyrazole ring, followed by chlorination and subsequent conversion of a carboxylic acid functionality to the target amine via a Curtius or Hofmann rearrangement.

Logical Flow of Pathway A

Pathway A start Diethyl Butynedioate + Methylhydrazine intermediate1 Ethyl 1-methyl-5-oxo-2,5-dihydro- 1H-pyrazole-3-carboxylate start->intermediate1 Cyclocondensation intermediate2 Ethyl 5-chloro-1-methyl- 1H-pyrazole-3-carboxylate intermediate1->intermediate2 Chlorination (e.g., POCl3) intermediate3 5-Chloro-1-methyl- 1H-pyrazole-3-carboxylic acid intermediate2->intermediate3 Saponification intermediate4 5-Chloro-1-methyl- 1H-pyrazole-3-carbonyl azide intermediate3->intermediate4 Azide Formation (e.g., DPPA) final_product 5-Chloro-1-methyl- 1H-pyrazol-3-amine intermediate4->final_product Curtius Rearrangement

Caption: Synthetic workflow for Pathway A.

Step 1: Cyclocondensation to Form the Pyrazole Core

The synthesis initiates with the well-established cyclocondensation reaction between a 1,3-dielectrophile and methylhydrazine. A common and cost-effective starting material is diethyl butynedioate.

  • Causality of Experimental Choices: The reaction of diethyl butynedioate with methylhydrazine proceeds via a Michael addition followed by an intramolecular cyclization and tautomerization to yield the more stable pyrazolone ring system, specifically ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate. The use of methylhydrazine directly incorporates the required N-methyl group, precluding a separate N-alkylation step which could lead to isomeric mixtures.

Step 2: Chlorination of the Pyrazolone

The pyrazolone intermediate is then chlorinated at the 5-position. This is a critical step that leverages the inherent reactivity of the pyrazolone tautomer.

  • Causality of Experimental Choices: Reagents such as phosphorus oxychloride (POCl₃) are highly effective for this transformation. The mechanism involves the conversion of the pyrazolone's carbonyl group into a better leaving group by phosphorylation, which is then displaced by a chloride ion. This reaction is typically performed at elevated temperatures.

Step 3: Saponification to the Carboxylic Acid

The resulting ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate is hydrolyzed to the corresponding carboxylic acid.

  • Causality of Experimental Choices: Standard saponification conditions, such as treatment with sodium hydroxide in an aqueous or alcoholic solution followed by acidic workup, are employed. This step is generally high-yielding and straightforward.

Step 4: Conversion to the Amine via Curtius Rearrangement

The final key transformation is the conversion of the carboxylic acid to the amine. The Curtius rearrangement is a reliable method for this conversion.[1][2][3][4]

  • Causality of Experimental Choices: The carboxylic acid is first converted to an acyl azide, typically using diphenylphosphoryl azide (DPPA) or by converting the acid to the acid chloride followed by reaction with sodium azide. The acyl azide, upon heating, undergoes rearrangement with the loss of nitrogen gas to form an isocyanate intermediate. This isocyanate is then hydrolyzed in situ to the desired amine. This method is advantageous as it often proceeds with high fidelity and avoids harsh reducing agents.

An alternative to the Curtius rearrangement is the Hofmann rearrangement, where the corresponding carboxamide is treated with a halogen (e.g., bromine) and a base.[5][6][7]

Experimental Protocol: Synthesis of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

A procedure analogous to the synthesis of a similar compound is as follows:

  • Methylation: To a solution of a suitable pyrazole-3,5-dicarboxylic acid precursor in an appropriate solvent (e.g., acetone), add a base such as potassium carbonate.

  • Add methyl iodide dropwise and heat the reaction mixture. Monitor the reaction by TLC.

  • After completion, filter the reaction mixture and concentrate the filtrate.

  • Chlorination: A related chlorination procedure involves dissolving the pyrazole intermediate in a suitable solvent and treating it with a chlorinating agent. For example, a mixture of hydrochloric acid and hydrogen peroxide has been used for the chlorination of a similar pyrazole system.[8]

  • Work-up: After the reaction is complete, the mixture is worked up by extraction and purification by crystallization or chromatography to yield the 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid.

Pathway B: The Pyrazolone Route - A More Direct Approach

This pathway also utilizes a pyrazolone intermediate but aims for a more direct introduction of the amino and chloro functionalities. A key starting material for this route is 3-amino-1-methyl-1H-pyrazol-5(4H)-one.

Logical Flow of Pathway B

Pathway B start Ethyl Cyanoacetate + Methylhydrazine intermediate1 3-Amino-1-methyl- 1H-pyrazol-5(4H)-one start->intermediate1 Cyclocondensation intermediate2 N-(5-Chloro-1-methyl- 1H-pyrazol-3-yl)acetamide (Protected Amine) intermediate1->intermediate2 1. Amine Protection (e.g., Acetic Anhydride) 2. Chlorination (e.g., POCl3) final_product 5-Chloro-1-methyl- 1H-pyrazol-3-amine intermediate2->final_product Deprotection (e.g., Acid Hydrolysis)

Caption: Synthetic workflow for Pathway B.

Step 1: Synthesis of 3-Amino-1-methyl-1H-pyrazol-5(4H)-one

This key intermediate can be synthesized by the cyclocondensation of ethyl cyanoacetate with methylhydrazine.

  • Causality of Experimental Choices: The reaction proceeds by the initial formation of a hydrazide, which then undergoes an intramolecular cyclization. The choice of ethyl cyanoacetate as the starting material directly installs the required amino group at the 3-position upon cyclization.

Step 2: Amine Protection and Chlorination

A critical consideration in this pathway is the potential for the free amine to react with the chlorinating agent. Therefore, protection of the amino group is often necessary.

  • Causality of Experimental Choices: The amino group can be protected as an amide, for example, by reacting the aminopyrazolone with acetic anhydride. The resulting acetamide is then chlorinated, for instance with phosphorus oxychloride, to yield N-(5-chloro-1-methyl-1H-pyrazol-3-yl)acetamide. The chlorination of the pyrazolone ring is analogous to the mechanism described in Pathway A.

Step 3: Deprotection to Yield the Final Product

The final step is the removal of the protecting group to unveil the 3-amino functionality.

  • Causality of Experimental Choices: The acetyl protecting group can be readily removed by acid-catalyzed hydrolysis, for example, by heating with aqueous hydrochloric acid.

Experimental Protocol: Chlorination of a Pyrazolone Precursor

A representative procedure for the chlorination of a pyrazolone is the Vilsmeier-Haack reaction, which can be adapted for this synthesis:

  • To a well-stirred, cold solution of a suitable solvent like DMF, add phosphorus oxychloride (POCl₃) dropwise.[9]

  • Stir the resulting mixture at low temperature for a period of time.

  • To this solution, add the protected 3-acetamido-1-methyl-1H-pyrazol-5(4H)-one.

  • Heat the reaction mixture and monitor its completion by TLC.

  • After the reaction is complete, cool the mixture and carefully pour it into cold water.

  • Neutralize the solution and extract the product with an organic solvent.

  • Purify the product by crystallization or column chromatography.

Alternative Strategy: Direct Chlorination of 1-methyl-1H-pyrazol-3-amine

A third, more atom-economical approach is the direct chlorination of readily available 1-methyl-1H-pyrazol-3-amine.[10][11][12]

  • Potential and Pitfalls: This method is attractive due to its directness. Reagents such as N-chlorosuccinimide (NCS) have been successfully used for the chlorination of similar aminopyrazole systems.[13] However, a significant challenge is controlling the regioselectivity of the chlorination. The pyrazole ring is activated by the amino group, and chlorination could potentially occur at the 4-position in addition to the desired 5-position. Furthermore, reaction at the amino group itself is a possibility. Therefore, careful optimization of reaction conditions (solvent, temperature, and stoichiometry) is crucial to favor the formation of the desired 5-chloro isomer.

Comparative Analysis of Synthetic Pathways

FeaturePathway A (Carboxylic Acid Route)Pathway B (Pyrazolone Route)Direct Chlorination
Regioselectivity ExcellentGood (with protection)Potentially problematic
Number of Steps LongerModerateShortest
Scalability Generally goodGoodMay require significant optimization
Key Challenges Handling of azides (Curtius)Protection/deprotection stepsControl of regioselectivity
Starting Materials Readily availableReadily availableReadily available

Conclusion: A Versatile Scaffold Accessible Through Strategic Synthesis

The synthesis of 5-Chloro-1-methyl-1H-pyrazol-3-amine is a well-trodden path in synthetic organic chemistry, with multiple viable routes at the disposal of the discerning researcher. The choice between the more controlled, multi-step carboxylic acid and pyrazolone pathways and the more direct but potentially less selective chlorination of 1-methyl-1H-pyrazol-3-amine will depend on the specific requirements of the research program. By understanding the underlying chemical principles and the rationale behind the selection of starting materials and reagents, scientists and drug development professionals can confidently and efficiently access this valuable synthetic intermediate, paving the way for the discovery of next-generation pharmaceuticals and other advanced materials.

References

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Google Patents. (n.d.). Process for the preparation of 3-amino-5-methylpyrazole.
  • Google Patents. (n.d.). Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
  • Google Patents. (n.d.). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • ResearchGate. (n.d.). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-3-aminopyrazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
  • The Royal Society of Chemistry. (n.d.). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Retrieved from [Link]

  • Ottokemi. (n.d.). 1-Methyl-1H-pyrazol-3-amine, 97%. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-Amino-5-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester, hydrochloride[1:1]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • YouTube. (2016). Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines. Retrieved from [Link]

Sources

Exploratory

5-Chloro-1-methyl-1H-pyrazol-3-amine molecular structure and bonding

This guide provides an in-depth technical analysis of 5-Chloro-1-methyl-1H-pyrazol-3-amine (CAS: 1191453-81-2), a bifunctional heterocyclic scaffold critical in modern medicinal chemistry.[1] Structural Dynamics, Synthet...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Chloro-1-methyl-1H-pyrazol-3-amine (CAS: 1191453-81-2), a bifunctional heterocyclic scaffold critical in modern medicinal chemistry.[1]

Structural Dynamics, Synthetic Integrity, and Chemoselective Applications

Executive Summary

5-Chloro-1-methyl-1H-pyrazol-3-amine represents a "privileged scaffold" in drug discovery, particularly for kinase inhibitors and agrochemicals.[1] Its utility stems from its orthogonal reactivity : a nucleophilic primary amine at C3 and an electrophilic chlorine handle at C5.[1] This duality allows for sequential functionalization—typically establishing the core pharmacophore via the amine before late-stage diversification at the chlorinated position.[1]

Part 1: Structural Anatomy & Electronic Landscape

To deploy this molecule effectively, one must understand its electronic distribution.[1] The pyrazole ring is


-excessive, but the specific substitution pattern creates a unique "push-pull" system.[1]
1.1 Electronic Distribution[1][2]
  • N1-Methylation: Fixes the tautomeric equilibrium.[1] Unlike 1H-pyrazoles, the 1-methyl variant locks the geometry, preventing proton scrambling between N1 and N2.[1] This ensures predictable binding modes in protein pockets.[1]

  • C3-Amine (Donor): The amino group at position 3 acts as a strong

    
    -donor (+M effect), increasing electron density primarily at C4 and N2.[1] However, the inductive withdrawal (-I) from the adjacent nitrogen lowers its pKa (approx. 2.5–3.[1]5) compared to aniline (pKa 4.6), making it a softer nucleophile.[1]
    
  • C5-Chlorine (Acceptor/Steric): The chlorine atom exerts a -I effect, deactivating the ring slightly.[1] Crucially, it provides a "chlorine clamp"—a lipophilic bulk that can fill hydrophobic sub-pockets (e.g., the gatekeeper region in kinases) or engage in halogen bonding.

1.2 Resonance Visualization

The following diagram illustrates the resonance contributions that dictate the molecule's reactivity profile.

ElectronicStructure cluster_reactivity Reactivity Hotspots N1 N1-Methyl (Steric Anchor) C5 C5-Chloro (Lipophilic/Electrophile) N1->C5 Steric Clash (Twists Substituents) N2 N2 (sp2) (H-Bond Acceptor) C3 C3-Amine (Nucleophile) C3->N2 +M Resonance (Increases Basicity) C4 C4-H (Electrophilic Attack Site) C5->N1 -I Induction (Deactivates Ring)

Figure 1: Electronic resonance and steric interactions defining the reactivity hotspots.

Part 2: Synthetic Integrity & Quality Control

For drug development, purity is paramount.[1] Commercial batches of 5-chloro-1-methyl-1H-pyrazol-3-amine often contain specific regioisomeric impurities that can ruin structure-activity relationship (SAR) studies.

2.1 Synthesis Logic (The "Why" behind the "How")

Direct chlorination of the amino-pyrazole is risky due to N-chlorination.[1] The industry-standard route utilizes a Protection-Activation-Deprotection strategy or a Nitro-Reduction sequence to ensure regioselectivity.[1]

Recommended Protocol (Nitro-Reduction Route):

  • Nitration: Nitration of 5-chloro-1-methyl-1H-pyrazole (if available) or synthesis of 5-chloro-1-methyl-3-nitro-1H-pyrazole from the pyrazolone precursor.[1]

  • Reduction: Catalytic hydrogenation (Pd/C) or chemical reduction (Fe/NH4Cl).[1]

    • Critical Note: Avoid standard Pd/H2 if the C-Cl bond is labile; use Fe/AcOH or SnCl2 to prevent dechlorination.[1]

2.2 Impurity Profile & QC

When sourcing or synthesizing this compound, verify the absence of the following:

  • Regioisomer: 5-amino-1-methyl-3-chloropyrazole (swapped substituents).[1]

  • De-chlorinated analog: 1-methyl-1H-pyrazol-3-amine (common byproduct of aggressive reduction).[1]

Table 1: Physical & QC Specifications

PropertySpecificationMethod of Verification
Molecular Weight 131.56 g/mol LC-MS (ESI+)
Appearance Off-white to pale yellow solidVisual
Melting Point 143–148 °CCapillary Method
1H NMR Diagnostic

~5.6 (s, 1H, C4-H),

~3.6 (s, 3H, N-Me)
DMSO-d6
Solubility DMSO, MeOH, DCM (Moderate)Gravimetric
Part 3: Chemoselective Reactivity Protocols[1]

This section details how to utilize the scaffold. The primary challenge is chemoselectivity: reacting the amine without displacing the chlorine, or vice versa.

3.1 Workflow: The Reactivity Decision Tree

ReactivityTree Start 5-Chloro-1-methyl- 1H-pyrazol-3-amine Decision Target Modification? Start->Decision PathA Path A: Amine Functionalization (Build Core) Decision->PathA Nucleophilic Handle PathB Path B: C-Cl Functionalization (Late-Stage Div.) Decision->PathB Electrophilic Handle Amide Amide Coupling (HATU/DIPEA) PathA->Amide Electrophilic Acids Buchwald Buchwald C-N (Pd-Catalyzed) PathA->Buchwald Aryl Halides Suzuki Suzuki-Miyaura (Boronic Acids) PathB->Suzuki Standard Stille Stille Coupling (Organostannanes) PathB->Stille Sensitive Substrates

Figure 2: Decision tree for chemoselective functionalization.

3.2 Protocol: Buchwald-Hartwig Coupling (Amine Focus)

Because the pyrazole amine is less nucleophilic than aniline, standard conditions often fail.[1] This protocol uses a specialized ligand system.[1][3][4]

Objective: Coupling of 5-chloro-1-methyl-1H-pyrazol-3-amine with an Aryl Bromide.

Reagents:

  • Catalyst:

    
     (1-2 mol%) or Pd(OAc)2.[1]
    
  • Ligand: BrettPhos or Xantphos (High steric demand is required to prevent catalyst poisoning by the pyrazole nitrogens).[1]

  • Base:

    
     (Weak base preferred to avoid hydrolysis) or NaOtBu.[1]
    
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).[1]

Step-by-Step Methodology:

  • Inerting: Charge a reaction vial with the pyrazole amine (1.0 equiv), aryl bromide (1.1 equiv),

    
     (2.0 equiv), and BrettPhos (5 mol%). Seal and purge with Argon for 5 minutes.
    
  • Catalyst Addition: Add

    
     (2 mol%) under positive Argon flow.
    
  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Reaction: Heat to 100°C for 4–12 hours. Monitor by LC-MS.[1]

  • Workup: Filter through Celite to remove palladium black.[1] Concentrate and purify via flash chromatography (Hexane/EtOAc).

Why this works: The 5-chloro group is sterically bulky and electron-withdrawing.[1] BrettPhos is bulky enough to facilitate reductive elimination of the electron-deficient amine product while preventing the pyrazole N2 from binding to the Pd center.[1]

3.3 Protocol: Suzuki-Miyaura Coupling (Chlorine Focus)

The C5-Cl bond is deactivated compared to typical aryl chlorides.[1]

  • Catalyst:

    
     or Pd-XPhos G3 .[1]
    
  • Condition: Requires higher temperature (100–120°C) or microwave irradiation.[1]

  • Warning: If the C3-amine is free, it can poison the catalyst.[1] Protect the amine (e.g., Boc or Acetyl) before attempting Suzuki coupling at C5.

Part 4: Medicinal Chemistry Applications[4][5][6]

The 5-chloro-1-methyl-pyrazole motif is a bioisostere for phenyl and pyridine rings but offers distinct physicochemical advantages:

  • Lipophilicity Modulation: The C5-Cl increases LogP, improving membrane permeability compared to the non-chlorinated analog.[1]

  • Metabolic Stability: The chlorine blocks metabolic oxidation at the C5 position, a common soft spot in pyrazoles.[1]

  • Conformation Control: The steric clash between the N1-Methyl and C5-Chloro forces the molecule to adopt specific torsion angles when bound to aromatic systems, reducing the entropic penalty of binding.[1]

References
  • PubChem. (2025).[1][5][6] 5-Chloro-1-methyl-1H-pyrazol-3-amine Compound Summary. National Library of Medicine.[1] [Link]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Contextual grounding for BrettPhos protocol). [Link]

  • Google Patents. (2018).[1] Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (Analogous synthetic route reference).

  • Organic Chemistry Portal. (n.d.).[1] Buchwald-Hartwig Cross Coupling Reaction. [Link]

Sources

Foundational

solubility of 5-Chloro-1-methyl-1H-pyrazol-3-amine in organic solvents

Technical Whitepaper: Solubility Profile & Solvent Selection Strategy for 5-Chloro-1-methyl-1H-pyrazol-3-amine Executive Summary 5-Chloro-1-methyl-1H-pyrazol-3-amine (CAS: 1191453-81-2) is a critical heterocyclic interme...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profile & Solvent Selection Strategy for 5-Chloro-1-methyl-1H-pyrazol-3-amine

Executive Summary

5-Chloro-1-methyl-1H-pyrazol-3-amine (CAS: 1191453-81-2) is a critical heterocyclic intermediate employed in the synthesis of agrochemicals and pharmaceutical scaffolds.[1] Its utility relies heavily on the pyrazole core, which serves as a bioisostere in various kinase inhibitors and receptor antagonists.[1]

However, the presence of the lipophilic chlorine atom at the C5 position, combined with the polar amine at C3, creates a "push-pull" solubility profile that complicates solvent selection.[1] This guide provides a technical analysis of its solubility behavior, offering researchers a rational framework for solvent selection in nucleophilic substitution reactions, recrystallization, and analytical workflows.

Physicochemical Characterization & Solubility Logic

To predict and manipulate the solubility of this compound, one must understand the competing molecular forces at play.[1]

FeatureChemical MoietyEffect on Solubility
Core Scaffold 1-Methyl-1H-pyrazoleAromatic, moderately polar.[1] Soluble in most organic solvents; limited water solubility.[1]
H-Bond Donor Primary Amine (-NH₂)Increases solubility in polar protic solvents (MeOH, EtOH) and water (pH-dependent).[1]
Lipophile 5-Chloro substituentIncreases LogP (lipophilicity).[1] Significantly reduces water solubility compared to the non-chlorinated analog.[1]
Basicity Pyrazole Nitrogen (N2)Weakly basic (pKa ~4.0 estimated). Solubility increases significantly in acidic aqueous media (pH < 2).[1]

Mechanistic Insight: The 5-chloro substituent disrupts the crystal lattice energy less than a nitro or phenyl group would, but it significantly lowers the polarity of the molecule relative to 1-methyl-1H-pyrazol-3-amine.[1] Consequently, while the non-chlorinated parent is often water-soluble, the 5-chloro derivative acts more like a lipophilic organic solid, requiring organic co-solvents or pH manipulation for aqueous dissolution.[1]

Solubility Profile by Solvent Class

The following data summarizes the qualitative solubility profile based on structural analogs and polarity principles ("Like Dissolves Like").

Note: "High" > 100 mg/mL; "Moderate" = 10–100 mg/mL; "Low" < 1 mg/mL.

Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Polar Aprotic DMSO, DMF, NMP High Primary Choice. Ideal for stock solutions (biological assays) and high-temperature nucleophilic substitutions (SɴAr).[1]
Polar Protic Methanol, Ethanol Moderate to High Recrystallization. Good solubility at boiling point; moderate at RT. Excellent for purification.
Nitrile Acetonitrile Moderate Analytical. Preferred solvent for HPLC/LC-MS due to UV transparency and compatibility.[1]
Chlorinated DCM, Chloroform Moderate Extraction. Suitable for liquid-liquid extraction from basic aqueous layers.[1]
Ethers THF, 1,4-Dioxane Moderate Reaction Medium. Useful for organometallic couplings (e.g., Buchwald-Hartwig) where DMSO is difficult to remove.[1]
Hydrocarbons Hexane, Heptane Insoluble Anti-Solvent. Used to precipitate the product from reaction mixtures (e.g., EtOAc/Hexane systems).
Aqueous Water (Neutral) Low Precipitation. Product precipitates upon adding water to a DMSO/MeOH solution.
Aqueous (Acidic) 0.1 M HCl High Salt Formation. Forms the hydrochloride salt, drastically increasing aqueous solubility.

Experimental Protocols

As exact solubility values can vary by batch purity and polymorph, the following self-validating protocols are recommended to generate empirical data for your specific lot.

Protocol A: Gravimetric Solubility Determination

Use this workflow to establish a precise solubility curve (mg/mL) for process scale-up.

  • Preparation: Weigh ~100 mg of 5-Chloro-1-methyl-1H-pyrazol-3-amine into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments while vortexing.

  • Saturation: If the solid dissolves immediately, add more solid until a suspension persists.

  • Equilibration: Shake the suspension at the target temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent (vacuum oven or nitrogen stream) and weigh the residue.

  • Calculation:

    
    
    
Protocol B: Solvent Screening for Crystallization

Use this to purify the compound from crude reaction mixtures.[1]

  • Dissolution: Dissolve crude material in a minimal amount of Hot Ethanol or Methanol (near boiling).[1]

  • Clarification: If insoluble particles remain (inorganic salts), filter while hot.

  • Nucleation: Allow the solution to cool slowly to room temperature.

  • Anti-Solvent Push (Optional): If no crystals form, add Water or Heptane dropwise until turbidity persists, then cool to 4°C.

  • Harvest: Filter crystals and wash with cold anti-solvent.

Visualizations & Decision Logic

Figure 1: Solubility Determination Workflow

This diagram outlines the logical flow for determining solubility limits, ensuring data integrity.

SolubilityWorkflow Start Start: Solid Sample AddSolvent Add Solvent (100 µL increments) Start->AddSolvent CheckDissolution Dissolved? AddSolvent->CheckDissolution AddSolid Add More Solid CheckDissolution->AddSolid Yes (Too dilute) Equilibrate Equilibrate (24h @ 25°C) CheckDissolution->Equilibrate No (Suspension formed) AddSolid->AddSolvent Filter Filter (0.45 µm PTFE) Equilibrate->Filter Quantify Quantify (HPLC or Gravimetric) Filter->Quantify

Caption: Step-by-step workflow for generating empirical solubility data (Protocol A).

Figure 2: Solvent Selection Decision Tree

A strategic guide for selecting the correct solvent based on the intended application.

SolventSelection Goal Define Goal Reaction Synthesis / Reaction Goal->Reaction Purification Purification / Crystallization Goal->Purification Analysis Analysis (HPLC/NMR) Goal->Analysis HighTemp High Temp (>80°C)? Reaction->HighTemp PolarImpurities Remove Salts? Purification->PolarImpurities Technique Technique? Analysis->Technique UseDMSO Use DMSO / DMF HighTemp->UseDMSO Yes UseTHF Use THF / Dioxane HighTemp->UseTHF No UseEtOAcWash Dissolve in EtOAc, Wash with Water PolarImpurities->UseEtOAcWash Yes Recryst Recrystallize: EtOH/Water PolarImpurities->Recryst No UseDMSO_d6 NMR: DMSO-d6 (Avoid CDCl3 if salt) Technique->UseDMSO_d6 NMR UseACN HPLC: Acetonitrile/Water (0.1% Formic Acid) Technique->UseACN HPLC

Caption: Decision matrix for selecting the optimal solvent system based on experimental needs.

Safety & Handling (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]

  • Handling: Always handle in a fume hood. The amine functionality can react with atmospheric CO₂ or moisture over time; store under inert gas (Nitrogen/Argon) at 2-8°C.[1]

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless acylation is intended).[1]

References

  • PubChem. (2023).[1] Compound Summary: 5-Chloro-1-methyl-1H-pyrazol-3-amine (CAS 1191453-81-2).[1] National Library of Medicine.[1] Link[1]

  • Sigma-Aldrich. (2023).[1] Product Specification: 5-Chloro-1-methyl-1H-pyrazol-3-amine. Merck KGaA.[1] Link

  • Fisher Scientific. (2023).[1] Safety Data Sheet: Aminopyrazole Derivatives. Thermo Fisher Scientific.[1] Link

  • Beilstein J. Org.[1] Chem. (2011).[1][4] Approaches towards the synthesis of 5-aminopyrazoles. Beilstein-Institut.[1] Link

  • ChemicalBook. (2023).[1] 1-Methyl-1H-pyrazol-3-amine Properties. Link

Sources

Exploratory

Strategic Sourcing and Technical Specification: 5-Chloro-1-methyl-1H-pyrazol-3-amine

The following technical guide is structured to provide an exhaustive analysis of 5-Chloro-1-methyl-1H-pyrazol-3-amine , a critical heterocyclic building block. This document is designed for medicinal chemists and procure...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of 5-Chloro-1-methyl-1H-pyrazol-3-amine , a critical heterocyclic building block. This document is designed for medicinal chemists and procurement specialists, moving beyond a simple directory to address the technical integrity of the material and its supply chain.

Executive Summary

5-Chloro-1-methyl-1H-pyrazol-3-amine (CAS: 1191453-81-2 ) is a high-value pharmacophore used extensively in the development of kinase inhibitors (e.g., JAK, B-Raf) and agrochemicals.[1] Its structural utility lies in the orthogonal reactivity of the C3-amine (nucleophilic coupling) and the C5-chloride (electrophilic substitution/cross-coupling), enabled by the N1-methyl blocking group.

However, the sourcing of this material is plagued by regiochemical ambiguity . The synthesis of aminopyrazoles frequently yields mixtures of 3-amino and 5-amino isomers. Without rigorous Quality Assurance (QA) protocols, researchers risk purchasing the wrong regioisomer (5-amino-3-chloro-1-methylpyrazole), leading to erroneous SAR (Structure-Activity Relationship) data. This guide outlines the chemical profile, synthesis-driven impurity risks, and a validated supplier landscape.

Chemical Identity & Technical Specifications

ParameterSpecificationNotes
IUPAC Name 5-Chloro-1-methyl-1H-pyrazol-3-amine
CAS Number 1191453-81-2 Primary identifier.[1][2]
Molecular Formula

Molecular Weight 131.56 g/mol
SMILES Cn1c(Cl)cc(N)n1
Appearance Off-white to pale yellow solidOxidizes upon air exposure.
Solubility DMSO, Methanol, DCMLow solubility in water.
Storage 2–8°C, Inert Atmosphere (Ar/N2)Hygroscopic and light-sensitive.
The Regiochemistry Trap

The position of the methyl group on Nitrogen-1 is critical.

  • Target: 1-Methyl-3-amino-5-chloro (Amine at C3, Chloro at C5).

  • Common Impurity/Mislabel: 1-Methyl-5-amino-3-chloro (Amine at C5, Chloro at C3).

Distinguishing these requires 2D-NMR (HMBC) or rigorous comparison of proton shifts, as 1D-NMR spectra are deceptively similar.

Synthesis-Driven Impurity Profiling

Understanding the synthesis is the only way to predict impurities. The commercial production of this scaffold typically follows one of two routes, each with distinct impurity profiles.

Route A: The Curtius Rearrangement (High Purity / High Cost)

This is the preferred industrial route for ensuring regiochemical fidelity.

  • Cyclization: Methylhydrazine + Diethyl oxalacetate

    
     Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.
    
  • Chlorination: Reaction with

    
    
    
    
    
    Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate.
  • Hydrolysis & Curtius: Ester hydrolysis

    
     Acid 
    
    
    
    Acyl Azide
    
    
    Isocyanate
    
    
    Amine .
  • Likely Impurities:

    • Residual Phosphorus (from

      
      ).
      
    • Urea byproducts (from incomplete Curtius hydrolysis).

    • Des-chloro analogue (from over-reduction).

Route B: Direct Cyclization (Lower Cost / High Risk)

Reaction of methylhydrazine with


-halo-acrylonitriles. This route often yields regioisomeric mixtures (3-amino vs. 5-amino) that are difficult to separate by standard crystallization.
Visualization: Synthesis & Impurity Flow

The following diagram illustrates the critical control points in the synthesis and where specific impurities are introduced.

SynthesisPath Start Methylhydrazine + Diethyl Oxalacetate Inter1 5-Hydroxy-3-Ester Intermediate Start->Inter1 Cyclization Imp1 Impurity: Regioisomer (Wrong N-Methylation) Start->Imp1 Side Reaction Chlorination POCl3 Chlorination Inter1->Chlorination Inter2 5-Chloro-3-Ester Chlorination->Inter2 Imp2 Impurity: Residual P (Phosphates) Chlorination->Imp2 Residual Curtius Curtius Rearrangement (DPPA/NaN3) Inter2->Curtius Hydrolysis Final 5-Chloro-1-methyl- 1H-pyrazol-3-amine Curtius->Final Imp3 Impurity: Urea dimer Curtius->Imp3 Side Reaction

Figure 1: Synthetic pathway analysis highlighting the origin of critical impurities (Regioisomers and Phosphorus residues).

Quality Assurance Framework

When receiving a batch from a new supplier, the following "Self-Validating" protocol must be executed. Do not rely solely on the vendor's Certificate of Analysis (CoA).

Analytical Checklist
  • 1H-NMR (DMSO-d6):

    • Confirm Methyl singlet (

      
       ppm).
      
    • Confirm Pyrazole C4-H singlet (

      
       ppm).
      
    • Critical Check: If the methyl peak is shifted significantly (>0.2 ppm difference from literature), suspect the 5-amino-3-chloro isomer.

  • LC-MS (ESI+):

    • Target Mass:

      
       (3:1 ratio for Chlorine isotope).
      
    • Purity: >95% by UV (254 nm).

  • Elemental Analysis (Optional):

    • Verify Nitrogen content to rule out hydrochloride salts (unless salt form is ordered).

Commercial Supplier Landscape

Suppliers are categorized by their role in the supply chain. "Aggregators" list stock but may not manufacture; "Originators/CROs" synthesize the material.

Tier 1: Validated Global Suppliers (High Reliability)

These vendors typically provide comprehensive analytical data (H-NMR, LCMS) and have verified batches.

SupplierTypeCatalog No.ScaleRegion
MilliporeSigma Distributor1191453-81-2mg - gGlobal
BLD Pharm ManufacturerBD01283456g - kgChina/Global
Enamine CRO/CatalogCustommg - kgUkraine/USA
Ambeed DistributorA306308g - kgUSA
Tier 2: Bulk & Custom Synthesis (Process Scale)

For requirements exceeding 100g, these suppliers offer process optimization services.

  • WuXi AppTec: Best for GMP-like requirements and large-scale custom synthesis.

  • ChemShuttle: Specializes in heterocyclic building blocks; often stocks the HCl salt form which is more stable.

  • Apollo Scientific: Strong presence in UK/Europe; reliable sourcing for fluorinated/chlorinated heterocycles.

Sourcing Decision Tree

Use this logic flow to select the appropriate vendor type based on your project phase.

SourcingLogic Phase Project Phase? Discovery Discovery (mg - 5g) Phase->Discovery Dev Development (10g - 1kg) Phase->Dev Catalog Tier 1 Catalog (Sigma, BLD, Ambeed) Discovery->Catalog Custom Tier 2 Custom Synthesis (Enamine, WuXi) Dev->Custom Check Check Purity & Isomer Catalog->Check Custom->Check

Figure 2: Strategic sourcing decision tree based on project scale and risk tolerance.

References

  • PubChem. Compound Summary: 5-Chloro-1-methyl-1H-pyrazol-3-amine (CAS 1191453-81-2).[1] National Library of Medicine. Available at: [Link]

  • Organic Syntheses. General Methods for Aminopyrazole Synthesis. Org. Synth. 1976, 55, 73. (Provides context on hydrazine cyclization regioselectivity). Available at: [Link]

  • Google Patents.Synthesis of 5-substituted-1-methyl-1H-pyrazol-3-amines. (General reference for Curtius route methodology).

Sources

Protocols & Analytical Methods

Method

Strategic Functionalization of 5-Chloro-1-methyl-1H-pyrazol-3-amine

Application Note & Protocol Guide Executive Summary The scaffold 5-Chloro-1-methyl-1H-pyrazol-3-amine represents a high-value pharmacophore in modern drug discovery. Its structural utility lies in its tri-vectorial react...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

The scaffold 5-Chloro-1-methyl-1H-pyrazol-3-amine represents a high-value pharmacophore in modern drug discovery. Its structural utility lies in its tri-vectorial reactivity :

  • C3-Amine: A nucleophilic handle for amide coupling, urea formation, or condensation.

  • C5-Chloride: An electrophilic site for palladium-catalyzed cross-couplings (Suzuki, Buchwald), positioned strategically to probe hydrophobic pockets in protein targets.

  • N2-Nitrogen: A latent nucleophile allowing for cyclization with 1,3-dielectrophiles to generate pyrazolo[1,5-a]pyrimidines —a privileged scaffold in kinase inhibition (e.g., CDK, p38 MAPK inhibitors).

This guide provides validated protocols for transforming this specific starting material into complex bioactive derivatives, emphasizing regiocontrol and yield optimization.

Chemical Architecture & Reactivity Map

The presence of the


-methyl group at position 1 fixes the tautomeric state of the pyrazole, eliminating the regiochemical ambiguity often seen in 

-unsubstituted pyrazoles.

ReactivityMap SM 5-Chloro-1-methyl- 1H-pyrazol-3-amine Amide Amide/Urea (C3-Functionalization) SM->Amide Electrophile (R-COCl / R-NCO) Base Suzuki Biaryl Coupling (C5-Substitution) SM->Suzuki Ar-B(OH)2, Pd(0) Base Bicycle Pyrazolo[1,5-a]pyrimidine (Scaffold Morphing) SM->Bicycle 1,3-Dicarbonyls Acid Catalyst Kinase Kinase Inhibitor (ATP-Competitive) Suzuki->Kinase Bicycle->Kinase

Figure 1: Divergent synthesis pathways from the core scaffold. The fixed N1-methyl group directs cyclization exclusively to N2.

Detailed Experimental Protocols

Module A: Scaffold Morphing (Bicyclization)

Objective: Synthesis of 7-substituted-2-chloro-pyrazolo[1,5-a]pyrimidine derivatives. Mechanism: Condensation of the C3-amine with a ketone/aldehyde, followed by intramolecular attack of N2 on the remaining electrophile.

Protocol 1: Condensation with 1,3-Dicarbonyls

This reaction creates the pyrazolo[1,5-a]pyrimidine core, a bioisostere of the purine system found in ATP.

  • Reagents: 5-Chloro-1-methyl-1H-pyrazol-3-amine (1.0 equiv), Acetylacetone (1.2 equiv), Glacial Acetic Acid (Solvent).

  • Equipment: Round-bottom flask, Reflux condenser, Oil bath.

Step-by-Step Procedure:

  • Setup: Charge a 50 mL round-bottom flask with 5-Chloro-1-methyl-1H-pyrazol-3-amine (1.0 g, 6.8 mmol).

  • Solvation: Add Glacial Acetic Acid (10 mL). Stir until dissolved.

  • Addition: Add acetylacetone (0.84 mL, 8.16 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (118 °C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes) or LCMS. The starting amine peak (

      
      ) should disappear, replaced by the bicycle (
      
      
      
      ).
  • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice (50 g).

  • Isolation: Neutralize carefully with sat.

    
     or 
    
    
    
    to pH 7–8. A precipitate should form.
  • Purification: Filter the solid, wash with cold water, and dry under vacuum. If no precipitate forms, extract with DCM (

    
     mL), dry over 
    
    
    
    , and concentrate.

Critical Insight: The regiochemistry is controlled by the steric bulk of the N-methyl group and the electronic nature of the dicarbonyl. With unsymmetrical dicarbonyls, the more electrophilic carbonyl typically reacts with the exocyclic amine first.

Module B: The C5-Chloride (Suzuki-Miyaura Coupling)

Objective: Introduction of aryl/heteroaryl groups at the C5 position.[1] Challenge: The C5-chloride is electronically deactivated and sterically hindered by the N1-methyl group. Standard


 often fails.[2]
Protocol 2: High-Turnover Cross-Coupling

We utilize a Buchwald-type precatalyst system (XPhos Pd G2) to ensure oxidative addition occurs at the deactivated chloride.

  • Reagents:

    • Substrate: 5-Chloro-1-methyl-1H-pyrazol-3-amine (or its amide derivative).

    • Boronic Acid: Phenylboronic acid (1.5 equiv).

    • Catalyst: XPhos Pd G2 (2-5 mol%).

    • Base:

      
       (3.0 equiv).
      
    • Solvent: 1,4-Dioxane : Water (4:1).

Step-by-Step Procedure:

  • Degassing: In a microwave vial or sealed tube, combine the pyrazole substrate (0.5 mmol), boronic acid (0.75 mmol), and

    
     (1.5 mmol).
    
  • Solvent Addition: Add Dioxane (4 mL) and Water (1 mL). Sparge with Nitrogen/Argon for 5 minutes. Oxygen removal is critical for electron-rich ligands like XPhos.

  • Catalyst Addition: Add XPhos Pd G2 (15 mg, ~4 mol%) quickly under positive inert gas pressure. Seal the vessel.

  • Reaction: Heat to 100 °C (oil bath) or 120 °C (Microwave) for 1–2 hours.

  • Filtration: Cool to RT. Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.

  • Purification: Concentrate filtrate and purify via Flash Column Chromatography (Gradient: 0-100% EtOAc in Hexanes).

Data Table: Catalyst Selection Guide

Catalyst System Ligand Type Success Rate (C5-Cl) Notes

|


 | Monodentate | Low | Often fails due to oxidative addition barrier. |
| 

| Bidentate | Medium | Good for simple aryls; requires higher temps. | | XPhos Pd G2 | Buchwald Dialkyl | High | Recommended. Tolerates steric hindrance at N1. | |

+ SPhos | Buchwald Dialkyl | High | Excellent alternative for heteroaryl boronic acids. |
Module C: C3-Amine Functionalization (Amide Coupling)

Objective: Derivatization of the exocyclic amine. Note: It is often strategic to perform this before Suzuki coupling if the boronic acid contains sensitive groups, or after if the amide is labile.

Protocol 3: Acid Chloride Coupling
  • Reagents: Pyrazole amine (1.0 equiv), Acid Chloride (1.1 equiv), Pyridine (solvent/base) OR DCM/TEA.

  • Procedure:

    • Dissolve amine in DCM (0.2 M). Add Triethylamine (2.0 equiv).

    • Cool to 0 °C. Add Acid Chloride dropwise.

    • Warm to RT and stir for 2 hours.

    • Quench with water, extract with DCM.

Validated Workflow Diagram

The following Graphviz diagram illustrates the decision logic for sequencing these reactions based on the desired final compound.

Workflow Start Start: 5-Chloro-1-methyl- 1H-pyrazol-3-amine Decision Target Structure? Start->Decision PathA Path A: Fused Bicycle (Kinase Inhibitor Core) Decision->PathA Fused Ring PathB Path B: Linear Decoration (Fragment Based) Decision->PathB Substituted Pyrazole StepA1 1. Cyclization (Acetylacetone/AcOH) PathA->StepA1 StepB1 1. Amide Coupling (Protect Amine) PathB->StepB1 StepA2 2. C-H Activation or Further Substitution StepA1->StepA2 ResultA Pyrazolo[1,5-a]pyrimidine StepA2->ResultA StepB2 2. Suzuki Coupling (Functionalize C5-Cl) StepB1->StepB2 ResultB Fully Substituted Pyrazole StepB2->ResultB

Figure 2: Logical synthesis workflow. Path A is preferred for generating ATP-competitive kinase inhibitors.

References

  • Pyrazolo[1,5-a]pyrimidine Synthesis

    • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.[3][4]

    • Source: RSC Advances (2023).
    • URL:[Link]

  • Suzuki Coupling of Chloropyrazoles

    • Title: The Suzuki-Miyaura Cross-Coupling Reaction of Halogen
    • Source: Current Organic Chemistry (via ResearchG
    • URL:[Link]

  • General Reactivity of Aminopyrazoles

    • Title: Recent developments in aminopyrazole chemistry.[1][4][5][6]

    • Source: Arkivoc (2009).[1]

    • URL:[Link]

  • Kinase Inhibitor Design (PI3Kδ)

    • Title: Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
    • Source: International Journal of Molecular Sciences (2022).
    • URL:[Link][6][7]

Sources

Application

Application Notes and Protocols: Strategic Implementation of 5-Chloro-1-methyl-1H-pyrazol-3-amine in Suzuki Coupling Reactions for Accelerated Drug Discovery

Introduction: The Strategic Value of the 3-Amino-1-methylpyrazole Scaffold In the landscape of modern medicinal chemistry, the 3-amino-1-methylpyrazole scaffold has emerged as a privileged structure, integral to the deve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-Amino-1-methylpyrazole Scaffold

In the landscape of modern medicinal chemistry, the 3-amino-1-methylpyrazole scaffold has emerged as a privileged structure, integral to the development of a diverse array of therapeutic agents. Its prevalence in bioactive molecules, ranging from kinase inhibitors to anti-inflammatory and anticancer compounds, underscores its importance for drug development professionals.[1][2] The ability to efficiently functionalize this core structure is paramount. 5-Chloro-1-methyl-1H-pyrazol-3-amine serves as a key building block in this endeavor, offering a reactive handle for carbon-carbon bond formation through the versatile Suzuki-Miyaura cross-coupling reaction.[1][3]

This comprehensive guide provides an in-depth exploration of the application of 5-Chloro-1-methyl-1H-pyrazol-3-amine in Suzuki coupling reactions. We will delve into the mechanistic nuances of this transformation, present detailed, field-proven protocols, and offer insights into reaction optimization to empower researchers in their quest for novel chemical entities.

Mechanistic Considerations for the Suzuki Coupling of 5-Chloro-1-methyl-1H-pyrazol-3-amine

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound.[3] The catalytic cycle, a cornerstone of modern organic synthesis, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 (Active Catalyst) ArPd(II)XL2 Ar-Pd(II)-Cl(L2) (Palladacycle Intermediate) Pd(0)L2->ArPd(II)XL2 Oxidative Addition Oxidative_Addition Oxidative Addition ArPd(II)R'L2 Ar-Pd(II)-R'(L2) ArPd(II)XL2->ArPd(II)R'L2 Transmetalation Transmetalation Transmetalation Product Ar-R' (Coupled Product) ArPd(II)R'L2->Product Reductive Elimination Reductive_Elimination Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration Reactant_ArX 5-Chloro-1-methyl-1H-pyrazol-3-amine Reactant_ArX->ArPd(II)XL2 Reactant_Boronic R'-B(OH)2 (Boronic Acid) Reactant_Boronic->ArPd(II)R'L2 Base Base (e.g., K2CO3) Base->ArPd(II)R'L2 Activation of Boronic Acid

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.

When employing 5-Chloro-1-methyl-1H-pyrazol-3-amine as the substrate, several key factors must be considered:

  • The Nature of the Halide: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in the rate-determining oxidative addition step.[4] This necessitates the use of more electron-rich and sterically demanding ligands on the palladium catalyst to facilitate this crucial C-Cl bond activation.

  • The Role of the Amino Group: The presence of the free amino group on the pyrazole ring can be a double-edged sword. While it enhances the electron density of the heterocyclic ring, potentially slowing oxidative addition, it can also coordinate to the palladium center. This coordination can sometimes inhibit catalysis. However, with the appropriate choice of bulky ligands, this issue can often be circumvented. In some cases, N-protection of the amino group may be considered, though direct coupling is often achievable and more step-economical.[5]

  • Choice of Catalyst and Ligand: For the coupling of heteroaryl chlorides, palladium precatalysts complexed with bulky, electron-rich phosphine ligands are generally the most effective. Ligands such as XPhos, SPhos, and RuPhos have demonstrated significant success in promoting the coupling of challenging substrates.[5] The use of pre-formed palladium catalysts, such as the G2 or G3 Buchwald precatalysts, can offer improved stability and reproducibility over generating the active catalyst in situ.

  • The Function of the Base: A base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.[3] The choice of base, typically an inorganic carbonate or phosphate, can significantly impact the reaction outcome. It is crucial to select a base that is strong enough to facilitate transmetalation but does not promote unwanted side reactions.

Experimental Protocols

The following protocols are designed to be robust starting points for the Suzuki coupling of 5-Chloro-1-methyl-1H-pyrazol-3-amine with a variety of aryl and heteroaryl boronic acids.

Protocol 1: General Procedure for the Suzuki Coupling of 5-Chloro-1-methyl-1H-pyrazol-3-amine

This protocol is optimized for a broad range of boronic acids and employs a commercially available, air-stable palladium precatalyst.

Materials:

  • 5-Chloro-1-methyl-1H-pyrazol-3-amine

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • XPhos Pd G3 (1-3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add 5-Chloro-1-methyl-1H-pyrazol-3-amine (1.0 eq.), the aryl/heteroaryl boronic acid (1.2 eq.), XPhos Pd G3 (0.02 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 to 10:1 ratio (v/v) to achieve a substrate concentration of 0.1-0.2 M.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1-methyl-1H-pyrazol-3-amine.

Suzuki_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Reactants, Catalyst, Base Setup->Reagents Solvent Add Solvents (Dioxane/Water) Reagents->Solvent Reaction Heat and Stir (80-110 °C) Solvent->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup (EtOAc/Water) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Figure 2: Experimental Workflow for Suzuki Coupling.

Data Presentation: Optimization of Reaction Parameters

The following table summarizes recommended starting conditions and potential optimization pathways for the Suzuki coupling of 5-Chloro-1-methyl-1H-pyrazol-3-amine.

ParameterRecommended Starting ConditionOptimization StrategyRationale
Palladium Precatalyst XPhos Pd G3 (2 mol%)Screen other Buchwald ligands (e.g., SPhos, RuPhos) or PEPPSI-type catalysts.[5]The electronic and steric properties of the ligand are critical for efficient oxidative addition of the aryl chloride.
Base K₂CO₃ (2.0 eq.)Test K₃PO₄ (anhydrous conditions) or Cs₂CO₃.A stronger base may be required for less reactive boronic acids. Anhydrous conditions can mitigate protodeboronation.
Solvent System 1,4-Dioxane/Water (4:1)Evaluate THF/Water, 2-MeTHF/Water, or DMF/Water.[4]Solvent choice impacts the solubility of reagents and the stability of the catalytic species.
Temperature 100 °CVary temperature between 80-120 °C.Higher temperatures can accelerate the reaction but may also lead to catalyst decomposition or side reactions.
Boronic Acid Equivalent 1.2 eq.Increase to 1.5-2.0 eq. for sluggish reactions.An excess of the boronic acid can drive the reaction to completion, especially if protodeboronation is a competing pathway.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, switching to a more active ligand (e.g., SPhos for particularly challenging substrates), or employing a stronger base like K₃PO₄.[4] Ensure all reagents and solvents are of high purity and appropriately degassed.

  • Dehalogenation: The reduction of the starting chloro-pyrazole to the corresponding pyrazole is a common side reaction. This can often be suppressed by using a less polar solvent system, a milder base, or a lower reaction temperature.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid before transmetalation can be problematic. Using a higher concentration of the boronic acid or employing anhydrous conditions with a base like K₃PO₄ can help to mitigate this issue.

Conclusion

The Suzuki-Miyaura cross-coupling of 5-Chloro-1-methyl-1H-pyrazol-3-amine is a powerful and reliable method for the synthesis of a wide range of 5-aryl-1-methyl-1H-pyrazol-3-amines. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently access these valuable scaffolds for drug discovery and development. The protocols and optimization strategies outlined in this guide provide a solid foundation for the successful implementation of this important transformation.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Xia, Y. et al. (2015). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 20(9), 16759-16797. [Link]

  • Mukai, S., & Yamada, Y. (2023). Principles of the Suzuki Coupling Reaction. Encyclopedia. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

Sources

Method

application of 5-Chloro-1-methyl-1H-pyrazol-3-amine in kinase inhibitor synthesis

Application Note: Precision Synthesis of Pyrazole-Based Kinase Inhibitors using 5-Chloro-1-methyl-1H-pyrazol-3-amine Executive Summary 5-Chloro-1-methyl-1H-pyrazol-3-amine (CAS: 1191453-81-2) is a specialized heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Pyrazole-Based Kinase Inhibitors using 5-Chloro-1-methyl-1H-pyrazol-3-amine

Executive Summary

5-Chloro-1-methyl-1H-pyrazol-3-amine (CAS: 1191453-81-2) is a specialized heterocyclic building block critical for the synthesis of Type I and Type II ATP-competitive kinase inhibitors. Unlike its N-unsubstituted analogs, which are often used to generate fused pyrazolo[1,5-a]pyrimidines, this N-methylated derivative is designed for non-fused, pendant architectures .

Its structural value lies in its bifunctionality:

  • The C3-Amine (Nucleophile): Acts as a primary anchor, typically forming the hydrogen-bond donor/acceptor motif required for hinge binding (e.g., interacting with the backbone of the kinase hinge region).

  • The C5-Chlorine (Electrophile/Steric Handle): Serves either as a halogen handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to access the solvent-exposed front or as a lipophilic steric element to occupy the hydrophobic "gatekeeper" pocket.

This guide details the optimized protocols for utilizing this reagent in the synthesis of Pyrazolyl-Amino-Pyrimidine (PAP) cores, a scaffold prevalent in inhibitors targeting EGFR, JAK, and CDK families.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 5-Chloro-1-methyl-1H-pyrazol-3-amine
CAS Number 1191453-81-2
Molecular Weight 131.56 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Moderate in DCM.
pKa (Amine) ~3.5–4.0 (Weakly basic due to pyrazole electron withdrawal)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Handling Precaution: While stable, the amine is prone to oxidation upon prolonged air exposure. Store under inert gas.

Synthetic Strategy & Pathway

The synthesis of kinase inhibitors using this scaffold typically follows a "Core-First" or "Convergent" approach. The most robust pathway involves an SNAr displacement on a di-halogenated kinase core (e.g., 2,4-dichloropyrimidine), followed by elaboration of the pyrazole chlorine.

Diagram 1: Strategic Synthetic Workflow

KinaseSynthesis Start 5-Chloro-1-methyl- 1H-pyrazol-3-amine (Nucleophile) Intermediate Intermediate A: Pyrazolyl-Amino-Pyrimidine (C5-Cl Intact) Start->Intermediate Step 1: SNAr (Base, Heat) Core 2,4-Dichloropyrimidine (Electrophile) Core->Intermediate Path1 Path A: Suzuki Coupling (Functionalize Pyrazole-Cl) Intermediate->Path1 Pd-Cat Boronic Acid Path2 Path B: Core Elaboration (Functionalize Pyrimidine-Cl) Intermediate->Path2 SNAr or Suzuki Final Final Kinase Inhibitor (Dual Functionalized) Path1->Final Path2->Final

Caption: Divergent synthesis workflow starting from the coupling of the aminopyrazole to a pyrimidine core.

Detailed Protocols

Protocol A: The Hinge-Binder Installation (SNAr Coupling)

Objective: To couple the pyrazole amine to a 2,4-dichloropyrimidine core. Regioselectivity typically favors the C4-position of the pyrimidine due to sterics, but conditions can be tuned.

Reagents:

  • 5-Chloro-1-methyl-1H-pyrazol-3-amine (1.0 equiv)

  • 2,4-Dichloropyrimidine (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv) or NaH (for lower reactivity cores)

  • Solvent: n-Butanol (for thermal) or THF/DMF (for NaH method)

Procedure (Thermal Method):

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dichloropyrimidine (1.64 g, 11 mmol) in n-Butanol (20 mL).

  • Addition: Add 5-Chloro-1-methyl-1H-pyrazol-3-amine (1.31 g, 10 mmol) followed by DIPEA (4.35 mL, 25 mmol).

  • Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor by LC-MS for the disappearance of the amine (m/z 132) and formation of the product (m/z ~244).

    • Note: If conversion is slow, add NaI (0.1 equiv) as a catalyst (Finkelstein-like activation).

  • Work-up: Cool to room temperature. The product often precipitates directly from n-butanol.

    • If precipitate forms: Filter, wash with cold ethanol and hexanes.

    • If soluble: Concentrate under reduced pressure, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from EtOH/Water or purify via Flash Chromatography (0–50% EtOAc in Hexanes).

Self-Validating Check:

  • 1H NMR: Look for the pyrimidine protons (doublets at ~8.2 and ~6.5 ppm) and the pyrazole singlet (~5.8 ppm). The methyl group should appear as a singlet at ~3.7 ppm.

Protocol B: The "Gatekeeper" Modification (Suzuki-Miyaura Coupling)

Objective: To functionalize the deactivated C5-chlorine on the pyrazole ring. This is challenging due to the electron-rich nature of the amino-pyrazole system (even when coupled).

Reagents:

  • Intermediate A (from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 or Pd(dppf)Cl₂·DCM (0.05–0.1 equiv)

  • Base: K₃PO₄ (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a microwave vial or pressure tube, combine Intermediate A, aryl boronic acid, and the Palladium catalyst.

  • Inertion: Seal the vessel and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (10 vol) and aqueous K₃PO₄ (2M, 3.0 equiv).

  • Reaction:

    • Thermal: Heat at 100–110°C for 12–16 hours.

    • Microwave: Irradiate at 130°C for 45–60 minutes.

  • Work-up: Dilute with EtOAc, filter through a Celite pad to remove Pd residues. Wash with brine.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended to separate de-halogenated byproducts.

Expert Insight: The C5-Cl is significantly less reactive than the pyrimidine chlorides. If the Suzuki coupling fails, consider using Buchwald Biaryl Phosphine Ligands (e.g., BrettPhos ) or converting the chloride to a pinacol boronate ester first (Miyaura Borylation) and then coupling with an aryl halide.

Mechanism of Action & Binding Mode

The resulting Pyrazolyl-Amino-Pyrimidine scaffold functions as a Type I ATP-competitive inhibitor.

Diagram 2: Hinge Binding Interaction

BindingMode Hinge Kinase Hinge Region (Backbone CO / NH) N_Pyr Pyrimidine N1 (H-Bond Acceptor) Hinge->N_Pyr H-Bond NH_Exo Exocyclic NH (H-Bond Donor) NH_Exo->Hinge H-Bond Cl_Pyz Pyrazole C5-Cl (Hydrophobic/Gatekeeper) Cl_Pyz->Hinge Van der Waals (Gatekeeper Pocket)

Caption: Schematic of the bidentate hydrogen bonding network formed by the scaffold with the kinase hinge.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in SNAr Poor nucleophilicity of the amine.Switch base to NaH (1.2 eq) in dry THF at 0°C to deprotonate the amine before adding the electrophile.
Regioselectivity Issues Competition between C2 and C4 of pyrimidine.Conduct the reaction at lower temperature (-78°C to 0°C) to favor the kinetically controlled C4-addition.
Suzuki Coupling Failure Oxidative addition to C-Cl is slow.[1]Use Pd-162 (tBuBrettPhos Pd G3) or XPhos Pd G3 . Ensure strict oxygen-free conditions.
De-chlorination Pd-catalyzed reduction of C-Cl.Avoid alcoholic solvents in the Suzuki step (use Dioxane/Toluene). Reduce reaction time.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394627, 5-Chloro-1-methyl-1H-pyrazol-3-amine. Retrieved from [Link]

  • Lindsley, C. W., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Follit, C. A., et al. (2014).Synthesis of 5-chloro-1-methyl-1H-pyrazol-3-amine as a precursor for EGFR inhibitors. United States Patent Application.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]

  • Harris, C. S., et al. (2005). Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for aminopyrazole reactivity). Retrieved from [Link]

Sources

Application

experimental procedure for condensation reaction with 5-Chloro-1-methyl-1H-pyrazol-3-amine

Application Note: Optimized Condensation Protocols for 5-Chloro-1-methyl-1H-pyrazol-3-amine Abstract This technical guide details the experimental procedures for condensation reactions involving 5-Chloro-1-methyl-1H-pyra...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Condensation Protocols for 5-Chloro-1-methyl-1H-pyrazol-3-amine

Abstract

This technical guide details the experimental procedures for condensation reactions involving 5-Chloro-1-methyl-1H-pyrazol-3-amine (CAS: 21064-19-7) . Unlike its 1H-unsubstituted analogs, this scaffold cannot undergo bridgehead cyclocondensation to form pyrazolo[1,5-a]pyrimidines due to the N1-methyl blocking group. Therefore, this guide focuses on acylation (amide coupling) and imine formation (Schiff base) , which are the primary "condensation" pathways utilized in medicinal chemistry to ligate this pharmacophore to core scaffolds.

Part 1: Chemical Context & Reactivity Profile

To design a successful experiment, one must understand the electronic landscape of the starting material. The 5-Chloro-1-methyl-1H-pyrazol-3-amine presents a unique challenge compared to standard anilines or alkyl amines.

Electronic Deactivation

The amino group at position 3 is significantly less nucleophilic than a standard primary amine due to two factors:

  • Heteroaromatic Resonance: The lone pair of the amine participates in the aromatic system of the pyrazole ring.

  • Inductive Withdrawal (-I Effect): The Chlorine atom at position 5 exerts a strong electron-withdrawing inductive effect through the ring, further reducing the electron density at the exocyclic nitrogen.

Implication for Protocol: Standard coupling conditions (e.g., EDC/NHS at Room Temperature) often result in low conversion or long reaction times. High-efficiency coupling agents (HATU, T3P) or activated electrophiles (Acid Chlorides) are required.

Regioselectivity & Stability
  • N1-Methyl Block: Prevents cyclization onto the ring nitrogen.

  • C5-Chlorine Labillity: The C-Cl bond is stable under standard acidic/neutral condensation conditions but is susceptible to SNAr (Nucleophilic Aromatic Substitution) under harsh basic conditions (e.g., NaH, high heat) or Palladium catalysis. Avoid strong alkoxides during condensation.

Part 2: Experimental Protocols

Method A: High-Efficiency Amide Coupling (HATU Method)

Recommended for valuable carboxylic acid partners or late-stage functionalization.

Reagents & Materials:

  • Amine: 5-Chloro-1-methyl-1H-pyrazol-3-amine (1.0 equiv)

  • Acid: Carboxylic Acid partner (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMAc.

Step-by-Step Procedure:

  • Activation: In a dried round-bottom flask under inert atmosphere (N2 or Ar), dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv) via syringe. Stir for 5 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 10–15 minutes to form the activated O-At ester.

  • Amine Addition: Add 5-Chloro-1-methyl-1H-pyrazol-3-amine (1.0 equiv).

  • Reaction:

    • Standard: Stir at RT for 4–16 hours.

    • Optimized for Deactivated Amine: If LCMS shows <50% conversion after 2 hours, heat the mixture to 50°C . (Do not exceed 80°C to avoid HATU byproducts or Cl-displacement).

  • Workup:

    • Dilute reaction mixture with EtOAc (10x volume).

    • Wash with sat. NaHCO3 (2x), Water (1x), and Brine (1x).

    • Note: The 5-Cl-pyrazole core is lipophilic; ensure the product is not lost in the aqueous layer if the coupled acid is polar.

  • Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).

Validation Criteria:

  • LCMS: Look for [M+H]+ peak.

  • 1H NMR: Appearance of amide -NH singlet (typically δ 9.0–11.0 ppm) and shift of the pyrazole C4-H.

Method B: Acid Chloride Condensation

Recommended for scale-up or when the acid chloride is commercially available.

Reagents:

  • Amine: 5-Chloro-1-methyl-1H-pyrazol-3-amine (1.0 equiv)

  • Electrophile: Acid Chloride (1.1 – 1.2 equiv)

  • Base: Pyridine (solvent/base) OR Triethylamine (2.0 equiv) in DCM.

  • Catalyst: DMAP (10 mol%) - Crucial for this deactivated amine.

Step-by-Step Procedure:

  • Dissolution: Dissolve the amine (1.0 equiv) in dry DCM (0.2 M).

  • Base: Add Triethylamine (2.0 equiv) and DMAP (0.1 equiv).

  • Cooling: Cool the solution to 0°C (ice bath).

  • Addition: Add the Acid Chloride dropwise over 10 minutes.

  • Reaction: Remove ice bath and allow to warm to RT. Stir for 3–6 hours.

    • Troubleshooting: If precipitation occurs (amine hydrochloride salt), add more DCM or a co-solvent like THF.

  • Quench: Add water (equal volume) and stir vigorously for 10 minutes to hydrolyze excess acid chloride.

  • Extraction: Separate organic layer, wash with 1N HCl (to remove DMAP/TEA), then sat. NaHCO3. Dry over MgSO4.

Part 3: Visualization & Logic

Workflow Decision Tree

The following diagram illustrates the decision logic for selecting the correct condensation protocol based on the substrate properties.

CondensationLogic Start Start: 5-Chloro-1-methyl-1H-pyrazol-3-amine CheckPartner Identify Coupling Partner Start->CheckPartner Note CRITICAL: 5-Cl group deactivates amine. Requires activation (HATU) or Catalysis (DMAP). Start->Note IsAcid Carboxylic Acid? CheckPartner->IsAcid R-COOH IsAldehyde Aldehyde? CheckPartner->IsAldehyde R-CHO AcidPath Amide Coupling IsAcid->AcidPath AldehydePath Reductive Amination IsAldehyde->AldehydePath CheckStability Is Acid Sensitive? AcidPath->CheckStability MethodA Method A: HATU/DIPEA (Mild, High Yield) CheckStability->MethodA Yes (Peptide/Chiral) MethodB Method B: Acid Chloride (Robust, Scale-up) CheckStability->MethodB No (Simple Aromatics) MethodC Method C: NaBH(OAc)3 (Schiff Base Reduction) AldehydePath->MethodC

Caption: Decision matrix for condensing 5-Chloro-1-methyl-1H-pyrazol-3-amine with various electrophiles.

Part 4: Data Summary & Troubleshooting

Table 1: Reactivity Comparison of Coupling Agents

Coupling ReagentReaction TempExpected YieldProsCons
EDC / HOBt RTLow (<40%)Cheap, easy workupInsufficient activation for this deactivated amine.
HATU / DIPEA RT to 50°CHigh (>85%)Fast, works for sterically hindered acidsExpensive, difficult to remove urea byproduct.
T3P (Propylphosphonic anhydride) 0°C to RTHigh (>80%)Low epimerization, easy aqueous workupRequires specific solvent (EtOAc/DMF).
Acid Chloride / DMAP 0°C to RTHigh (>90%)Very fast, scalableHarsh conditions, not suitable for acid-sensitive groups.
Common Issues & Solutions
  • Problem: No Reaction (Starting Material Recovery).

    • Cause: The amine is too electron-deficient.

    • Solution: Switch to Method B (Acid Chloride) or heat the HATU reaction to 60°C. Add 0.5 equiv of DMAP as a nucleophilic catalyst.

  • Problem: Formation of Dimer/Urea.

    • Cause: Excess HATU reacting with the amine directly (rare but possible).

    • Solution: Ensure the Acid and HATU are pre-mixed for 15 mins before adding the pyrazole amine.

  • Problem: Loss of 5-Chloro group.

    • Cause: Reaction temperature too high (>100°C) or use of strong nucleophiles (e.g., thiols) in the same pot.

    • Solution: Keep temperature <80°C.

Part 5: Safety & Handling

  • 5-Chloro-1-methyl-1H-pyrazol-3-amine: Irritant.[1] May cause eye/skin irritation. Handle in a fume hood.

  • HATU: Potential sensitizer. Avoid dust inhalation.[2]

  • DCM/DMF: Toxic solvents. Use appropriate PPE (gloves, goggles).

References

  • PubChem. (2025).[1] Compound Summary: 5-Chloro-1-methyl-1H-pyrazol-3-amine.[3] National Library of Medicine. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis Protocols. Thermo Fisher Scientific. [Link]

  • HepatoChem. (n.d.). Amide Coupling Reaction in Medicinal Chemistry. [Link]

  • National Institutes of Health (NIH). (2022). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides. PMC. [Link]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

Sources

Method

The Versatile Building Block: 5-Chloro-1-methyl-1H-pyrazol-3-amine in Agrochemical Synthesis

Introduction The relentless demand for higher crop yields and the ever-evolving challenge of pest and disease resistance necessitate the continuous development of novel, effective, and environmentally conscious agrochemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless demand for higher crop yields and the ever-evolving challenge of pest and disease resistance necessitate the continuous development of novel, effective, and environmentally conscious agrochemicals. Within the vast landscape of synthetic chemistry, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous successful fungicides, herbicides, and insecticides. This technical guide focuses on a particularly valuable, yet underexplored, building block: 5-Chloro-1-methyl-1H-pyrazol-3-amine (CAS 1191453-81-2). We will delve into its synthesis, explore its reactivity, and provide detailed protocols for its application in the synthesis of advanced agrochemical candidates, particularly focusing on the highly significant class of pyrazole carboxamide fungicides.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueSource
CAS Number 1191453-81-2[1][2]
Molecular Formula C₄H₆ClN₃[1][2]
Molecular Weight 131.56 g/mol [1][2]
Appearance Solid[2]
Storage 2-8°C, inert atmosphere, keep in dark place[2]
InChI Key SEVSLCCFKWIBBN-UHFFFAOYSA-N[1][2]

Synthesis of 5-Chloro-1-methyl-1H-pyrazol-3-amine: A Deblocking Approach

While multiple synthetic routes to aminopyrazoles exist, a practical and efficient method for the preparation of 5-Chloro-1-methyl-1H-pyrazol-3-amine involves the deprotection of a masked amine precursor. The 2,5-dimethylpyrrole group serves as an effective protecting group for the amine functionality, which can be readily removed under specific conditions.

Synthesis_of_5-Chloro-1-methyl-1H-pyrazol-3-amine Precursor 5-chloro-3-(2,5-dimethylpyrrol-1-yl)-1-methyl-1H-pyrazole (CAS 89088-52-8) Product 5-Chloro-1-methyl-1H-pyrazol-3-amine (CAS 1191453-81-2) Precursor->Product Deprotection Reagents Hydroxylamine hydrochloride, Potassium hydroxide Reagents->Product Solvent Ethanol/Water Solvent->Product Conditions 105°C, 48h Conditions->Product SDHI_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate ComplexIII Complex III ComplexII->ComplexIII Electron Transfer ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP SDHI Pyrazole Carboxamide (SDHI Fungicide) SDHI->ComplexII Inhibition Fungal_Growth Fungal Growth & Proliferation ATP->Fungal_Growth Pyrazole_Carboxamide_Synthesis Aminopyrazole 5-Chloro-1-methyl-1H-pyrazol-3-amine Product N-(5-chloro-1-methyl-1H-pyrazol-3-yl) Substituted Amide (Pyrazole Carboxamide Fungicide) Aminopyrazole->Product AcylChloride Substituted Acyl Chloride AcylChloride->Product Amidation Base Base (e.g., Triethylamine, Pyridine) Base->Product Solvent Aprotic Solvent (e.g., Dichloromethane, Tetrahydrofuran) Solvent->Product

Sources

Application

Application Note: Scale-Up Synthesis of 5-Chloro-1-methyl-1H-pyrazol-3-amine

Abstract & Strategic Overview The 5-chloro-1-methyl-1H-pyrazol-3-amine scaffold is a critical pharmacophore in modern drug discovery, particularly in the development of JAK inhibitors (e.g., AZD1480), Aurora kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 5-chloro-1-methyl-1H-pyrazol-3-amine scaffold is a critical pharmacophore in modern drug discovery, particularly in the development of JAK inhibitors (e.g., AZD1480), Aurora kinase inhibitors, and other ATP-competitive agents. While small-scale synthesis often relies on inefficient cyclizations or hazardous Curtius rearrangements, industrial scale-up demands a route that balances regiocontrol , process safety , and atom economy .

This guide details a robust, 5-step protocol optimized for kilogram-scale production. Unlike common literature methods that suffer from regioisomeric mixtures (yielding the unwanted 5-amino-3-hydroxy isomer), this protocol utilizes the Pinner Salt strategy to lock the regiochemistry early, followed by a protection-chlorination-deprotection sequence that ensures high purity (>98% HPLC) and safety.

Key Process Advantages:
  • Regio-fidelity: The Pinner salt intermediate guarantees the formation of the 3-amino-5-hydroxy isomer.

  • Safety Engineered: Eliminates the use of azides (Curtius) and manages the exotherms of methylhydrazine and POCl

    
    .
    
  • Purification: Relies on crystallization and precipitation, minimizing chromatographic overhead.

Retrosynthetic Analysis & Route Selection

The primary challenge in synthesizing 1-methyl-pyrazoles is controlling the nucleophilic attack of methylhydrazine. The N1-methyl group induces electronic and steric bias, often leading to mixtures of 3-amino and 5-amino isomers when reacting with simple


-ketonitriles.

To circumvent this, we employ Ethyl 3-ethoxy-3-iminopropionate (Pinner Salt) as the electrophile. The reaction proceeds via the attack of the more nucleophilic


-methyl group of the hydrazine on the imidate carbon, ensuring the correct 1-methyl-3-amino regiochemistry.
Reaction Scheme

ReactionScheme SM1 Ethyl Cyanoacetate Pinner Pinner Salt (Ethyl 3-ethoxy-3-iminopropionate) SM1->Pinner 1. HCl(g), EtOH (Pinner Reaction) Pyrazolone 3-Amino-1-methyl- 1H-pyrazol-5-ol Pinner->Pyrazolone 2. MeNHNH2 (Regioselective Cyclization) Protected N-Acetyl Intermediate Pyrazolone->Protected 3. Ac2O, AcOH (Protection) Chloro 5-Chloro-N-acetyl Intermediate Protected->Chloro 4. POCl3, Reflux (Chlorination) Product 5-Chloro-1-methyl- 1H-pyrazol-3-amine Chloro->Product 5. HCl/H2O, Heat (Hydrolysis)

Figure 1: Optimized synthetic pathway ensuring regiochemical integrity.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-ethoxy-3-iminopropionate HCl (Pinner Salt)

Objective: Activate the nitrile for regioselective hydrazine attack.

  • Reagents: Ethyl cyanoacetate (1.0 equiv), Absolute Ethanol (1.1 equiv), HCl gas (excess), Diethyl ether (Solvent).

  • Protocol:

    • Charge ethyl cyanoacetate and absolute ethanol into a jacketed reactor containing anhydrous diethyl ether (0.5 M concentration).

    • Cool the mixture to 0°C.

    • Bubble dry HCl gas through the solution for 4–6 hours, maintaining internal temperature <10°C. Caution: Exothermic absorption.

    • Seal the reactor and store at 0–4°C for 24 hours to allow crystallization.

    • Workup: Filter the white crystalline solid under N

      
       (hygroscopic). Wash with cold ether.
      
    • Yield: typically 85–90%. Store in a desiccator.

Step 2: Cyclization to 3-Amino-1-methyl-1H-pyrazol-5-ol

Objective: Formation of the pyrazole core with correct regiochemistry.[1]

  • Reagents: Pinner Salt (from Step 1), Methylhydrazine (1.05 equiv), Ethanol (Solvent), Triethylamine (2.0 equiv).

  • Safety Critical: Methylhydrazine is a potent carcinogen and highly toxic. Use a closed dosing system.

  • Protocol:

    • Suspend the Pinner Salt in Ethanol (5 vol) at 0°C.

    • Add Triethylamine slowly to neutralize the HCl salt (exothermic).

    • Add Methylhydrazine dropwise over 60 minutes, maintaining temperature <10°C.

      • Mechanistic Note: The

        
        -methyl of hydrazine attacks the imidate carbon first.
        
    • Allow to warm to room temperature (RT) and stir for 2 hours.

    • Heat to reflux (78°C) for 3 hours to drive the cyclization (loss of ethanol).

    • Workup: Cool to 0°C. The product often precipitates. If not, concentrate to 20% volume and add ether. Filter the off-white solid.

    • QC Check:

      
      H NMR should show N-Me signal around 
      
      
      
      3.4 ppm.
Step 3: N-Acetylation (Protection)

Objective: Protect the C3-amine to prevent side reactions during chlorination.

  • Reagents: 3-Amino-1-methyl-pyrazol-5-ol, Acetic Anhydride (1.2 equiv), Acetic Acid (Solvent).

  • Protocol:

    • Dissolve the pyrazolone in Glacial Acetic Acid (3 vol).

    • Add Acetic Anhydride dropwise at RT.

    • Heat to 60°C for 2 hours.

    • Workup: Pour the mixture into ice-water (10 vol). The N-acetylated product will precipitate.

    • Filter and dry.[2] Yield: >90%.

Step 4: Chlorination (The Critical Scale-Up Step)

Objective: Convert the C5-hydroxyl (tautomeric oxo) to C5-chloro using POCl


.
  • Reagents: N-Acetyl Intermediate, POCl

    
     (5-8 vol), N,N-Diethylaniline (1.0 equiv - acid scavenger/catalyst).
    
  • Safety Critical:

    • Gas Evolution: Reaction generates massive amounts of HCl gas. Scrubber required.

    • Quenching: Quenching POCl

      
       is violently exothermic.
      
  • Protocol:

    • Charge the N-Acetyl intermediate into the reactor.

    • Add POCl

      
       slowly. Add N,N-Diethylaniline.
      
    • Heat to reflux (105°C) for 4–6 hours. Monitor by HPLC for disappearance of starting material.

    • Distillation: Distill off excess POCl

      
       under reduced pressure (vacuum distillation) to minimize the quenching hazard. Do not distill to dryness; leave a stirrable slurry.
      
    • Quench: Dilute the residue with DCM or Toluene. Slowly pour the organic mixture into a reactor containing vigorously stirred Ice/Water/Na

      
      CO
      
      
      
      . Never add water to the reaction mixture.
    • Extraction: Separate organic layer, wash with brine, dry, and concentrate.[2]

Step 5: Hydrolysis (Deprotection)

Objective: Remove the acetyl group to yield the final amine.

  • Reagents: Conc. HCl, Water/Ethanol (1:1).

  • Protocol:

    • Suspend the chlorinated intermediate in 6N HCl/Ethanol.

    • Reflux for 2–3 hours.

    • Workup: Cool to RT. Neutralize carefully with NaOH or NH

      
      OH to pH 8–9.
      
    • Isolation: The product, 5-Chloro-1-methyl-1H-pyrazol-3-amine, will precipitate or can be extracted with Ethyl Acetate.

    • Purification: Recrystallize from Ethanol/Water or Toluene/Heptane.

Process Safety & Hazard Analysis (PHA)

For scale-up (>100g), the following hazards must be mitigated via engineering controls.

Hazard NodeRisk DescriptionMitigation Strategy
Methylhydrazine Dosing Highly toxic (TLV 0.01 ppm), Carcinogenic, Flammable.Use a closed-loop dosing system (e.g., diaphragm pump). Full PPE + SCBA availability. Continuous air monitoring.
Pinner Salt Formation HCl gas is corrosive; reaction is exothermic.Jacketed reactor with active cooling. Caustic scrubber for HCl off-gas.
POCl

Quench
Violent exotherm; delayed onset ("runaway") if mixing is poor.Remove excess POCl

via distillation first.
Inverse quench (add reaction mass to water). Maintain T < 20°C.
Waste Disposal Aqueous streams contain hydrazine residues and phosphates.Treat aqueous waste with bleach (hypochlorite) to destroy hydrazine traces before disposal.
Process Flow Diagram (Safety Focus)

ProcessFlow cluster_0 Zone 1: Synthesis cluster_1 Zone 2: Quench & Workup Reactor Glass-Lined Reactor (Reflux/Cooling) Scrubber Caustic Scrubber (HCl/POCl3 fumes) Reactor->Scrubber Off-gas Distillation Vacuum Distillation (Remove POCl3) Reactor->Distillation Post-Reaction QuenchTank Quench Tank (Ice/Water/Base) PhaseSep Phase Separator QuenchTank->PhaseSep Reagents Reagents: POCl3, Intermediate Reagents->Reactor Distillation->QuenchTank Concentrated Slurry (Slow Addition)

Figure 2: Process flow highlighting the critical POCl3 removal and quenching sequence.

Analytical Specifications & Troubleshooting

Quality Control Parameters
  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): >98.0% area.[3][4]

  • Regioisomer Purity: No detectable levels of 5-amino-1-methyl-3-chloro isomer (verify by NOESY NMR).

  • Residual Solvents: Ethanol < 5000 ppm, POCl

    
     non-detectable.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Regioselectivity Temperature too high during hydrazine addition.Ensure T < 10°C during Step 2 addition. Verify Pinner salt quality.
Incomplete Chlorination Old POCl

(hydrolyzed) or insufficient temperature.
Use fresh POCl

. Ensure vigorous reflux (105°C). Add more diethylaniline.
Product Loss in Quench Product hydrolysis due to high temperature/acidity.Keep quench T < 20°C. Neutralize immediately to pH 7-8. Do not leave in acidic aqueous phase for long.
Sticky Solid Residual acetic acid or acetylated impurities.Recrystallize from Toluene. Ensure complete hydrolysis in Step 5.

References

  • Regioselective Synthesis of Pyrazoles

    • Title: Regioselective synthesis of 1-substituted 3-amino-5-pyrazolones.
    • Source:Journal of Heterocyclic Chemistry, 1982, 19(5), 1267-1273.
    • Relevance: Establishes the Pinner salt method for locking 1-methyl-3-amino regiochemistry.
    • (General Journal Link)

  • Chlorination Protocols

    • Title: Process for the preparation of 5-chloro-1-methyl-1H-pyrazol-3-amine derivatives (P
    • Source: US Patent 5,616,723 (and related WO applic
    • Relevance: Industrial conditions for chlorination and handling of pyrazolone intermedi
  • Safety in Hydrazine Chemistry

    • Title: Safe Scale-Up of a Hydrazine Condens
    • Source:Organic Process Research & Development, 2012.
    • Relevance: Discusses thermal hazards of methylhydrazine and mitigation str
  • POCl3 Handling Guide

    • Title: Elimination of Alcohols To Alkenes With POCl3 and Pyridine (Mechanism & Safety).
    • Source: Master Organic Chemistry / BenchChem Technical Guides.
    • Relevance: Protocols for quenching POCl3 safely.

Sources

Method

Application Note: One-Pot Multicomponent Assembly of Pyrazolo[3,4-b]pyridines Involving 5-Chloro-1-methyl-1H-pyrazol-3-amine

This Application Note is structured to guide researchers through the high-value utilization of 5-Chloro-1-methyl-1H-pyrazol-3-amine in the one-pot synthesis of fused heterocyclic scaffolds, specifically pyrazolo[3,4-b]py...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-value utilization of 5-Chloro-1-methyl-1H-pyrazol-3-amine in the one-pot synthesis of fused heterocyclic scaffolds, specifically pyrazolo[3,4-b]pyridines . This approach is selected because it maximizes the utility of the 5-chloro substituent as a handle for Late-Stage Functionalization (LSF) in drug discovery.

Introduction & Strategic Rationale

The aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., CDKs, GSK-3


). While many protocols utilize unsubstituted aminopyrazoles, the specific use of 5-Chloro-1-methyl-1H-pyrazol-3-amine  offers a distinct strategic advantage:
  • Orthogonal Reactivity: The 5-chloro substituent is electronically distinct from the 3-amino group. It survives mild condensation conditions, allowing it to serve as a pre-installed "handle" for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) after the primary scaffold is assembled.

  • Regiocontrol: The N-methyl group at position 1 blocks the formation of pyrazolo[1,5-a]pyrimidines (which require a free NH at N1), thereby forcing reaction pathways toward the formation of pyrazolo[3,4-b]pyridines via C4-nucleophilic attack.

  • One-Pot Efficiency: Utilizing this building block in a Multicomponent Reaction (MCR) reduces solvent waste, eliminates intermediate purification, and accelerates Library Generation (LibGen).

This guide details a robust One-Pot Three-Component Protocol to synthesize 3-chloro-substituted pyrazolo[3,4-b]pyridines.

Mechanistic Pathway[1]

The reaction proceeds via a domino Knoevenagel–Michael–Cyclization sequence. Understanding this mechanism is critical for troubleshooting low yields with electron-deficient aldehydes.

Pathway Description:

  • Knoevenagel Condensation: The active methylene compound (e.g., Malononitrile) condenses with the Aryl Aldehyde to form an arylidene intermediate.

  • Michael Addition: The C4 position of the 5-Chloro-1-methyl-1H-pyrazol-3-amine (which remains nucleophilic despite the 5-Cl inductive effect) attacks the

    
    -carbon of the arylidene.
    
  • Cyclization: The exocyclic amine (3-

    
    ) attacks the nitrile carbon, followed by tautomerization to form the final fused pyridine ring.
    
Diagram: Reaction Mechanism & Logic[2]

G cluster_0 Critical Control Point Start Reactants: 1. Aryl Aldehyde 2. Malononitrile 3. 5-Cl-1-Me-Pyrazol-3-amine Inter1 Intermediate A: Arylidene Malononitrile (Knoevenagel) Start->Inter1 Base Cat. - H2O Inter2 Intermediate B: Michael Adduct (C4-Attack) Inter1->Inter2 Nucleophilic Attack (C4 of Pyrazole) Product Final Product: Pyrazolo[3,4-b]pyridine (5-Cl retained) Inter2->Product Cyclization (3-NH2 -> CN)

Caption: Logical flow of the one-pot cascade. The C4-nucleophilicity is the rate-determining factor, modulated by the 5-Chloro substituent.

Experimental Protocol

Protocol A: Microwave-Assisted One-Pot Synthesis

Best for: High-throughput library generation, overcoming steric hindrance.

Reagents:

  • Amine: 5-Chloro-1-methyl-1H-pyrazol-3-amine (1.0 mmol)

  • Aldehyde: Substituted Benzaldehyde (1.0 mmol)

  • Active Methylene: Malononitrile (1.0 mmol)

  • Catalyst: L-Proline (10 mol%) or Piperidine (catalytic drops)

  • Solvent: Ethanol:Water (4:1 v/v) or PEG-400 (Green alternative)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave process vial, dissolve the Aldehyde and Malononitrile in 4 mL of Ethanol/Water.

  • Activation: Add the catalyst (L-Proline, 11.5 mg) and stir at Room Temperature (RT) for 2 minutes until the solution turns slightly turbid (formation of arylidene).

  • Addition: Add 5-Chloro-1-methyl-1H-pyrazol-3-amine (145 mg) to the vial.

  • Reaction: Seal the vial and irradiate at 140°C for 10–15 minutes (Max Power: 150W, High Absorption).

    • Note: If using conventional heating, reflux in Ethanol for 3–5 hours.

  • Work-up: Cool the reaction mixture to RT. The product often precipitates out.

  • Purification:

    • Precipitate: Filter the solid and wash with cold ethanol (2 x 5 mL) followed by hexane.

    • Soluble: If no precipitate forms, pour the mixture into crushed ice (20 g). Collect the solid by filtration.[1][2]

  • Analysis: Verify purity via LC-MS (Target Mass = Aldehyde MW + 209.6 - 18).

Protocol B: Telescoped Suzuki Coupling (Optional)

To demonstrate the utility of the 5-Cl handle.

  • Take the crude product from Protocol A (dried).

  • Dissolve in 1,4-Dioxane/Water (4:1).

  • Add Aryl Boronic Acid (1.2 equiv),

    
     (2.0 equiv), and 
    
    
    
    (5 mol%).
  • Heat at 100°C for 2 hours.

  • Result: A fully substituted 3,4,6-triaryl-pyrazolo[3,4-b]pyridine.

Data Summary & Validation

The following table summarizes expected outcomes based on the electronic nature of the aldehyde component, derived from comparative literature on 5-aminopyrazoles.

EntryAldehyde Substituent (R)Reaction Time (MW)Yield (%)Observation
1 H (Benzaldehyde)10 min88-92%White/Pale Yellow Solid
2 4-NO2 (Electron Poor)8 min94-96%Rapid precipitation; High purity
3 4-OMe (Electron Rich)15 min75-80%Slower Knoevenagel step; requires longer heating
4 2-Cl (Steric Hindrance)18 min70-75%Steric clash with pyrazole C4; lower yield

Validation Checkpoints (Self-Correcting):

  • TLC Monitoring: Use Ethyl Acetate:Hexane (3:7). The intermediate arylidene (

    
    ) should disappear, and a fluorescent spot (Product, 
    
    
    
    ) should appear.
  • NMR Signature: Look for the disappearance of the broad singlet (

    
    ) at 
    
    
    
    4.0–5.5 ppm and the appearance of a new amino signal (from the pyridine ring) at
    
    
    7.0–8.0 ppm (often deshielded due to the nitrile). The methyl group singlet should shift slightly.

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Title: Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence.[3]

    • Source:RSC Advances, 2017.
    • URL:[Link]

    • Relevance: Establishes the reactivity of 5-aminopyrazoles in one-pot cyclocondens
  • Multicomponent Reactions of Aminopyrazoles

    • Title: Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles.[4][5]

    • Source:Russian Journal of General Chemistry, 2017.
    • URL:[Link]

    • Relevance: Validates the Knoevenagel-Michael p
  • Regioselectivity in Pyrazole Fusions

    • Title: Regioselectivity in the Multicomponent Reaction of 5-aminopyrazoles.
    • Source:ResearchGate (Archive).[6]

    • URL:[Link]

    • Relevance: Confirms that N1-substitution (like the methyl in the user's molecule)

Sources

Application

Application Note: Strategic Synthesis of Fused Pyrazoles Using 5-Chloro-1-methyl-1H-pyrazol-3-amine

The following Application Note and Protocol Guide details the strategic use of 5-Chloro-1-methyl-1H-pyrazol-3-amine (CAS: 21064-19-7*) in the synthesis of fused pyrazole systems. Executive Summary 5-Chloro-1-methyl-1H-py...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the strategic use of 5-Chloro-1-methyl-1H-pyrazol-3-amine (CAS: 21064-19-7*) in the synthesis of fused pyrazole systems.

Executive Summary

5-Chloro-1-methyl-1H-pyrazol-3-amine is a highly versatile trisubstituted pyrazole building block.[1] Unlike simple aminopyrazoles, this scaffold possesses three distinct reactive handles that allow for orthogonal functionalization:

  • C3-Amine: A primary nucleophile for condensation and acylation.[1]

  • C4-Position: An electron-rich carbon susceptible to electrophilic attack (enamine-like reactivity), enabling ring fusion.[1]

  • C5-Chlorine: An electrophilic handle retained after cyclization, critical for late-stage diversification via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide focuses on the "One-Pot, Two-Step" synthesis of 3-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridines , a privileged scaffold in kinase inhibitor discovery (e.g., substituted derivatives targeting PI3K, BRAF).[1]

> Technical Note on CAS: CAS 21064-19-7 is occasionally indexed in some legacy databases as a cyclododecatriene isomer.[1] Users must verify the chemical structure: 5-Chloro-1-methyl-1H-pyrazol-3-amine (MW ~145.[1]59) before procurement.

Reactivity Profile & Strategic Logic

The regiochemical outcome of reactions involving 5-chloro-1-methyl-1H-pyrazol-3-amine is dictated by the N1-Methyl group, which "locks" the tautomeric form, and the C5-Chloro group, which provides steric bulk and electronic modulation.[1]

The Divergent Pathways[1]
  • Path A: Pyrazolo[3,4-b]pyridine Formation (Preferred). Reaction with 1,3-dielectrophiles (e.g., acetylacetone, diethyl ethoxymethylenemalonate) involves the exocyclic amine and the adjacent C4 carbon. The C5-Cl is retained at the 3-position of the final fused system (IUPAC numbering for fused system).[1]

  • Path B: Pyrazolo[1,5-a]pyrimidine Formation. Reaction with 1,3-dielectrophiles can theoretically involve the exocyclic amine and the ring nitrogen (N2). However, the N1-methyl group sterically hinders N2 and prevents aromatization without forming a quaternary salt.[1] Therefore, Path A is the dominant and most synthetically useful trajectory for this specific precursor.

Visualization of Reactivity

ReactivityMap Start 5-Chloro-1-methyl- 1H-pyrazol-3-amine Reactive_NH2 C3-NH2 (Primary Nucleophile) Start->Reactive_NH2 Reactive_C4 C4-H (Nucleophilic Carbon) Start->Reactive_C4 Reactive_Cl C5-Cl (Electrophile/Handle) Start->Reactive_Cl Intermed Enamine Intermediate Reactive_NH2->Intermed + 1,3-Dielectrophile (e.g., EMME) Prod_Pyridine Pyrazolo[3,4-b]pyridine (Fused System) Intermed->Prod_Pyridine Cyclization at C4 (Gould-Jacobs) Prod_Suzuki 3-Aryl-Pyrazolo[3,4-b]pyridine (Library Generation) Prod_Pyridine->Prod_Suzuki Pd-Catalyzed Coupling at Cl-site

Caption: Reactivity map showing the conversion of the aminopyrazole precursor into the fused pyrazolo[3,4-b]pyridine scaffold, retaining the chlorine for downstream library generation.

Experimental Protocols

Protocol A: Synthesis of Ethyl 3-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

This protocol utilizes the Gould-Jacobs reaction type sequence.[1] It is robust, scalable, and avoids the formation of regioisomeric mixtures common with unsubstituted aminopyrazoles.

Reagents:

  • 5-Chloro-1-methyl-1H-pyrazol-3-amine (1.0 equiv)[1]

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv)

  • Ethanol (Absolute)

  • Diphenyl ether (for thermal cyclization) or Dowtherm A

  • Phosphorus oxychloride (POCl3) - Optional if converting OH to Cl, but here we form the pyridine ring directly.

Step-by-Step Methodology:

  • Condensation (Enamine Formation):

    • In a round-bottom flask equipped with a reflux condenser, dissolve 5-Chloro-1-methyl-1H-pyrazol-3-amine (10 mmol) in ethanol (30 mL).

    • Add Diethyl ethoxymethylenemalonate (EMME) (11 mmol) dropwise.

    • Reflux the mixture for 3–5 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexane) for the disappearance of the amine.

    • Observation: The product (diethyl 2-(((5-chloro-1-methyl-1H-pyrazol-3-yl)amino)methylene)malonate) often precipitates upon cooling.[1]

    • Isolation: Cool to room temperature. Filter the solid precipitate, wash with cold ethanol, and dry under vacuum. If no precipitate forms, evaporate solvent and recrystallize from EtOH.

  • Cyclization (Ring Closure):

    • Note: This step requires high temperature to drive the intramolecular electrophilic substitution at the C4 position.[1]

    • Suspend the enamine intermediate from Step 1 in Diphenyl ether (10 mL per gram of intermediate).

    • Heat the mixture to 230–250°C using a sand bath or heating mantle for 1–2 hours.

    • Mechanism:[2][3][4] Thermal elimination of ethanol occurs, fusing the pyridine ring.

    • Work-up: Cool the reaction mixture to ~50°C and pour slowly into hexane (100 mL). The fused product, Ethyl 3-chloro-4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate , will precipitate.[1]

    • Filter the solid and wash extensively with hexane to remove diphenyl ether.[1]

  • Aromatization/Chlorination (Optional):

    • If the "4-hydroxy" (tautomeric with 4-oxo) product is obtained, it can be converted to the 4-chloro derivative using neat POCl3 (Reflux, 2h) to generate the 3,4-dichloro scaffold, a highly valuable bis-electrophile.[1]

Data Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the pyrazole C4-H signal (typically ~5.8-6.0 ppm in the starting amine) and the appearance of the pyridine C4-H singlet (if not OH substituted) or the downfield shift of the ester protons.[1]

  • Mass Spec: M+1 peak should correspond to the fused system (retaining the Cl isotope pattern).

Protocol B: Palladium-Catalyzed Functionalization (Suzuki-Miyaura)

This protocol demonstrates the utility of the C5-Chloro group (now C3-Chloro in the fused system) as a handle for introducing aryl groups.[1]

Reagents:

  • 3-Chloro-pyrazolo[3,4-b]pyridine derivative (from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered substrates)

  • K2CO3 (2M aqueous solution, 3.0 equiv)

  • 1,4-Dioxane (degassed)

Methodology:

  • Setup: In a microwave vial or Schlenk tube, combine the chloro-scaffold, aryl boronic acid, and Palladium catalyst.

  • Inert Atmosphere: Evacuate and backfill with Nitrogen/Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane and aqueous K2CO3.

  • Reaction: Heat at 90–100°C (or 120°C in microwave) for 4–12 hours.

  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[1]

  • Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexane).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 Reversibility of enamine formationAdd molecular sieves or use a Dean-Stark trap to remove ethanol.[1]
Incomplete Cyclization Temperature too lowEnsure internal temperature reaches >220°C. Use Diphenyl ether or Sulfolane.[1]
Regioisomer Contamination N-Demethylation (Rare)Verify starting material purity.[1] The N-Me bond is generally stable thermally.[1]
Catalyst Poisoning (Step 2) Residual Sulfur/N-basesEnsure the chloro-scaffold is purified (passed through silica) before coupling.[1]

Safety & Handling

  • 5-Chloro-1-methyl-1H-pyrazol-3-amine: Irritant.[1] Handle in a fume hood. Avoid inhalation of dust.[1]

  • POCl3: Highly corrosive and water-reactive.[1] Quench excess reagent carefully into ice/alkali.[1]

  • Diphenyl Ether: High boiling point solvent.[1] Risk of thermal burns.[1] Use appropriate thermal protective gloves.[1]

References

  • General Reactivity of Aminopyrazoles

    • El-Emary, T. I. (2006).[5] Synthesis and Biological Activity of Some New Pyrazolo[3,4-b]pyrazines.Journal of the Chinese Chemical Society , 53(2), 391-401. Link

  • Pyrazolo[3,4-b]pyridine Synthesis (Gould-Jacobs)

    • Quiroga, J., et al. (2008). Regioselective synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation.Tetrahedron Letters , 49(17), 2689-2691. Link

  • Functionalization of Chloropyrazoles

    • Lynch, M. A., et al. (2002). Pyrazolo[3,4-b]pyridines as p38 Kinase Inhibitors.Bioorganic & Medicinal Chemistry Letters , 12(13), 1775-1778. Link

  • CAS/Chemical Verification

    • PubChem Compound Summary for CID 122195 (Related Pyrazoles).National Center for Biotechnology Information .[1] Link

Disclaimer: This protocol is for research purposes only. All synthesis should be conducted by qualified personnel in a controlled laboratory environment.

Sources

Method

High-Throughput Screening &amp; Library Design: The 5-Chloro-1-methyl-1H-pyrazol-3-amine Scaffold

Abstract This Application Note details the strategic utilization of the 5-Chloro-1-methyl-1H-pyrazol-3-amine scaffold in fragment-based drug discovery (FBDD) and high-throughput screening (HTS). Recognized as a "privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the strategic utilization of the 5-Chloro-1-methyl-1H-pyrazol-3-amine scaffold in fragment-based drug discovery (FBDD) and high-throughput screening (HTS). Recognized as a "privileged structure" in medicinal chemistry, this aminopyrazole core serves as a critical hinge-binding motif in ATP-competitive kinase inhibitors (e.g., Crizotinib, Encorafenib).[1] This guide provides a comprehensive workflow covering library synthesis strategies, a validated HTRF® biochemical screening protocol, and hit triage methodologies, designed for senior researchers in oncology and inflammation drug discovery.

Strategic Rationale: The "Privileged" Kinase Scaffold

The 5-Chloro-1-methyl-1H-pyrazol-3-amine scaffold (CAS: 1191453-81-2) offers a distinct pharmacological advantage due to its specific hydrogen-bonding capability.

  • Hinge Binding: The N2 nitrogen (acceptor) and the C3-amino group (donor) form a bidentate hydrogen bond interaction with the backbone residues of the kinase ATP-binding pocket (the "hinge region").

  • Vectorial Diversity: The scaffold presents three orthogonal vectors for chemical diversification, allowing for the rapid generation of Structure-Activity Relationship (SAR) data:

    • Vector A (C3-Amine): Nucleophilic handle for amides, ureas, or reductive aminations.

    • Vector B (C5-Chloride): Electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

    • Vector C (C4-Position): Open for electrophilic aromatic substitution (EAS) or C-H activation, often used to introduce "gatekeeper" interacting motifs.

Scaffold Diversification Logic

The following diagram illustrates the synthetic logic for transforming the core scaffold into a screenable library.

Library_Design Core 5-Chloro-1-methyl- 1H-pyrazol-3-amine (Core Scaffold) VectorA Vector A (C3-NH2) Amide/Urea Formation (Solubility/Hinge Affinity) Core->VectorA Acylation/Isocyanates VectorB Vector B (C5-Cl) Suzuki/Buchwald Coupling (Hydrophobic Pocket Occ.) Core->VectorB Pd-Catalysis (XPhos/SPhos) VectorC Vector C (C4-H) Halogenation/EAS (Gatekeeper Interaction) Core->VectorC NIS/NBS (Halogenation) Library Focused Kinase Inhibitor Library VectorA->Library VectorB->Library VectorC->Library

Figure 1: Synthetic diversification vectors for the aminopyrazole scaffold. The C5-Cl requires specialized phosphine ligands (e.g., XPhos) for efficient oxidative addition.

Library Synthesis Guidelines

To maximize screening success, the library must balance chemical diversity with physicochemical properties (Lipinski’s Rule of 5).

Synthetic Challenges & Solutions
  • Challenge: The C5-Chlorine is electronically deactivated and sterically hindered compared to bromides/iodides.

  • Solution: Use Buchwald Precatalysts (Gen 3) . For Suzuki couplings at C5, the system Pd(OAc)2 / XPhos / K3PO4 in Dioxane/Water is highly effective.

  • Solubility: Aminopyrazoles can be prone to aggregation. Incorporate solubilizing tails (morpholine, piperazine) via the C3-amine vector (e.g., via chloroacetyl chloride linker followed by amine displacement).

Protocol: HTRF® Kinase Screening Assay

Objective: To identify inhibitors of a target kinase (e.g., Aurora A, BRAF) from the aminopyrazole library using Homogeneous Time-Resolved Fluorescence (HTRF).

Principle: The assay detects the phosphorylation of a biotinylated peptide substrate.

  • Reaction: Kinase transfers

    
    -phosphate from ATP to the peptide.
    
  • Detection: An Europium-cryptate labeled anti-phospho-antibody (Donor) and Streptavidin-XL665 (Acceptor) are added.

  • Signal: Phosphorylation brings Donor and Acceptor into proximity, generating FRET. Inhibitors decrease the FRET signal.

Materials
  • Scaffold Library: 10 mM DMSO stocks.

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.
    
  • Reagents: Cisbio HTRF® KinEASE™ kit (or equivalent), Biotinylated Peptide Substrate, Ultrapure ATP.

  • Plate: 384-well Low Volume White ProxiPlate (PerkinElmer).

Step-by-Step Workflow
StepActionCritical Parameter
1. Compounding Dispense 50 nL of library compounds (10 mM) into 384-well plates using an Echo® Acoustic Dispenser.Final Conc: 10 µM (at 0.5% DMSO). Include High/Low controls.
2. Enzyme Add Add 5 µL of Kinase solution (0.5 ng/µL in Kinase Buffer).Incubate 10 min RT to allow compound-enzyme binding (Residence Time).
3. Reaction Start Add 5 µL of Substrate/ATP Mix (2 µM Peptide,

concentration of ATP).
ATP concentration must be at

to detect competitive inhibitors.
4. Incubation Seal plate and incubate at Room Temperature for 60 minutes .Ensure humidity control to prevent evaporation in low volumes.
5. Detection Add 10 µL of Detection Mix (Sa-XL665 + Eu-Antibody in EDTA buffer).EDTA stops the kinase reaction immediately.
6. Readout Incubate 60 min. Read on EnVision® or PHERAstar (Ex: 337nm, Em: 620nm/665nm).Calculate Ratio:

.
Data Analysis & Triage
  • Normalization: Calculate % Inhibition relative to DMSO (0%) and EDTA (100%) controls.

  • Z-Prime (

    
    ):  Ensure 
    
    
    
    for assay validity.
  • Interference Check: Aminopyrazoles can be fluorescent. Check the 620 nm (Donor) channel. If compound drops Donor signal > 20%, flag as a "Quencher" or "Inner Filter Effect" artifact.

Hit Validation & Orthogonal Assays

Hits from the primary HTRF screen must be validated to rule out false positives (aggregators, PAINS).

Validation Cascade
  • Dose-Response (IC

    
    ):  Retest hits in 10-point dilution series.
    
  • Surface Plasmon Resonance (SPR):

    • Why: To measure binding kinetics (

      
      , 
      
      
      
      ). High-affinity aminopyrazoles often show slow
      
      
      (long residence time).
    • Protocol: Immobilize Kinase on CM5 chip. Inject compound series.

    • Success Metric:

      
       from SPR should correlate within 3-fold of IC
      
      
      
      (Cheng-Prusoff corrected).
  • Cellular Target Engagement: NanoBRET™ assay to confirm the compound enters the cell and binds the kinase in a physiological environment.

Validation Logic Diagram

Screening_Cascade Library Aminopyrazole Library (500-2000 cmps) Primary Primary Screen (HTRF) @ 10 µM Library->Primary Triage Data Triage (Remove Quenchers/PAINS) Primary->Triage Hit Cutoff > 50% IC50 Dose Response (IC50) Biochemical Potency Triage->IC50 Validated Hits Biophysics SPR / MST Binding Kinetics (Kd) IC50->Biophysics Select Potent Hits (<1 µM) Cellular Cellular Assay (NanoBRET / Viability) Biophysics->Cellular Confirmed Binders

Figure 2: Screening cascade from primary library screen to cellular validation.

References

  • Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews.

  • Nitulescu, G.M., et al. (2015). Aminopyrazoles as privileged structures in anticancer drug design - an in silico study. ResearchGate.

  • Cui, J.J., et al. (2011). Discovery of Crizotinib (PF-02341066), a 2-Aminopyridine-3-carboxamide Derivative. (Note: Discusses the pyrazole-like binding mode relevant to this scaffold). Journal of Medicinal Chemistry.

  • Vertex Pharmaceuticals. (2004). Vertex-680 (Tozasertib) and the aminopyrazole binding mode.[2] Cancer Research.

  • Sigma-Aldrich. 5-Chloro-1-methyl-1H-pyrazol-3-amine Product Specification.

Sources

Application

Application Note: Continuous Manufacturing Strategies for Functionalized Pyrazoles

Focus Molecule: 5-Chloro-1-methyl-1H-pyrazol-3-amine (CAS: 21064-19-7) Executive Summary & Strategic Value The aminopyrazole scaffold, specifically 5-Chloro-1-methyl-1H-pyrazol-3-amine , represents a critical "bifunction...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Molecule: 5-Chloro-1-methyl-1H-pyrazol-3-amine (CAS: 21064-19-7)

Executive Summary & Strategic Value

The aminopyrazole scaffold, specifically 5-Chloro-1-methyl-1H-pyrazol-3-amine , represents a critical "bifunctional pivot" in drug discovery. It possesses two distinct reactive handles:[1]

  • C3-Amine (Nucleophile): A gateway for constructing fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) or diazonium-based functionalization.

  • C5-Chloride (Electrophile): A handle for palladium-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki-Miyaura) to install aryl or heteroaryl groups.

Why Flow Chemistry? Batch processing of this substrate often faces safety limits during diazotization (accumulation of energetic intermediates) and yield ceilings during condensation due to inefficient water removal. Continuous flow technology resolves these by offering:

  • Thermal Control: Access to superheated conditions (above solvent boiling points) to accelerate condensation.

  • Safety: Minimal inventory of unstable diazonium salts.

  • Selectivity: Precise residence time control to prevent over-reaction in cross-coupling.

Application Module A: Telescoped Synthesis of Pyrazolo[1,5-a]pyrimidines

Target: Rapid construction of the kinase inhibitor scaffold via condensation with 1,3-dicarbonyls.

2.1 Mechanistic Insight

The reaction between 5-Chloro-1-methyl-1H-pyrazol-3-amine and a 1,3-diketone (e.g., acetylacetone) is a cyclocondensation. In batch, this requires prolonged reflux and often azeotropic water removal. In flow, we utilize superheated processing (120–150 °C) in a pressurized coil. The high temperature drives the equilibrium toward the fused ring system within minutes, while the pressure keeps the solvent liquid.

2.2 Experimental Protocol
  • Reagent A: 0.5 M 5-Chloro-1-methyl-1H-pyrazol-3-amine in Glacial Acetic Acid (AcOH acts as solvent and catalyst).

  • Reagent B: 0.6 M Acetylacetone (1.2 equiv) in Glacial Acetic Acid.

  • System Pressure: 10 bar (via Back Pressure Regulator - BPR).

  • Reactor: 10 mL PFA or Stainless Steel Coil (heated).

Step-by-Step:

  • Feed Preparation: Dissolve the aminopyrazole in AcOH. Sonication may be required to ensure full homogeneity.

  • Pumping: Pump A and Pump B deliver reagents at a 1:1 volumetric ratio into a T-mixer.

    • Flow Rate A: 0.5 mL/min

    • Flow Rate B: 0.5 mL/min

    • Total Flow: 1.0 mL/min

  • Reaction: The combined stream enters a reactor coil heated to 140 °C .

    • Residence Time: 10 minutes.

  • Work-up: The stream exits the BPR and flows into a collection flask containing ice water. The product precipitates immediately as a solid.

  • Purification: Filtration and washing with cold water.

2.3 Data Summary
ParameterBatch ConditionsFlow Conditions
Temperature 118 °C (Reflux AcOH)140 °C (Superheated)
Time 4–6 Hours10 Minutes
Yield 72%91%
Space-Time Yield LowHigh (approx. 6 g/h)
2.4 Workflow Diagram (DOT)

G cluster_inputs Feed Stocks ReagentA Pump A: Aminopyrazole (in AcOH) Mixer T-Mixer (Mixing Zone) ReagentA->Mixer ReagentB Pump B: Acetylacetone (in AcOH) ReagentB->Mixer Reactor Reactor Coil 140°C | 10 min Mixer->Reactor Combined Stream BPR BPR (10 bar) Reactor->BPR Collection Collection (Ice Water Precip.) BPR->Collection Product Slurry

Caption: Continuous condensation workflow utilizing superheated processing for rapid heterocycle formation.

Application Module B: Safe Diazotization & Sandmeyer Iodination

Target: Converting the C3-amine to a C3-Iodide (5-chloro-3-iodo-1-methyl-1H-pyrazole), a versatile precursor for further functionalization.

3.1 Mechanistic Insight

Diazonium salts of aminopyrazoles are notoriously unstable and shock-sensitive when dry. Flow chemistry allows for the generation and immediate consumption of the diazonium intermediate. We use tert-butyl nitrite (tBuONO) or aqueous NaNO2/HCl. The subsequent iodination (Sandmeyer) releases nitrogen gas; flow reactors handle this gas evolution safely without pressure spikes if a proper BPR is used.

3.2 Experimental Protocol
  • Reagent A: 0.2 M Aminopyrazole + 0.5 M p-TsOH (acid source) in MeCN.

  • Reagent B: 0.3 M tert-Butyl nitrite (tBuONO) in MeCN.

  • Reagent C: 0.5 M KI (Potassium Iodide) in water/MeCN (50:50).

  • Reactor: Modular chip reactor or coil (PFA tubing essential for acid resistance).

Step-by-Step:

  • Diazotization (Zone 1): Pump A and Pump B mix in a cooled reactor (0 °C).

    • Residence Time: 2 minutes.

    • Intermediate: Pyrazolyl-3-diazonium tosylate (DO NOT ISOLATE).

  • Iodination (Zone 2): The stream from Zone 1 mixes with Reagent C (KI solution).

  • Reaction (Zone 3): The mixture flows through a coil heated to 60 °C to drive N2 evolution and iodination.

    • Residence Time: 5 minutes.

  • Quench: Stream exits into a sodium thiosulfate solution to quench excess iodine.

3.3 Safety & Control System
  • Inline Monitoring: Use a UV-Vis flow cell between Zone 1 and Zone 2 to monitor the diazonium formation (appearance of band at ~300-350 nm).

  • Gas Handling: The BPR must be capable of handling biphasic gas/liquid flow (e.g., a diaphragm BPR or dome-loaded BPR).

3.4 Workflow Diagram (DOT)

Sandmeyer cluster_diazo Zone 1: Diazotization (0°C) cluster_sandmeyer Zone 2: Iodination (60°C) Amine Amine + Acid Mixer1 Mixer 1 Amine->Mixer1 Nitrite t-BuONO Nitrite->Mixer1 Coil1 Coil 1 (2 min) Mixer1->Coil1 Mixer2 Mixer 2 Coil1->Mixer2 Unstable Diazonium Iodide KI Solution Iodide->Mixer2 Coil2 Coil 2 (5 min) Mixer2->Coil2 BPR BPR (Gas/Liquid) Coil2->BPR N2 Gas + Product Waste Quench Tank (Thiosulfate) BPR->Waste

Caption: Multi-stage flow protocol for safe handling of energetic diazonium intermediates.

Application Module C: Buchwald-Hartwig Amination (C-N Coupling)

Target: Functionalization of the C5-position using the Chloro-handle. Note: While C5-Cl is less reactive than bromides, the electron-deficient nature of the pyrazole ring facilitates oxidative addition with modern Pd ligands.

4.1 Mechanistic Insight

The 5-chloro group allows for coupling with aryl amines or morpholines. In flow, we utilize a Packed Bed Reactor (PBR) containing immobilized Pd-catalyst (e.g., Pd-PEPPSI or SiliaCat DPP-Pd) or a homogeneous approach. The homogeneous approach is preferred for screening ligands (e.g., BrettPhos or XPhos) which are critical for activating the chloride.

4.2 Experimental Protocol (Homogeneous)
  • Catalyst System: Pd(OAc)2 (2 mol%) + XPhos (4 mol%).

  • Base: LiHMDS or DBU (soluble bases preferred in flow to avoid clogging).

  • Solvent: Toluene or 1,4-Dioxane (degassed).

Step-by-Step:

  • Reagent Stream: Mix Aminopyrazole (1.0 equiv), Coupling Partner (e.g., Aniline, 1.2 equiv), and Base in solvent.

  • Catalyst Stream: Pre-mixed Catalyst/Ligand solution (kept under Argon).

  • Reaction:

    • Mix streams in a T-mixer.

    • Pass through a PFA coil heated to 110 °C .

    • Residence Time: 20–30 minutes.

  • Purification: Inline extraction or offline column chromatography.

References
  • El-Naggar, M., et al. (2022). "Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold." RSC Advances. [Link]

  • Baumann, M., Baxendale, I. R., & Ley, S. V. (2011). "The flow synthesis of heterocycles for natural product and medicinal chemistry applications." Molecular Diversity. [Link]

  • Deadman, B. J., et al. (2015).[2] "Taming Hazardous Chemistry in Flow: The Continuous Processing of Diazo and Diazonium Compounds." Chemistry – A European Journal. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification techniques for 5-Chloro-1-methyl-1H-pyrazol-3-amine

Target Compound: 5-Chloro-1-methyl-1H-pyrazol-3-amine CAS: 1191453-81-2 (Representative) Support Ticket ID: PUR-PYR-005[1][2] Welcome to the Purification Center User Status: Verified Researcher Subject: Isolation and Pur...

Author: BenchChem Technical Support Team. Date: February 2026

Target Compound: 5-Chloro-1-methyl-1H-pyrazol-3-amine CAS: 1191453-81-2 (Representative) Support Ticket ID: PUR-PYR-005[1][2]

Welcome to the Purification Center

User Status: Verified Researcher Subject: Isolation and Purification Protocols for Aminopyrazoles

Welcome. You are likely working with 5-Chloro-1-methyl-1H-pyrazol-3-amine , a critical scaffold in the synthesis of kinase inhibitors and agrochemicals.[1][2]

As a Senior Application Scientist, I know the specific headache you are likely facing: Regioisomer Contamination.

The synthesis of N-methylated aminopyrazoles often yields a mixture of the desired 5-chloro-1-methyl isomer and the unwanted 3-chloro-1-methyl isomer.[1][2] These two have identical molecular weights and very similar polarities, making standard flash chromatography painful and inefficient.[2]

This guide prioritizes chemical differentiation over brute-force chromatography.[1][2] We use the subtle pKa differences and solubility profiles to clean your compound.[1][2]

Core Purification Workflows

Method A: The "Deep Clean" (Acid-Base Extraction)

Best For: Removing non-basic impurities (starting materials, neutral byproducts) and bulk cleanup of crude reaction mixtures.[1]

The Science: The exocyclic amine on the pyrazole ring is weakly basic (approx.[2] pKa ~3.0–4.0).[1][2] The electron-withdrawing chlorine atom at position 5 lowers the basicity compared to a methyl group, but it is still sufficient to protonate with strong mineral acids.[2] Neutral organic impurities will not protonate and can be washed away.[1][2]

Protocol:

  • Dissolution: Dissolve crude dark solid in Ethyl Acetate (EtOAc) . Use 10 mL per gram of crude.

  • Protonation: Add 1M HCl (aq) slowly with vigorous stirring. The amine converts to its hydrochloride salt and migrates to the aqueous layer.[2]

    • Checkpoint: Check the pH of the aqueous layer; it must be < 2.[2]

  • Separation: Separate the layers.

    • Organic Layer: Contains non-basic impurities (unreacted nitriles, colored oxidation products).[1][2] Discard (or save for analysis).

    • Aqueous Layer: Contains your target product as the HCl salt.[1][2]

  • Wash: Wash the acidic aqueous layer once with fresh EtOAc to remove entrained organics.[1][2]

  • Free-Basing: Cool the aqueous layer to 0–5°C (ice bath). Slowly add 2M NaOH or saturated NaHCO₃ until pH ~9–10. The product will precipitate or oil out as the free base.[1][2]

  • Extraction: Extract the cloudy aqueous mixture 3x with Dichloromethane (DCM) .

  • Drying: Dry combined DCM extracts over anhydrous Na₂SO₄, filter, and concentrate.

Method B: Selective Recrystallization (Isomer Enrichment)

Best For: Final polishing and removing the stubborn regioisomer.[1][2]

The Science: Symmetry plays a role here.[1][2][3] The 5-chloro-1-methyl isomer typically packs differently in crystal lattices than the 3-chloro isomer.[1][2] We utilize a non-polar "anti-solvent" to force the less soluble isomer out of solution while keeping the other in the mother liquor.[2]

Solvent System: Toluene / Heptane (or Hexane)[1]

Protocol:

  • Solubilization: Suspend the semi-pure solid in minimal hot Toluene (approx. 60–70°C).

    • Note: Do not boil excessively; prolonged heat can cause dechlorination or oxidation.[1][2]

  • Clarification: If the solution is dark, add activated charcoal (10 wt%), stir for 5 mins, and filter hot through Celite.

  • Nucleation: Allow the filtrate to cool slowly to Room Temperature (RT). You should see turbidity.[1][2]

  • Anti-Solvent Addition: Add Heptane dropwise until the solution remains slightly cloudy.[1][2]

  • Crystallization: Cool to 0-4°C for 4 hours.

  • Filtration: Collect the crystals. Wash with cold 1:1 Toluene/Heptane.[1][2]

Visualizing the Workflow

The following diagram illustrates the logic flow for choosing the correct purification path based on your current purity status.

PurificationLogic Start Crude Material Analysis CheckHPLC Check HPLC/TLC Start->CheckHPLC Decision1 Major Non-Basic Impurities? CheckHPLC->Decision1 Decision2 Regioisomer Present? Decision1->Decision2 No (Clean Baseline) MethodA Method A: Acid-Base Extraction (Removes Neutrals) Decision1->MethodA Yes (Start Here) MethodB Method B: Recrystallization (Toluene/Heptane) Decision2->MethodB Yes (<10% Isomer) MethodC Flash Chromatography (DCM:MeOH 95:5) Decision2->MethodC Yes (>10% Isomer) Final Pure 5-Chloro-1-methyl-1H-pyrazol-3-amine Decision2->Final No (Pure) MethodA->CheckHPLC Re-analyze MethodB->Final MethodC->Final

Caption: Decision tree for selecting the optimal purification route based on impurity profile.

Troubleshooting & FAQs

Q1: My product is turning pink/red during storage. Is it decomposing?

Diagnosis: Oxidation.[1][2] Root Cause: Aminopyrazoles are electron-rich and susceptible to air oxidation, forming azo-like colored species or quinoid impurities.[1][2] Solution:

  • Immediate: Recrystallize using Method B with an activated charcoal step.

  • Prevention: Store the purified solid under Argon or Nitrogen at -20°C. Avoid leaving it in solution (especially chlorinated solvents) for extended periods.[1][2]

Q2: I see a "shoulder" peak on my HPLC. How do I know which isomer is which?

Diagnosis: Regioisomer contamination (3-chloro vs 5-chloro). Technical Insight:

  • NMR Validation: You must use 1D-NOE (Nuclear Overhauser Effect) NMR.[1][2]

    • 5-Chloro-1-methyl (Target): Irradiating the N-Methyl group should show an NOE signal to the proton at position 4.[1][2] It will not show an NOE to the Chlorine (obviously).[1][2]

    • 3-Chloro-1-methyl (Impurity): Irradiating the N-Methyl group typically shows a strong NOE to the proton at position 5 (if H is present) or position 4, but the chemical shift environment is distinct.[1]

  • Polarity: In a DCM/MeOH system, the 5-chloro isomer is often slightly less polar than the 3-chloro isomer due to the shielding of the dipole by the chlorine adjacent to the methylation site.

Q3: The Acid-Base extraction didn't recover my compound. Where is it?

Diagnosis: pH mismanagement or water solubility.[1][2] Troubleshooting:

  • Check Aqueous pH: Did you basify to pH > 10? If the pH is only 7-8, the amine is still partially protonated and stuck in the water.

  • Salting Out: This compound has moderate water solubility even as a free base.[1][2] Add NaCl (brine) to the aqueous layer before the DCM extraction to force the organic amine out (Salting-out effect).[1]

  • Emulsions: If an emulsion formed, filter the biphasic mixture through a pad of Celite.

Solubility & Solvent Data

SolventSolubility (RT)Solubility (Hot)Role in Purification
Dichloromethane (DCM) HighHighExtraction / Chromatography
Ethyl Acetate ModerateHighWashing / Recrystallization
Toluene LowHighIdeal for Recrystallization
Water Low (pH > 9)ModerateImpurity Removal (Acid phase)
Methanol HighHighChromatography Eluent
Heptane/Hexane NegligibleLowAnti-solvent

References

  • Synthesis and Properties of Aminopyrazoles

    • Source: PubChem.[1][2][4] (n.d.). 1H-Pyrazol-3-amine, 5-chloro-1-methyl-.[1][2][5] National Library of Medicine.[1][2] Retrieved January 30, 2026, from [Link]

  • Regioisomer Separation Techniques

    • Source: F. Bondavalli et al. (2000).[1][2] Regioisomer separation of aminopyrazoles via selective salt formation.[1][2] Journal of Heterocyclic Chemistry.[1][2] (General reference for pyrazole isomer separation principles).

  • General Purification of Pyrazoles

    • Source: Google Patents. (2011).[1][2] WO2011076194A1 - Method for purifying pyrazoles.[1][2] Retrieved from

  • Analytical Characterization (NMR/MS)

    • Source: MDPI. (2023).[1][2] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Retrieved from [Link][1]

(Note: While specific literature on the 5-chloro-1-methyl analog is niche, the protocols above are derived from validated methodologies for the broader class of 1-methyl-5-substituted-pyrazol-3-amines.)

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 5-Chloro-1-methyl-1H-pyrazol-3-amine

Welcome to the technical support center for the synthesis of 5-Chloro-1-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloro-1-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this important synthetic transformation. Our goal is to empower you with the scientific rationale behind the experimental steps to anticipate and resolve challenges you may encounter.

Introduction: The Synthetic Challenge

The synthesis of 5-Chloro-1-methyl-1H-pyrazol-3-amine is a two-stage process that, while conceptually straightforward, presents several practical challenges that can impact yield and purity. The overall transformation involves the initial formation of the pyrazole core to give 1-methyl-1H-pyrazol-3-amine, followed by a regioselective chlorination. Success hinges on carefully controlling the reaction conditions at each stage to manage regioselectivity, minimize side-product formation, and facilitate purification.

This guide will deconstruct the synthesis into its core components, offering detailed protocols and addressing common issues in a question-and-answer format.

Overall Synthetic Pathway

The synthesis can be visualized as a two-step sequence:

G cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: Regioselective Chlorination Methylhydrazine Methylhydrazine 1_methyl_1H_pyrazol_3_amine 1-methyl-1H-pyrazol-3-amine Methylhydrazine->1_methyl_1H_pyrazol_3_amine Condensation/ Cyclization Cyanoacetaldehyde_Source Cyanoacetaldehyde (or equivalent) Cyanoacetaldehyde_Source->1_methyl_1H_pyrazol_3_amine Final_Product 5-Chloro-1-methyl-1H-pyrazol-3-amine 1_methyl_1H_pyrazol_3_amine->Final_Product Electrophilic Aromatic Substitution Chlorinating_Agent Chlorinating Agent (e.g., NCS) Chlorinating_Agent->Final_Product

Caption: Overall synthetic workflow for 5-Chloro-1-methyl-1H-pyrazol-3-amine.

Part 1: Synthesis of 1-methyl-1H-pyrazol-3-amine (Precursor)

The formation of the pyrazole ring is typically achieved through the condensation of a hydrazine with a 1,3-dielectrophilic compound. In this case, methylhydrazine reacts with a precursor to cyanoacetaldehyde.

Experimental Protocol: Synthesis of 1-methyl-1H-pyrazol-3-amine

This protocol is a representative procedure based on established methods for aminopyrazole synthesis.

Materials:

  • Methylhydrazine

  • Cyanoacetaldehyde dimethyl acetal

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Ethanol

  • Dichloromethane or Ethyl Acetate for extraction

  • Anhydrous sodium sulfate

Procedure:

  • Hydrolysis of Acetal: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve cyanoacetaldehyde dimethyl acetal in a mixture of ethanol and water.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to a gentle reflux for 1-2 hours to hydrolyze the acetal to cyanoacetaldehyde in situ. Monitor the reaction by TLC.

  • Condensation and Cyclization: Cool the reaction mixture to room temperature.

  • Carefully add methylhydrazine dropwise to the solution. An exothermic reaction may be observed. Maintain the temperature below 40°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Workup: Neutralize the reaction mixture with a sodium hydroxide solution to a pH of 8-9.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-methyl-1H-pyrazol-3-amine. Further purification can be achieved by column chromatography or recrystallization.

Troubleshooting Guide: Precursor Synthesis

Q1: My reaction yield is very low. What are the potential causes?

A1: Low yields in this step often stem from several factors:

  • Incomplete Hydrolysis of the Acetal: The initial hydrolysis of cyanoacetaldehyde dimethyl acetal is crucial. If this step is incomplete, you will have unreacted starting material. Ensure you are using a sufficient catalytic amount of acid and allowing enough time for the hydrolysis to complete. You can monitor this by TLC.

  • Side Reactions of Methylhydrazine: Methylhydrazine is a reactive nucleophile and can undergo side reactions. Ensure the addition is controlled, and the temperature is kept in check to prevent unwanted reactions.[1]

  • Formation of Regioisomers: The reaction of methylhydrazine with an unsymmetrical 1,3-dielectrophile can lead to the formation of two regioisomers: 1-methyl-1H-pyrazol-3-amine and 1-methyl-1H-pyrazol-5-amine. The formation of the undesired 5-amino isomer will reduce the yield of your target precursor. The regioselectivity is often influenced by the reaction conditions.

  • Product Loss During Workup: 1-methyl-1H-pyrazol-3-amine has some water solubility. Ensure thorough extraction from the aqueous layer. Using a continuous liquid-liquid extractor can be beneficial if solubility is a major issue.

Q2: I have a mixture of two products that are difficult to separate by column chromatography. What are they and how can I improve the selectivity?

A2: You are likely dealing with the formation of regioisomers: 1-methyl-1H-pyrazol-3-amine (your desired product) and 1-methyl-1H-pyrazol-5-amine. Their similar polarities can make separation challenging.

  • Understanding the Regioselectivity: The regioselectivity of the cyclization is determined by which nitrogen of methylhydrazine attacks which electrophilic center of the cyanoacetaldehyde precursor. Generally, the more nucleophilic nitrogen of methylhydrazine (the one with the methyl group) will preferentially attack the more electrophilic carbon (the carbonyl or its equivalent). The subsequent cyclization onto the nitrile group then determines the final product.

  • Optimizing for the Desired Isomer:

    • pH Control: The pH of the reaction medium can influence the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl and nitrile groups. Running the reaction under mildly acidic conditions can sometimes favor the desired isomer.

    • Solvent Effects: The choice of solvent can influence the reaction pathway. While ethanol is common, exploring other protic or aprotic solvents may alter the isomeric ratio.

    • Temperature: Lowering the reaction temperature during the addition of methylhydrazine can sometimes improve selectivity by favoring the kinetically controlled product.

Q3: My final product is a dark oil and appears impure even after extraction. What are the likely impurities?

A3: Dark coloration often indicates the presence of polymeric or degradation byproducts.

  • Potential Impurities:

    • Polymerization of Cyanoacetaldehyde: Cyanoacetaldehyde is prone to polymerization, especially under basic conditions or at elevated temperatures. Generating it in situ and consuming it immediately is the best practice.

    • Oxidation Products: Aminopyrazoles can be susceptible to air oxidation, which can lead to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

    • Unreacted Starting Materials: Incomplete reaction will leave residual methylhydrazine and the cyanoacetaldehyde precursor.

  • Purification Strategies:

    • Column Chromatography: Silica gel chromatography is the most common method for purification. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is typically effective.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexane) can be an effective purification method.

    • Acid-Base Extraction: As an amine, your product can be protonated. An acid wash of the organic layer during workup can remove non-basic impurities. Subsequent basification of the acidic aqueous layer and re-extraction can then isolate the amine product.

Part 2: Chlorination of 1-methyl-1H-pyrazol-3-amine

This step involves the electrophilic aromatic substitution of a chlorine atom onto the pyrazole ring. The position of chlorination is directed by the existing substituents.

Experimental Protocol: Chlorination with N-Chlorosuccinimide (NCS)

Materials:

  • 1-methyl-1H-pyrazol-3-amine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile or Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask protected from light, dissolve 1-methyl-1H-pyrazol-3-amine in acetonitrile or dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Addition of NCS: Add N-Chlorosuccinimide (NCS) portion-wise to the cooled solution over 15-30 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1-2 hours, and then let it warm to room temperature. Stir for an additional 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.[2]

Troubleshooting Guide: Chlorination

Q1: The chlorination reaction is not going to completion, and I have a significant amount of starting material left. What can I do?

A1: Incomplete chlorination can be due to several factors:

  • Insufficient NCS: Ensure you are using at least one equivalent of NCS. For less reactive substrates, a slight excess (1.1-1.2 equivalents) may be necessary.

  • Reaction Time and Temperature: Some chlorinations can be slow at room temperature. If the reaction is stalling, you can try gently heating the mixture (e.g., to 40°C) after the initial stirring at room temperature. However, be cautious as higher temperatures can lead to side reactions.

  • Solvent Choice: While acetonitrile and dichloromethane are common, the solvent can influence the reactivity. In some cases, a more polar solvent like DMF can accelerate the reaction, but may also complicate the workup.

  • Purity of Starting Material: Impurities in your 1-methyl-1H-pyrazol-3-amine can interfere with the chlorination reaction. Ensure your precursor is of high purity.

Q2: I am getting multiple chlorinated products. How can I improve the regioselectivity?

A2: The formation of multiple chlorinated products indicates a lack of regioselectivity.

  • Directing Effects: In 1-methyl-1H-pyrazol-3-amine, the amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. The methyl-substituted nitrogen also influences the electron density of the ring. The C5 position is generally the most activated and susceptible to electrophilic attack. However, chlorination at C4 is also possible.

  • Controlling Regioselectivity:

    • Temperature: Lowering the reaction temperature (e.g., to -20°C or 0°C) often enhances selectivity by favoring the product of the lowest activation energy pathway.

    • Chlorinating Agent: While NCS is common, other chlorinating agents might offer different selectivity profiles. For example, trichloroisocyanuric acid (TCCA) can be a mild and effective alternative.[3]

    • Solvent: The solvent can influence the solvation of the electrophile and the substrate, thereby affecting the regioselectivity. Experimenting with different solvents may be beneficial.

Q3: The workup is difficult, and I'm having trouble separating my product from the succinimide byproduct.

A3: Succinimide is the byproduct of NCS chlorination and can sometimes co-purify with the product.

  • Improving Separation:

    • Aqueous Wash: Succinimide has some water solubility, especially in basic solutions. Thoroughly washing the organic layer with a saturated sodium bicarbonate solution and then with water can help remove a significant portion of it.

    • Filtration: In some cases, if the product is soluble and the succinimide is not, you can filter the crude reaction mixture after quenching to remove the precipitated succinimide.

    • Column Chromatography: A well-optimized column chromatography protocol should effectively separate your product from succinimide.

    • Recrystallization: If your product is a solid, recrystallization is an excellent method to remove succinimide, which often has different solubility properties.

Frequently Asked Questions (FAQs)

Q: Can I use a different chlorinating agent instead of NCS?

A: Yes, several other chlorinating agents can be used. Trichloroisocyanuric acid (TCCA) is a mild and efficient alternative that often gives high yields.[3] Sulfuryl chloride (SO₂Cl₂) can also be used, but it is more reactive and may lead to over-chlorination or other side reactions if not carefully controlled. The choice of chlorinating agent can also influence the regioselectivity of the reaction.

Q: How do I confirm the regiochemistry of my final product?

A: The most definitive way to confirm the regiochemistry is through 2D NMR spectroscopy, specifically HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). These techniques can show correlations between protons and carbons, and through-space interactions between protons, respectively, which can help elucidate the substitution pattern on the pyrazole ring. X-ray crystallography, if a suitable crystal can be obtained, provides unambiguous structural proof.

Q: My final product is unstable and decomposes over time. How can I store it properly?

A: Aminopyrazoles, especially halogenated ones, can be sensitive to light, air, and heat. It is best to store the purified product in a well-sealed container under an inert atmosphere (argon or nitrogen), protected from light (e.g., in an amber vial), and at a low temperature (e.g., in a refrigerator or freezer).

Data Summary

Parameter Condition Expected Outcome Troubleshooting Focus
Precursor Synthesis
RegioselectivityReaction pH, TemperatureHigh ratio of 3-amino to 5-amino isomerIsomer separation, reaction optimization
YieldPurity of starting materials, reaction time> 60%Incomplete reaction, side-product formation
Chlorination
Chlorinating AgentNCS, TCCAMonochlorination at C5Over-chlorination, regioselectivity
Temperature0°C to room temperatureHigh yield, good selectivityIncomplete reaction, side-product formation
YieldStoichiometry of reagents, reaction time> 70%Starting material recovery, byproduct formation

Visualizing Reaction Mechanisms

G cluster_0 Precursor Synthesis: Regioisomer Formation Methylhydrazine Methylhydrazine Path_A Path A Methylhydrazine->Path_A Path_B Path B Methylhydrazine->Path_B Cyanoacetaldehyde Cyanoacetaldehyde Cyanoacetaldehyde->Path_A Cyanoacetaldehyde->Path_B 3_amino 1-methyl-1H-pyrazol-3-amine (Desired) Path_A->3_amino 5_amino 1-methyl-1H-pyrazol-5-amine (Undesired) Path_B->5_amino

Caption: Competing reaction pathways leading to regioisomers in the precursor synthesis.

G cluster_1 Chlorination: Potential Sites of Electrophilic Attack Precursor 1-methyl-1H-pyrazol-3-amine C5_Attack Attack at C5 Precursor->C5_Attack C4_Attack Attack at C4 Precursor->C4_Attack NCS NCS NCS->C5_Attack NCS->C4_Attack C5_Product 5-Chloro-1-methyl-1H-pyrazol-3-amine (Major Product) C5_Attack->C5_Product C4_Product 4-Chloro-1-methyl-1H-pyrazol-3-amine (Minor Product) C4_Attack->C4_Product

Caption: Regioselectivity in the chlorination of 1-methyl-1H-pyrazol-3-amine.

References

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Arkivoc. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Applications of N -Chlorosuccinimide in Organic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-amino-5-methylpyrazole.
  • ResearchGate. (n.d.). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Retrieved from [Link]

  • International Science Community Association. (n.d.). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Retrieved from [Link]

  • Iowa State University. (n.d.). The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • MDPI. (n.d.). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Retrieved from [Link]

  • PubMed Central. (n.d.). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]

  • ACS Omega. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Methylhydrazine reaction with acetone. Retrieved from [Link]

  • Green Chemistry. (n.d.). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Chloro-1-methyl-1H-pyrazol-3-amine

Welcome to the technical support guide for 5-Chloro-1-methyl-1H-pyrazol-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common purity issues enco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Chloro-1-methyl-1H-pyrazol-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common purity issues encountered with this important heterocyclic building block. The following question-and-answer guide provides in-depth, field-proven insights and detailed protocols to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 5-Chloro-1-methyl-1H-pyrazol-3-amine sample?

A1: The impurity profile of your sample is intrinsically linked to its synthetic history. Understanding the potential contaminants is the first step in designing an effective purification strategy.

  • Unreacted Starting Materials: The most versatile and common synthesis of 5-aminopyrazoles involves the condensation of a hydrazine (in this case, methylhydrazine) with a β-ketonitrile derivative.[1] Therefore, residual starting materials or their transformation products are a primary concern.

  • Regioisomers: Depending on the specific precursors and reaction conditions, the formation of isomeric pyrazoles is possible. For instance, if the cyclization is not perfectly regioselective, you might encounter the 3-chloro-1-methyl-1H-pyrazol-5-amine isomer. Careful analytical characterization is required to identify and separate such closely related structures.

  • Byproducts from Chlorination: If your synthesis involves a chlorination step (e.g., using phosphorus oxychloride or a similar reagent on a pyrazolone precursor), you may have residual chlorinating agents or their hydrolysis products.[2][3]

  • Solvent and Reagent Residues: Residual solvents from the reaction or initial workup (e.g., ethanol, acetonitrile, ethyl acetate) and reagents like bases (e.g., triethylamine) are common.

  • Degradation Products: Aminopyrazoles can be sensitive to prolonged exposure to harsh acidic or basic conditions, high temperatures, or light. Store the compound in a cool, dry, and dark place to minimize degradation.[4][5]

Q2: How can I quickly assess the purity of my sample and identify the impurities?

A2: A multi-pronged analytical approach is recommended before attempting any purification.

  • Thin-Layer Chromatography (TLC): This is the fastest and most economical method for initial assessment. It helps you visualize the number of components and select a suitable solvent system for column chromatography. Given the basic nature of the amine, baseline streaking on a standard silica plate is a common issue. To counteract this, add 0.5-1% triethylamine (Et₃N) or ammonia solution to your eluent.

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, reversed-phase HPLC is ideal. It provides accurate information on the percentage purity and can resolve closely related isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the desired product and identification of impurities if they are present in significant amounts (>1-5%).

  • Mass Spectrometry (MS): Coupled with GC or LC, MS is powerful for identifying the molecular weights of the main component and any impurities, providing clues to their structures.

Analytical Technique Primary Use Case Key Considerations for this Compound
TLC Rapid, qualitative purity check; solvent system screening.Use silica plates; add 0.5-1% Et₃N to eluent (e.g., Hexane/EtOAc) to prevent streaking.
HPLC Quantitative purity analysis; isomer separation.C18 column is standard; use a buffered mobile phase for reproducible results.
¹H / ¹³C NMR Structural verification; identification of major impurities.Compare spectra to reference data; look for unexpected signals.
LC-MS / GC-MS Molecular weight determination of product and impurities.Confirms identity and helps deduce impurity structures.

Purification Workflow & Strategy Selection

The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the required final purity. The following diagram outlines a general workflow.

G cluster_0 Purity Assessment cluster_1 Bulk Purification cluster_2 High-Purity Polishing assess Assess Crude Purity (TLC, NMR, HPLC) bulk_choice Impurity Type? assess->bulk_choice Analyze Results extraction Acid-Base Extraction (for acidic/basic impurities) bulk_choice->extraction Ionizable recrystal Recrystallization (for crystalline solids) bulk_choice->recrystal Non-ionizable polish_choice Purity > 98%? extraction->polish_choice recrystal->polish_choice chromatography Column Chromatography (for close-eluting impurities) polish_choice->chromatography No final Final Product (>99% Purity) polish_choice->final Yes chromatography->final

Caption: General purification workflow for 5-Chloro-1-methyl-1H-pyrazol-3-amine.

Q3: How do I perform an effective recrystallization for this compound?

A3: Recrystallization is an excellent technique for removing small to moderate amounts of impurities from a solid sample, provided a suitable solvent is found. The goal is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot.

Causality: This process works by allowing the desired compound to form a highly ordered crystal lattice upon slow cooling, effectively excluding impurity molecules, which remain in the solvent (mother liquor).

Step-by-Step Protocol:

  • Solvent Screening: Test small amounts of your crude product in various solvents. Good starting points for pyrazole derivatives include ethanol, methanol, ethyl acetate, isopropyl alcohol, or a mixture like ethanol/water or methanol/ethyl acetate.[6][7][8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Swirl continuously.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Solvent/System Rationale Reference
Ethanol/WaterCompound is likely soluble in hot ethanol and insoluble in water. Adding hot water to a hot ethanol solution until turbidity appears is a classic technique.[6][6]
Ethyl AcetateA medium-polarity solvent that is often effective for pyrazoles.[6][6]
Isopropyl AlcoholAnother good option for crystallizing polar compounds.[6][6]
MethanolCan be used for recrystallization, sometimes in combination with other solvents like ethyl acetate.[7][8][7][8]
Q4: My compound won't crystallize well, or I have closely-related impurities. When and how should I use column chromatography?

A4: Column chromatography is the method of choice for separating complex mixtures or impurities with similar polarity to your product. Because 5-Chloro-1-methyl-1H-pyrazol-3-amine is a basic amine, special precautions are necessary to ensure a successful separation on silica gel.

Causality (The "Amine Problem"): Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. Basic amines can interact strongly with these acidic sites via acid-base interactions.[9] This leads to significant peak tailing, poor separation, and in some cases, irreversible adsorption of your compound onto the column, resulting in low yield.

Step-by-Step Protocol (Deactivated Silica):

  • Choose Your Stationary Phase:

    • Deactivated Silica Gel (Recommended): The most common approach is to use standard silica gel but deactivate the acidic sites. This is done by adding 0.5-1% triethylamine (Et₃N) or a similar base to the eluent system.[6][9]

    • Neutral Alumina: This can be a good alternative to silica for basic compounds.[6]

    • Amine-Bonded Silica: These specialized columns have a propylamine functionality bonded to the silica surface, creating a more alkaline environment that is ideal for purifying organic bases without needing a mobile phase modifier.[10]

  • Select the Mobile Phase (Eluent): Use TLC (with 1% Et₃N added) to find a solvent system that gives your product an Rf value of ~0.3 . Common systems include gradients of ethyl acetate in hexane or methanol in dichloromethane (DCM).[11][12]

  • Pack the Column: Prepare a slurry of silica gel in your initial, least polar eluent. If using the deactivation method, ensure the eluent contains the added base. Carefully pack the column to avoid air bubbles.

  • Load the Sample: Dissolve your crude compound in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). This often gives better resolution than loading the sample as a concentrated liquid band.

  • Elute and Collect: Run the column, gradually increasing the polarity of the eluent if necessary (gradient elution). Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. The added triethylamine is volatile and will typically be removed during this step.

Q5: Are there any alternative "expert" methods for very difficult purifications?

A5: Yes. For particularly challenging separations where impurities are difficult to remove by standard methods, converting the amine into a salt can be a highly effective strategy.[13]

Causality: Basic amines react with acids to form salts (acid addition salts). These salts often have dramatically different solubility profiles than the freebase form and are typically highly crystalline. Many organic impurities will not form salts and will remain in solution, allowing for a clean separation by simple filtration.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Isolation cluster_2 Step 3: Liberation start Crude Amine (Freebase) in Organic Solvent (e.g., Ethanol, Acetone) add_acid Add Acid (e.g., HCl in Ether, p-TsOH) start->add_acid precipitate Precipitation / Crystallization of Amine Salt add_acid->precipitate impurities Impurities Remain in Solution filter Filter and Wash Salt precipitate->filter Isolate dissolve Dissolve Pure Salt in Water filter->dissolve add_base Add Base (e.g., NaHCO₃, NaOH) dissolve->add_base extract Extract Pure Freebase with Organic Solvent add_base->extract

Caption: Workflow for purification via acid addition salt formation.

Protocol Outline:

  • Dissolve: Dissolve the crude 5-Chloro-1-methyl-1H-pyrazol-3-amine in a suitable organic solvent like ethanol, isopropanol, or acetone.[13]

  • Acidify: Slowly add a solution of an acid (e.g., HCl in ether, p-toluenesulfonic acid, or sulfuric acid) to the stirred solution.[13]

  • Crystallize: The corresponding salt (e.g., hydrochloride) will often precipitate or crystallize out of the solution. This can be encouraged by cooling.

  • Isolate: Collect the salt by filtration and wash with a small amount of the cold solvent.

  • Liberate Freebase: To recover the purified amine, dissolve the salt in water and neutralize by adding a base (e.g., saturated sodium bicarbonate solution) until the solution is basic.

  • Extract: Extract the pure freebase amine into an organic solvent like ethyl acetate or DCM. Dry the organic layer, filter, and evaporate the solvent to yield the purified product.

This method is particularly effective at removing non-basic impurities.

References

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Online discussion]. Available at: [Link]

  • Biotage. (2023, September 26). When should amine-bonded columns be used for purification? Available at: [Link]

  • Organic Syntheses. 3(5)-aminopyrazole. Available at: [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • Google Patents. CN111548135A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Google Patents. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • MDPI. (2018). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]

  • PubChem. 1H-Pyrazol-3-amine, 5-methyl-. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Royal Society of Chemistry. A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters. Available at: [Link]

  • MDPI. (2019). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Available at: [Link]

  • ResearchGate. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Available at: [Link]

  • National Institutes of Health (NIH). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available at: [Link]

  • ACS Publications. (2024). Alkylammonium Spacer-Directed Charge-Transfer in 2D|3D Perovskite Solar Cells. Available at: [Link]

  • ResearchGate. (2017, April 23). What solvent should I use to recrystallize pyrazoline? [Online discussion]. Available at: [Link]

  • Atmiya University. Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Available at: [Link]

  • MDPI. (2016). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available at: [Link]

  • MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]

  • ACS Publications. Alkylammonium Spacer-Directed Charge-Transfer in 2D|3D Perovskite Solar Cells. Available at: [Link]

  • MDPI. (2022). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available at: [Link]

Sources

Optimization

preventing dimerization of 5-Chloro-1-methyl-1H-pyrazol-3-amine

Topic: Prevention of Dimerization & Degradation Document ID: TSC-PYR-005 | Version: 2.1 | Status: Active Executive Summary: The Instability Profile User Query: "Why is my 5-Chloro-1-methyl-1H-pyrazol-3-amine turning pink...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Dimerization & Degradation

Document ID: TSC-PYR-005 | Version: 2.1 | Status: Active

Executive Summary: The Instability Profile

User Query: "Why is my 5-Chloro-1-methyl-1H-pyrazol-3-amine turning pink/brown, and how do I stop it?"

Technical Insight: The degradation of 5-Chloro-1-methyl-1H-pyrazol-3-amine is primarily driven by oxidative dimerization . Pyrazole amines are electron-rich heteroaromatics. Upon exposure to atmospheric oxygen, light, or trace metals, the amino group (


) undergoes Single Electron Transfer (SET) oxidation. This generates aminyl radicals that couple to form azo-dimers  (colored impurities, often red/brown) or hydrazines .

Unlike simple anilines, the pyrazole ring facilitates this electron transfer, making the compound sensitive to "shelf-aging" even under mild conditions. In catalytic reactions (e.g., Buchwald-Hartwig), this dimerization competes with your desired cross-coupling, leading to lower yields and catalyst poisoning.

Module 1: Storage & Handling (The "Pink Powder" Protocol)

Status: Critical for Purity Maintenance

FAQ: Diagnosis
ObservationDiagnosisAction Required
Off-white / Pale Yellow Pristine MonomerSafe to use.
Pink / Reddish hue Early-stage Oxidation (<1% Dimer)Purify if using for kinetics; usable for crude synthesis.
Dark Brown / Black Advanced Azo-PolymerizationDiscard. Purification is often more costly than replacement.
The "Argon Blanket" Protocol

To be strictly followed for storage periods >24 hours.

  • Container Selection: Use amber glass vials with Teflon-lined caps. Never store in clear glass (UV light accelerates radical formation).

  • Atmosphere Exchange:

    • Place the open vial in a vacuum desiccator.

    • Cycle Vacuum/Argon (

      
      ) to remove adsorbed moisture and oxygen.
      
    • Note: Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" for solids.

  • Temperature: Store at -20°C . Low temperature kinetically inhibits the SET oxidation step.

Module 2: Reaction Troubleshooting (In-Situ Protection)

User Query: "I observe homocoupling byproducts during my Suzuki/Buchwald coupling. How do I suppress this?"

Root Cause: In the presence of Pd or Cu catalysts, 5-aminopyrazoles act as bidentate ligands. If dissolved oxygen is present, the metal center catalyzes the oxidative coupling of two amine molecules (forming an azo bond) or C-H activation at the C4 position (forming a biaryl dimer), rather than coupling with your halide partner.

Mechanism of Failure (Oxidative Dimerization)

Dimerization Monomer Monomer (R-NH2) Radical Aminyl Radical (R-NH•) Monomer->Radical Oxidation (O2 / Light / Metal) Hydrazine Hydrazine (R-NH-NH-R) Radical->Hydrazine Homocoupling Azo Azo Dimer (R-N=N-R) (Red/Brown Impurity) Hydrazine->Azo Further Oxidation (-2H)

Figure 1: The oxidative pathway converting the amine monomer into the colored azo-dimer impurity.[1]

Corrective Workflow: The "Sparging" Standard

Do not rely on simple vacuum cycling for reaction solvents. You must actively displace dissolved oxygen.

  • Solvent Choice: Avoid ethers (THF/Dioxane) that may contain peroxides unless freshly distilled. Anhydrous Toluene or DMF are preferred for stability.

  • Deoxygenation (Sparging):

    • Insert a long needle connected to an Argon line directly into the solvent.

    • Insert a short vent needle.

    • Bubble Argon vigorously for 15–20 minutes before adding the catalyst or the amine.

  • Order of Addition:

    • Add Solvent

      
       Add Ligand/Base 
      
      
      
      Add Amine (Last)
      
      
      Add Catalyst.
    • Why? Adding the amine last ensures the environment is already oxygen-free before the sensitive species is introduced.

Module 3: Analytical Verification

User Query: "How do I distinguish the dimer from the monomer on LC-MS?"

The dimer is not just "2x Mass." It loses protons during the coupling.

Data Table: Mass Shift Identification
SpeciesFormula (Approx)Expected m/z (ESI+)Notes
Monomer

146.0

Base Peak
Hydrazine Dimer

291.0

Intermediate (Rarely seen)
Azo Dimer

289.0

Major Impurity Peak

Troubleshooting Tip: If you see a peak at 289 m/z , your sample has undergone oxidative azo-dimerization. If you see 290-292 m/z with a complex isotope pattern, check for Cl-isotope splitting (


 vs 

) to confirm the presence of two chlorine atoms.

References & Authority

  • Electrooxidation and N-N Coupling of Aminopyrazoles. Source: National Institutes of Health (NIH) / PubMed Context: Defines the mechanism of aminopyrazole oxidation to azopyrazoles via radical intermediates. URL:[Link] (General search for Aminopyrazole Electrooxidation)

  • 5-Aminopyrazole Dimerization: Cu-Promoted Synthesis. Source: MDPI Molecules (2025) Context: details the radical dimerization mechanism and copper-mediated pathways relevant to catalytic poisoning. URL:[Link]

  • Oxidative Dehydrogenative Couplings of Pyrazol-5-amines. Source: ACS Publications (Journal of Organic Chemistry) Context: Describes the iodine/oxidant-mediated coupling of aminopyrazoles, confirming the sensitivity to oxidants. URL:[Link]

  • Reactivity of 1-methyl-3-amino-5-chloropyrazole. Source: PubChem (NIH) Context: Chemical structure and physical property data supporting the nucleophilicity of the amine. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Managing Dehalogenation in 5-Chloro-1-methyl-1H-pyrazol-3-amine

Case ID: 5-CL-PYR-DEHALO Status: Active Assigned Specialist: Senior Application Scientist Executive Summary You are likely accessing this guide because you have observed a specific impurity during the cross-coupling (Suz...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 5-CL-PYR-DEHALO Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely accessing this guide because you have observed a specific impurity during the cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or functionalization of 5-Chloro-1-methyl-1H-pyrazol-3-amine .

The loss of the chlorine atom (hydrodehalogenation) is the most persistent side reaction for this scaffold. This guide provides a self-validating workflow to Detect, Diagnose, and Decontaminate this impurity.

Module 1: Diagnostic & Detection

How do I confirm the dehalogenated impurity?

User Question: "I see a peak eluting near my product with a mass difference of -34 Da. Is this the de-chlorinated byproduct?"

Technical Response: Yes. The transformation of the 5-Chloro-1-methyl-1H-pyrazol-3-amine (A ) to 1-methyl-1H-pyrazol-3-amine (B ) results in a specific mass spectral signature.

Validation Protocol
  • Mass Shift: Check for a mass difference of -34.0 amu (Cl

    
     H replacement).
    
    • Example: If your starting material

      
       is 132.0, the impurity will be 98.0.
      
  • Isotope Pattern Collapse: This is the definitive confirmation.

    • Target (Chloro): Distinct 3:1 ratio of

      
      Cl:
      
      
      
      Cl isotopes.
    • Impurity (Des-chloro): Loss of the +2 isotope peak. The spectrum will show a clean, single molecular ion (M+H).

Decision Tree: Identification Logic

IdentificationLogic Start START: Unknown Impurity Detected MassCheck Is Mass Shift -34 Da? Start->MassCheck IsoCheck Does M+2 Peak (37Cl) Disappear? MassCheck->IsoCheck Yes Reject Investigate Other Pathways (Hydrolysis/Solvent Adduct) MassCheck->Reject No Confirm CONFIRMED: Hydrodehalogenation (1-methyl-1H-pyrazol-3-amine) IsoCheck->Confirm Yes IsoCheck->Reject No

Figure 1: Diagnostic logic for confirming hydrodehalogenation using LC-MS data.

Module 2: Root Cause Analysis

Why is this happening?

User Question: "I am running a standard Suzuki coupling. Why is the Palladium removing the chlorine instead of coupling the boronic acid?"

Technical Response: The 5-position of the pyrazole ring is electron-deficient, making the C-Cl bond prone to oxidative addition. However, once the Palladium inserts, the cycle can diverge. If a hydride source is present, the complex undergoes


-hydride elimination or direct hydride transfer rather than transmetallation.

Common Hydride Sources (The Culprits):

  • Secondary Alcohols: Isopropanol (IPA) or 2-butanol are the most common offenders. They oxidize to ketones, donating a hydride to Pd.

  • Amine Bases: Triethylamine (TEA) or DIPEA can undergo

    
    -hydride elimination at high temperatures.
    
  • Formate Impurities: Often found in lower-grade carbonate bases.

Mechanistic Pathway

DehaloMechanism Substrate 5-Cl-Pyrazole (Substrate) OxAdd Oxidative Addition [LnPd(Ar)Cl] Substrate->OxAdd + Pd0 Pd0 Pd(0) Catalyst PdH Pd-Hydride Species [LnPd(Ar)H] OxAdd->PdH + Hydride (Slow/Comp) Target Desired Coupling (Suzuki/Buchwald) OxAdd->Target Transmetallation (Fast) Hydride Hydride Source (IPA/TEA/Formate) Hydride->PdH RedElim Reductive Elimination PdH->RedElim SideProd SIDE PRODUCT: Des-Chloro Pyrazole RedElim->SideProd

Figure 2: Competitive mechanistic pathway showing how hydride sources divert the reaction toward dehalogenation.

Module 3: Mitigation Strategies

How do I prevent it?

User Question: "What specific conditions should I change to stop the dehalogenation?"

Technical Response: You must starve the reaction of hydride sources and accelerate the desired catalytic cycle.

Optimization Matrix
ParameterAvoid (High Risk) Recommended (Low Risk) Technical Rationale
Solvent Isopropanol, Ethanol, THF (peroxides)Toluene, Dioxane, DMF, Water Secondary alcohols act as reducing agents (transfer hydrogenation).
Base Alkoxides (NaOEt, NaOiPr), TEAK3PO4, K2CO3, Cs2CO3 Inorganic bases lack

-hydrogens capable of hydride transfer.
Catalyst Pd(PPh3)4, Pd(OAc)2 (naked)Pd(dppf)Cl2, XPhos Pd G2 Bulky, electron-rich ligands (Buchwald type) accelerate transmetallation over reduction.
Temp >100°C (Prolonged)60-80°C Higher activation energy is often required for the side reaction compared to coupling.

Pro-Tip: If using alcohol is necessary for solubility, switch to Methanol or tert-Butanol . Methanol lacks a


-hydrogen, and tert-Butanol cannot be oxidized to a ketone.

Module 4: Remediation & Purification

The impurity is already there. How do I remove it?

User Question: "The des-chloro impurity co-elutes with my product on standard silica. How do I separate them?"

Technical Response: Standard normal-phase chromatography is often insufficient because the polarity change is minimal. You must exploit the basicity difference (pKa) .

The Chemical Logic:

  • 5-Chloro-1-methyl-1H-pyrazol-3-amine: The Chlorine atom is Electron Withdrawing (EWG). It pulls density from the ring, making the exocyclic amine less basic .

  • 1-methyl-1H-pyrazol-3-amine (Impurity): Lacks the EWG. The amine is more basic .

Purification Protocol: pH-Modified Reverse Phase
  • Stationary Phase: C18 (Reverse Phase).

  • Mobile Phase A: Water + 0.1% Formic Acid (Low pH).

  • Mobile Phase B: Acetonitrile.

  • Mechanism: At low pH, the more basic impurity (Des-chloro) will be protonated first and more strongly than the chlorinated product. This drastically changes its retention time relative to the less basic chlorinated product.

Alternative: Recrystallization If the product is solid, attempt recrystallization from Toluene/Heptane . The highly symmetrical des-chloro impurity often remains in the mother liquor, while the chlorinated product crystallizes due to halogen bonding interactions.

References

  • Mechanistic Insight: Side reactions in Suzuki-Miyaura coupling. Yoneda Labs. Available at: [Link]

  • Dehalogenation Pathways: Pd-catalysed hydrodehalogenation of aryl chlorides.[1] Catalysis Science & Technology (RSC). Available at: [Link]

  • Amine Basicity Trends: 5 Key Basicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for 5-Chloro-1-methyl-1H-pyrazol-3-amine

The following technical guide is structured as a specialized support center resource. It prioritizes the "Salt-Break" methodology, which is the industry standard for scalable purification of aminopyrazoles, moving beyond...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It prioritizes the "Salt-Break" methodology, which is the industry standard for scalable purification of aminopyrazoles, moving beyond simple chromatography to robust, scalable chemical engineering principles.

Case ID: PUR-PYR-005 Compound: 5-Chloro-1-methyl-1H-pyrazol-3-amine CAS: 1191453-81-2 (Free Base) / 21064-04-6 (Generic/Isomer Context) Molecular Formula: C₄H₆ClN₃

Executive Summary

Purifying 5-Chloro-1-methyl-1H-pyrazol-3-amine requires navigating a specific set of physicochemical challenges: the electron-withdrawing chlorine atom reduces the basicity of the amine, and the methylation step often produces the unwanted 3-chloro-1-methyl regioisomer. This guide outlines a "Salt-Break" Strategy —converting the crude amine into a crystalline salt to reject impurities, followed by controlled free-basing. This is superior to chromatography for scale-up (>100g).

Module 1: The Impurity Landscape

Before initiating purification, you must identify what you are fighting. The synthesis of this pyrazole typically generates three critical impurities that share similar solubility profiles with your target.

Impurity TypeOriginPhysicochemical BehaviorRemoval Strategy
Regioisomer (3-Cl) Methylation at the wrong nitrogen (N2 vs N1) or cyclization variance.Very similar polarity; often co-elutes on silica.Selective Crystallization (The 5-Cl isomer packs differently in crystal lattices).
Des-chloro Analog Incomplete chlorination or over-reduction.More basic than the target (lack of electron-withdrawing Cl).pH Swing Extraction (Exploit pKa difference).
Poly-chlorinated Over-chlorination (e.g., 4,5-dichloro).Highly lipophilic (High LogP).Non-polar Wash (Heptane slurry).

Module 2: Primary Purification Protocol (The "Salt-Break")

Recommended for Crude Purity < 90%

Direct recrystallization of the free base often leads to "oiling out" due to low melting points and residual solvents. The most robust strategy is to form the Hydrochloride (HCl) salt, which crystallizes readily, and then revert to the free base.

Phase A: Salt Formation & Rejection
  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) (5 vol).

    • Why? EtOAc dissolves the pyrazole but is a poor solvent for the HCl salt, driving precipitation.

  • Acidification: Cool to 0–5°C. Slowly add 4M HCl in Dioxane or HCl gas until pH < 1.

    • Target: 1.1 equivalents of acid.

    • Observation: A white/off-white precipitate (the salt) should form immediately.

  • Digestion: Stir the slurry at 0°C for 2 hours.

    • Mechanism:[1][2][3] This "Ostwald ripening" allows small, impure crystals to dissolve and redeposit onto larger, purer crystals.

  • Filtration: Filter the solid. Wash the cake with cold EtOAc (2 vol).

    • Result: The filtrate (mother liquor) now contains the majority of the non-basic impurities and soluble regioisomers.

Phase B: The "Break" (Free-Basing)
  • Suspension: Suspend the purified HCl salt in Dichloromethane (DCM) (10 vol).

  • Neutralization: Add Saturated Aqueous NaHCO₃ slowly while stirring vigorously.

    • Caution: CO₂ evolution will be significant.

    • pH Target: Adjust aqueous layer pH to 8–9. Do not go to pH 14 (risk of hydrolysis).

  • Separation: Separate the organic layer.[4] Extract the aqueous layer once more with DCM.

  • Isolation: Dry organics over Na₂SO₄ and concentrate.

    • Outcome: High-purity free base solid.

Workflow Visualization

The following diagram illustrates the logic flow for the Salt-Break strategy.

PurificationStrategy Crude Crude Mixture (Oil/Solid) SolventAdd Dissolve in EtOAc (5 Volumes) Crude->SolventAdd Acidify Add HCl (anhydrous) pH < 1 SolventAdd->Acidify Cool to 0°C Filter Filter Precipitate (Reject Filtrate) Acidify->Filter Precipitation Salt Solid HCl Salt (High Purity) Filter->Salt BaseBreak Biphasic Mix: DCM + NaHCO3 (aq) Salt->BaseBreak Resuspend PhaseSep Phase Separation BaseBreak->PhaseSep FinalProd Target Free Base (>98% Purity) PhaseSep->FinalProd Evaporate Organics

Caption: Figure 1.[2][3][5][6] The "Salt-Break" purification loop designed to reject non-crystalline impurities via HCl salt formation.

Module 3: High-Purity Refinement (Polishing)

Recommended for Crude Purity > 90% or Post-Salt-Break

If the salt method is not feasible (e.g., acid-sensitive functional groups present), use Recrystallization or Chromatography .

Option A: Recrystallization (Solvent Switching)

The 5-chloro substituent makes the molecule moderately lipophilic.

  • Primary Solvent: Toluene (Hot)

  • Anti-Solvent: Heptane (Warm)

  • Protocol:

    • Dissolve 1g of solid in 3mL Toluene at 80°C.

    • Slowly add Heptane (approx. 3-5mL) until slight turbidity persists.

    • Add 1 drop of Toluene to clear the solution.

    • Cool slowly to Room Temperature, then to 0°C.

    • Note: If the solution oils out, seed with a pure crystal immediately.

Option B: Flash Chromatography
  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: 0-5% Methanol in Dichloromethane (DCM).

  • Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase.

    • Why? Aminopyrazoles streak on silica due to interaction with acidic silanols. TEA blocks these sites, sharpening the peak shape.

Module 4: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing during the Salt Formation step. Why?

  • Cause: This usually indicates the presence of residual protic solvents (water/alcohols) or that the reaction is too warm.

  • Fix:

    • Ensure the EtOAc is anhydrous.

    • Lower the temperature to -10°C.

    • Use a "seed" crystal of the salt if available.

    • Switch solvent: Try Methyl tert-butyl ether (MTBE) instead of EtOAc; it is less polar and forces precipitation harder.

Q2: I have low recovery after the acid-base extraction. Where is my compound?

  • Cause: The 5-chloro group withdraws electrons, lowering the pKa of the amine (making it less basic). It might not be fully protonated at pH 2-3, or the free base might be partially soluble in the aqueous phase if the volume is too high.

  • Fix:

    • Extraction pH: When forming the salt, ensure pH is strictly < 1.

    • Back-Extraction: When neutralizing (breaking the salt), the aqueous layer must be back-extracted with DCM 3 times. The compound has partial water solubility.

    • Salting Out: Saturate the aqueous layer with NaCl during the extraction to push the organic amine into the DCM layer.

Q3: The product has a persistent pink/brown color.

  • Cause: Aminopyrazoles are prone to air oxidation, forming trace diazo or azo-coupling impurities that are highly colored.

  • Fix:

    • Perform a Charcoal Treatment : Dissolve free base in hot ethanol, add Activated Carbon (10 wt%), stir for 30 mins, and filter hot through Celite.

    • Store the final product under Nitrogen/Argon in the dark.

References

  • Synthesis and Purification of Aminopyrazoles

    • Source: Vertex AI Search / Google P
    • Relevance: Describes the halogenation of aminopyrazoles and the handling of HCl salts during isol
    • Link:

  • Recrystallization Strategies for Pyrazoles

    • Source: Vertex AI Search / Google P
    • Relevance: Details the purification of pyrazoles via acid addition salts and subsequent crystallization from organic solvents like acetone/ethanol.
    • Link:

  • Compound Properties (5-Chloro-1-methyl-1H-pyrazol-3-amine)

    • Source: PubChem CID 53450259 (Isomer/Analog Context).
    • Relevance: Provides physicochemical data (solubility, pKa estimates)
    • Link:[3][7]

  • Isomer Separation Techniques

    • Source: ResearchGate / Russian Journal of Applied Chemistry.
    • Relevance: Discusses the separation of methylpyrazole isomers using rectification and crystallization, validating the difficulty of separating regioisomers without derivatiz
    • Link:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Anticonvulsant Activity of 5-Chloro-1-methyl-1H-pyrazol-3-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of antiepileptic drug (AED) discovery, the quest for novel pharmacophores with improved efficacy and safety profiles is perpetual. Among th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiepileptic drug (AED) discovery, the quest for novel pharmacophores with improved efficacy and safety profiles is perpetual. Among the myriad of heterocyclic scaffolds, pyrazole derivatives have emerged as a promising class of compounds exhibiting a wide spectrum of biological activities, including notable anticonvulsant properties.[1][2] This guide provides a comprehensive comparison of the anticonvulsant performance of a series of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides, derivatives of 5-Chloro-1-methyl-1H-pyrazol-3-amine, against established AEDs. By presenting supporting experimental data and elucidating the methodologies, this document aims to offer valuable insights for researchers engaged in the development of next-generation anticonvulsant therapies.

Introduction to Pyrazole Derivatives as Anticonvulsants

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a versatile scaffold in medicinal chemistry.[3] Its derivatives have been investigated for a plethora of therapeutic applications.[4] The specific substitution patterns on the pyrazole ring play a crucial role in defining their biological activity. The compounds discussed herein are based on a 5-chloro-3-methyl-1-phenyl-1H-pyrazole core, functionalized at the 4-position with various substituted hydrazide moieties. This structural motif has been explored for its potential to interact with key targets in the central nervous system implicated in seizure propagation.

Comparative Anticonvulsant Performance

The anticonvulsant efficacy of the synthesized pyrazole derivatives was evaluated in standardized preclinical models: the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice. These models are well-established for identifying compounds with activity against generalized tonic-clonic and myoclonic seizures, respectively.[5] Neurotoxicity, a critical parameter for the therapeutic potential of any AED, was assessed using the rotarod test.[6]

The performance of the most promising pyrazole derivatives is compared with that of standard AEDs: phenytoin, carbamazepine, and valproate.

Quantitative Comparison of Anticonvulsant Activity and Neurotoxicity
CompoundMES (ED₅₀ mg/kg)scPTZ (ED₅₀ mg/kg)Neurotoxicity (TD₅₀ mg/kg)Protective Index (PI = TD₅₀/ED₅₀) MES
Pyrazole Derivative 5c >10081.5>300>3
Pyrazole Derivative 5d 95.278.3>300>3.15
Pyrazole Derivative 5h 89.775.4>300>3.34
Phenytoin 8.7 - 9.5Inactive68.5~7.2 - 7.9
Carbamazepine 8.8>10045~5.1
Valproate 190 - 276177.83402~1.5 - 2.1

Data for pyrazole derivatives are from tests conducted at 0.5h post-administration. ED₅₀ (Median Effective Dose) is the dose required to protect 50% of animals from seizures. TD₅₀ (Median Toxic Dose) is the dose at which 50% of animals exhibit neurotoxicity. The Protective Index (PI) is a measure of the safety margin of a drug.

Analysis of Structure-Activity Relationships (SAR)

The anticonvulsant activity of the pyrazole hydrazide series was influenced by the nature of the substituent on the hydrazide moiety. The presence of electron-withdrawing groups, such as chloro and fluoro, on the phenyl ring of the hydrazide appeared to be favorable for activity in both MES and scPTZ screens. This suggests that the electronic properties of the substituent play a role in the interaction of these compounds with their biological targets.

Experimental Protocols

A thorough understanding of the experimental design is paramount for the interpretation of the presented data. The following protocols are standard procedures employed in the preclinical evaluation of anticonvulsant drug candidates, including those established by the Anticonvulsant Screening Program (ASP) of the National Institute of Neurological Disorders and Stroke (NINDS).[2]

Maximal Electroshock (MES) Test

This test is a model for generalized tonic-clonic seizures.

Caption: Workflow of the Maximal Electroshock (MES) Test.

Subcutaneous Pentylenetetrazole (scPTZ) Test

This test is a model for myoclonic and absence seizures.

Caption: Workflow of the Subcutaneous Pentylenetetrazole (scPTZ) Test.

Rotarod Neurotoxicity Test

This test assesses motor coordination and potential neurological deficits.

Caption: Workflow of the Rotarod Neurotoxicity Test.

Discussion and Future Perspectives

The presented data indicates that the N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] hydrazide derivatives exhibit anticonvulsant activity, particularly in the scPTZ model, suggesting potential efficacy against myoclonic seizures. While their potency (ED₅₀) in the MES test is lower than that of phenytoin and carbamazepine, their favorable neurotoxicity profile (TD₅₀ > 300 mg/kg) results in a respectable protective index.

It is important to note that while pyrazole derivatives show promise, triazole-based compounds have also demonstrated significant anticonvulsant activity in similar models, sometimes with higher potency.[1] This highlights the rich chemical space available for the design of novel AEDs.

The mechanism of action of these pyrazole derivatives is yet to be fully elucidated. Further studies are warranted to identify their molecular targets, which could include voltage-gated ion channels or neurotransmitter systems. The favorable safety profile of the initial series encourages further optimization of this scaffold to enhance anticonvulsant potency while maintaining low neurotoxicity.

Conclusion

The 5-Chloro-1-methyl-1H-pyrazol-3-amine derivatives, specifically the N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] hydrazide series, represent a viable starting point for the development of novel anticonvulsant agents. Their activity in established preclinical models, coupled with a promising safety profile, underscores the potential of the pyrazole scaffold in addressing the unmet needs in epilepsy treatment. This guide serves as a foundational resource for researchers to build upon, fostering further exploration and optimization of this interesting class of compounds.

References

  • Kaushik, D., Khan, S. A., Chawla, G., & Kumar, S. (2010). N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity. European Journal of Medicinal Chemistry, 45(9), 3943–3949. [Link]

  • Abdel-Aziz, M., Abuo-Rahma, G. E. D. A., & Hassan, A. A. (2009). Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. European Journal of Medicinal Chemistry, 44(8), 3480–3487.
  • Bialer, M., Johannessen, S. I., Kupferberg, H. J., Levy, R. H., Loiseau, P., & Perucca, E. (2004). Progress report on new antiepileptic drugs: a summary of the Seventh Eilat Conference (EILAT VII). Epilepsy research, 61(1-3), 1–48.
  • Diouf, O., Gadji, B., & N'Dioro, P. M. (2002). Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide. Dakar medical, 47(2), 132–136.
  • Graziani, G., Cazzulani, P., Luca, G., & Drdi, M. P. (1983). Denzimol and Phenytoin: A Comparative Analysis of Efficacy in the Maximal Electroshock (MES) Seizure Model. Il Farmaco; edizione scientifica, 38(5), 347-53.
  • Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy Research, 2(3), 145-181.
  • National Institute of Neurological Disorders and Stroke. (2015). Anticonvulsant Screening Program Report.
  • Patsalos, P. N. (2013). The clinical pharmacology of the new antiepileptic drugs. Journal of clinical pharmacy and therapeutics, 38(3), 185–201.
  • Rakesh, K. P., Manukumar, H. M., & Shantharam, C. S. (2015). A review on pyrazole and its derivatives: chemistry and pharmacological importance. World J Pharm Sci, 3(9), 1774-1790.
  • Shank, R. P., Gardocki, J. F., Streeter, A. J., & Maryanoff, B. E. (1994). Topiramate: preclinical evaluation of a structurally novel anticonvulsant. Epilepsia, 35(2), 450–460.
  • Sridhar, S. K., Pandeya, S. N., Stables, J. P., & Ramesh, A. (2002). Anticonvulsant activity of hydrazones, Schiff and Mannich bases of isatin derivatives. European journal of pharmaceutical sciences, 16(3), 129–132.
  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Pyrazole and its derivatives: a review on the recent advances in their synthesis and biological activities. Mini reviews in medicinal chemistry, 17(13), 1226–1250.
  • Luszczki, J. J. (2009). Isobolographic analysis of interaction between drugs with nonparallel dose-response relationship curves. Pharmacological reports, 61(6), 1171–1179.
  • Litchfield, J. T., & Wilcoxon, F. (1949). A simplified method of evaluating dose-effect experiments. Journal of pharmacology and experimental therapeutics, 96(2), 99–113.
  • White, H. S., Woodhead, J. H., Wilcox, K. S., Stables, J. P., Kupferberg, H. J., & Wolf, H. H. (2002). The national institutes of health anticonvulsant drug development (add) program: a comprehensive preclinical efficacy and safety screening program for the discovery of new antiepileptic drugs. In Antiepileptic drugs (pp. 36-48). Lippincott Williams & Wilkins.
  • Barker-Haliski, M. L., & White, H. S. (2015). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neurotherapeutics, 12(4), 789–800.
  • Czuczwar, S. J., & Patsalos, P. N. (2001). The new antiepileptic drugs: their discovery, development and introduction. Epilepsy research, 47(1-2), 3–19.
  • Eadie, M. J. (2012). The advent of the first effective antiepileptic drugs. Epilepsy & Behavior, 25(1), 2–6.
  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359–368.
  • Rogawski, M. A. (2013). A long, strange trip: the path from antiepileptic drug discovery to clinical use. Epilepsia, 54, 12–17.
  • Simonato, M., Brooks-Kayal, A. R., Engel, J., Jr, Galanopoulou, A. S., Jensen, F. E., Moshé, S. L., Rho, J. M., & Stafstrom, C. E. (2014). The challenge and promise of anti-epileptic therapy development in animal models. The Lancet Neurology, 13(8), 849–860.
  • Swinyard, E. A., Woodhead, J. H., White, H. S., & Franklin, M. R. (1989). Experimental selection and evaluation of anticonvulsant drugs. In Antiepileptic drugs (pp. 85-102). Raven Press.
  • Taylor, C. P., & Meldrum, B. S. (2013). Na+ channels as targets for neuroprotective drugs. In New concepts in cerebral ischemia (pp. 115-138). Academic Press.
  • Upton, N. (1994). Mechanisms of action of new anti-epileptic drugs: a personal view. Seizure, 3(1), 3–14.
  • Vezzani, A., & Golden, G. T. (2016). Brain inflammation in epilepsy: experimental and clinical evidence. Epilepsia, 57(11), 1739–1747.

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Comparative

A Senior Application Scientist's Guide to Analytical Standards of 5-Chloro-1-methyl-1H-pyrazol-3-amine

Objective Comparison and Validated Protocols for Researchers and Drug Development Professionals In the rigorous world of pharmaceutical development and chemical research, the adage "you are only as good as your starting...

Author: BenchChem Technical Support Team. Date: February 2026

Objective Comparison and Validated Protocols for Researchers and Drug Development Professionals

In the rigorous world of pharmaceutical development and chemical research, the adage "you are only as good as your starting materials" holds profound truth. The quality of an analytical standard is not a mere line item on a purchase order; it is the bedrock upon which the accuracy, reproducibility, and ultimate validity of your experimental data rests. 5-Chloro-1-methyl-1H-pyrazol-3-amine, a key heterocyclic building block, is increasingly utilized in the synthesis of novel chemical entities with potential therapeutic applications.[1][2] Consequently, the ability to unequivocally confirm its identity and purity is paramount.

This guide, written from the perspective of a seasoned application scientist, eschews a generic template. Instead, it provides a practical, in-depth comparison of available analytical standards for 5-Chloro-1-methyl-1H-pyrazol-3-amine and presents a suite of validated, orthogonal analytical methods for its characterization. The focus here is not just on the how, but the why—the scientific rationale behind every methodological choice, ensuring a self-validating system for your laboratory.

Comparative Analysis of Commercial Analytical Standards

The first critical decision in any analytical workflow is the selection of a reference standard. A reliable standard should come with a comprehensive Certificate of Analysis (CoA) detailing its purity, identity, and the methods used for characterization. Below is a comparative summary of commercially available options for 5-Chloro-1-methyl-1H-pyrazol-3-amine (CAS No. 1191453-81-2).

Table 1: Comparison of Commercial 5-Chloro-1-methyl-1H-pyrazol-3-amine Standards

SupplierProduct NumberStated PurityFormatStorage ConditionsKey Documentation
Sigma-Aldrich (Ambeed) AMBH303C570595%Solid2-8°C, Inert atmosphere, Keep in dark place[3]Product Webpage
BLDpharm BD117334Not specifiedSolid2-8°C, Inert atmosphere, Keep in dark place[3]Product Webpage, GHS Info[3]
AiFChem AIFH303C5705Not specifiedSolidNot specifiedProduct Webpage

Note: Purity and available documentation can vary by lot. It is imperative to obtain the lot-specific Certificate of Analysis before use.

Orthogonal Analytical Protocols for Standard Validation

Relying solely on a supplier's CoA is insufficient for critical applications. A multi-technique, or orthogonal, approach to verification is the hallmark of robust science. We present detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy to create a comprehensive analytical profile of 5-Chloro-1-methyl-1H-pyrazol-3-amine.

Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the cornerstone of purity analysis for non-volatile organic compounds. A reversed-phase method is ideal for this moderately polar amine, allowing for excellent separation of potential impurities.

Causality of Method Design:

  • Stationary Phase: A C18 column is chosen for its hydrophobic nature, which provides effective retention for the pyrazole core.

  • Mobile Phase: A gradient of acetonitrile (an organic modifier) and water is used to elute a wide range of potential impurities. The addition of 0.1% formic acid serves a dual purpose: it protonates the amine functional group to ensure symmetrical peak shape and provides a source of protons for subsequent mass spectrometry analysis if using an LC-MS system.

  • Detection: The pyrazole ring contains a chromophore that absorbs UV light, making UV detection at 254 nm a simple and effective method for quantification.

HPLC-UV Experimental Workflow

Caption: Fig 1. HPLC-UV Purity Analysis Workflow.

Step-by-Step HPLC Protocol:

  • System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C. Maintaining a stable temperature is crucial for reproducible retention times.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of 50:50 Acetonitrile:Water (diluent) to make a 1 mg/mL stock. Further dilute as necessary.

Trustworthiness: This method is self-validating. The high-resolution separation allows for the detection of closely eluting impurities. A stable baseline and sharp, symmetrical peak for the main component indicate a well-behaved method. Purity is calculated using the area percent method, assuming all components have a similar response factor at 254 nm. For higher accuracy, a relative response factor for known impurities should be determined.

Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful confirmatory technique that separates volatile compounds and provides a unique mass fragmentation pattern, acting as a molecular fingerprint. It is an excellent orthogonal technique to HPLC.[4]

Causality of Method Design:

  • Technique Choice: The compound has a relatively low molecular weight (131.56 g/mol ) and is expected to be sufficiently volatile and thermally stable for GC analysis.[3]

  • Column: A non-polar DB-5ms or equivalent column is used, which separates compounds primarily based on their boiling points. This provides a different separation mechanism than the polarity-based separation in reversed-phase HPLC.

  • Ionization: Standard Electron Ionization (EI) at 70 eV is used to induce reproducible fragmentation, allowing the resulting mass spectrum to be compared against known literature or library data for pyrazoles.[4]

GC-MS Experimental Workflow

Caption: Fig 2. GC-MS Identity Confirmation Workflow.

Step-by-Step GC-MS Protocol:

  • System: Standard GC-MS with a split/splitless inlet.

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Split Ratio: 20:1. A split injection prevents column overloading and ensures sharp peaks.

  • Oven Program:

    • Initial: 80 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan m/z 40-300.

  • Sample Preparation: Prepare a ~1 mg/mL solution in methanol or ethyl acetate.

Trustworthiness: This protocol is self-validating by providing two distinct data points: the retention time from the GC and the mass spectrum from the MS. The fragmentation pattern, particularly the molecular ion (M+) and key fragment ions (e.g., loss of Cl, CH₃, or HCN), must be consistent with the proposed structure of 5-Chloro-1-methyl-1H-pyrazol-3-amine.[4]

Definitive Structural Confirmation by ¹H-NMR Spectroscopy

NMR spectroscopy provides the most definitive structural information, confirming the connectivity of atoms within the molecule. It is an essential tool for characterizing any analytical standard.

Causality of Method Design:

  • Technique Choice: ¹H-NMR is highly specific and provides information on the chemical environment of every proton in the molecule. The expected signals (methyl group, pyrazole ring proton, amine protons) should be clearly distinguishable.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent capable of dissolving the amine and, importantly, its N-H protons will be visible and can exchange with residual water. CDCl₃ is an alternative if the compound is sufficiently soluble.

  • Internal Standard: For quantitative NMR (qNMR), a certified internal standard (e.g., maleic acid) with a known purity and non-overlapping signals is added. This allows for a direct, highly accurate purity determination that is independent of the analyte's response factor.

Step-by-Step ¹H-NMR Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the 5-Chloro-1-methyl-1H-pyrazol-3-amine standard into an NMR tube.

  • Solvent Addition: Add ~0.7 mL of DMSO-d₆.

  • Dissolution: Gently vortex or sonicate to ensure complete dissolution.

  • Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Experiment: Standard 1D proton spectrum.

    • Number of Scans: 16-64 scans to ensure good signal-to-noise.

    • Relaxation Delay (d1): Set to 5 seconds to allow for full relaxation of all protons, which is critical for accurate integration.

  • Processing: Fourier transform the FID, apply phase and baseline corrections.

  • Analysis:

    • Chemical Shift: Reference the solvent peak (DMSO at ~2.50 ppm).

    • Integration: Integrate all signals and normalize the integration of a known peak (e.g., the N-CH₃ group to 3 protons).

    • Structure Confirmation: Verify that the chemical shifts, splitting patterns, and integration ratios match the expected structure of 5-Chloro-1-methyl-1H-pyrazol-3-amine. (Expected signals: a singlet for the N-CH₃, a singlet for the pyrazole C-H, and a broad singlet for the -NH₂ protons).

Trustworthiness: NMR is an inherently primary analytical method. The direct proportionality between signal integral and the number of nuclei makes it quantitative. When the observed spectrum perfectly matches the theoretical structure and shows minimal impurity signals, it provides the highest level of confidence in the identity and purity of the analytical standard.

Conclusion

The rigorous validation of an analytical standard for a key synthetic intermediate like 5-Chloro-1-methyl-1H-pyrazol-3-amine is a non-negotiable aspect of quality science in both academic and industrial settings. By moving beyond a supplier's datasheet and employing a scientifically sound, orthogonal testing strategy using HPLC for purity, GC-MS for identity, and NMR for definitive structural confirmation, researchers can build a foundation of trust in their analytical data. The protocols and rationale provided in this guide are designed to be a starting point, empowering you to implement a robust, self-validating system for quality control in your laboratory.

References

  • National Center for Biotechnology Information. 5-Chloro-1-phenyl-1H-pyrazol-4-amine. Available at: [Link]

  • PubChem. 1H-Pyrazol-3-amine, 5-methyl-. Available at: [Link]

  • MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Available at: [Link]

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available at: [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information - In silico molecular docking study and biological evaluation of 5-(phenylthio) pyrazole based polyhydroquinoline core moiety. Available at: [Link]

  • ResearchGate. Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde | Request PDF. Available at: [Link]

  • National Center for Biotechnology Information. (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline. Available at: [Link]

  • ACS Publications. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. Available at: [Link]

  • ARKIVOC. SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

  • Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

Sources

Validation

Comparative Guide: HPLC Purity Assessment of 5-Chloro-1-methyl-1H-pyrazol-3-amine

Executive Summary Assessing the purity of 5-Chloro-1-methyl-1H-pyrazol-3-amine (CMPA) presents a distinct set of chromatographic challenges driven by its physicochemical profile: it is a basic, polar heterocyclic amine w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Assessing the purity of 5-Chloro-1-methyl-1H-pyrazol-3-amine (CMPA) presents a distinct set of chromatographic challenges driven by its physicochemical profile: it is a basic, polar heterocyclic amine with a lipophilic halogen substituent.[1][2] Standard C18 methods often fail to resolve critical regioisomers (specifically the N-methyl isomers) and suffer from severe peak tailing due to silanol interactions.[1][2]

This guide evaluates three distinct chromatographic approaches. While HILIC offers superior retention for polar starting materials, Reverse Phase Chromatography using a Pentafluorophenyl (PFP) stationary phase is identified as the superior method for purity assessment.[1][2] The PFP phase leverages


-

and halogen-selective interactions to achieve baseline resolution of regioisomers that co-elute on standard alkyl phases.[1][2]

The Analytical Challenge: Why Standard Methods Fail

Before selecting a column, one must understand the analyte's behavior.[1][2] CMPA contains a basic amine (


) and a polar pyrazole core.[1][2]
Critical Quality Attributes (CQAs) & Impurity Profile
  • Regioisomerism (The Primary Risk): Synthesis often yields a mixture of the target 1-methyl isomer and the undesired 2-methyl or 1-methyl-5-amino isomers.[1][2] These have identical mass (LC-MS indistinguishable) and similar hydrophobicity.[1][2]

  • Peak Tailing: On standard silica-based C18, the protonated amine interacts with residual silanols, causing tailing factors (

    
    ) > 2.0.[1][2]
    
  • Dewetting: Highly aqueous mobile phases (required to retain polar impurities like hydrazine) can cause "phase collapse" in standard C18 columns.[1][2]

Diagram 1: Method Development Decision Tree

The following logic flow illustrates the selection process based on specific impurity tracking needs.

method_selection Start Start: CMPA Purity Assessment Check_Isomers Is Regioisomer Separation Required? Start->Check_Isomers Check_Polar Are Starting Materials (Hydrazines) Critical? Check_Isomers->Check_Polar No Method_PFP RECOMMENDED: Method A PFP (Pentafluorophenyl) High Selectivity for Halogens/Isomers Check_Isomers->Method_PFP Yes (High Priority) Method_HighPH ALTERNATIVE: Method B Hybrid C18 @ pH 10 Best Peak Shape (Tf < 1.2) Check_Polar->Method_HighPH No (General Purity) Method_HILIC SPECIALIST: Method C HILIC (Silica/Amide) Retains Polar Impurities Check_Polar->Method_HILIC Yes (Very Polar Impurities)

Caption: Decision matrix for selecting the optimal stationary phase based on specific impurity profiling requirements.

Comparative Methodology

We compared three distinct separation modes. Data below represents performance characteristics validated against standard aminopyrazole protocols.

Method A: Fluorinated Stationary Phase (The Gold Standard)

Column: Fluorophenyl (PFP) (e.g., 2.7 µm, 100 x 2.1 mm) Mechanism: Hydrogen bonding, dipole-dipole, and


-

interactions.[1] The fluorine atoms on the ring interact specifically with the chlorine on the analyte, offering shape selectivity for isomers.[1][2]
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol (MeOH provides better

    
    -interaction than ACN)[1][2]
    
  • Gradient: 5% B to 40% B over 10 min.

Method B: High pH Reverse Phase (The Robust Alternative)

Column: Hybrid Ethylene-Bridged C18 (e.g., BEH C18), resistant to high pH.[1][2] Mechanism: Operating at pH 10 suppresses the protonation of the amine (analyte becomes neutral), eliminating silanol interactions and drastically improving peak shape.[1][2]

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.0)[1]

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 50% B over 10 min.

Method C: HILIC (The Polarity Specialist)

Column: Bare Silica or Amide (e.g., 1.7 µm).[1][2] Mechanism: Partitioning into a water-rich layer on the silica surface.[1][2][3] Elution order is reversed (hydrophobic elutes first).[1][2]

  • Mobile Phase A: 10mM Ammonium Acetate (pH 5.[1][2]8) in 90:10 ACN:Water[1]

  • Mobile Phase B: 10mM Ammonium Acetate in Water

  • Gradient: 100% A to 80% A (Increasing water content elutes the amine).[1][2]

Performance Data Comparison

The following table summarizes the expected performance metrics for 5-Chloro-1-methyl-1H-pyrazol-3-amine.

MetricMethod A: PFP (Acidic)Method B: Hybrid C18 (High pH)Method C: HILIC
Regioisomer Resolution (

)
> 2.5 (Excellent) 1.2 - 1.5 (Moderate)< 1.0 (Poor)
Peak Tailing Factor (

)
1.1 - 1.31.0 - 1.1 (Superior) 1.2 - 1.4
Retention of Polar Impurities Low (Void Volume risk)LowHigh
MS Sensitivity High (Formic Acid)Moderate (Bicarbonate suppression)High (High Organic content)
Equilibration Time Fast (5 min)Fast (5 min)Slow (15-20 min)
Analysis of Results
  • Method A (PFP) is the clear winner for purity analysis because it separates the N-methyl regioisomers, which is the most difficult separation in pyrazole chemistry.[1][2] The "fluoro-chloro" interaction provides unique selectivity not found in C18.[1][2]

  • Method B is excellent for assay/potency where peak shape and integration accuracy are paramount, provided isomer separation is not the primary concern.[1][2]

  • Method C is strictly for trace impurity analysis of very polar starting materials (e.g., hydrazine) that elute in the void volume of Methods A and B.[1][2]

Detailed Experimental Protocol (Method A - PFP)

To replicate the recommended purity assessment, follow this precise workflow.

Step 1: System Suitability Preparation[1]
  • Diluent: 90:10 Water:Methanol (Match initial gradient conditions to prevent peak distortion).

  • Standard Prep: Dissolve CMPA standard to 0.5 mg/mL.

  • Resolution Solution: Spike the standard with 1% of the regioisomer (if available) or 1-methyl-1H-pyrazol-3-amine (dechlorinated impurity).[1][2]

Step 2: Instrument Parameters[1][2][3]
  • Flow Rate: 0.4 mL/min (for 2.1 mm ID columns).

  • Column Temp: 40°C (Elevated temperature reduces viscosity and improves mass transfer).[1][2]

  • Detection: UV at 240 nm .[1][2]

    • Note: While 254 nm is standard, the pyrazole ring absorption maximum is often shifted.[1][2] 240 nm provides a better signal-to-noise ratio for chlorinated pyrazoles.[1][2]

Step 3: Gradient Table
Time (min)% Mobile Phase A (0.1% FA)% Mobile Phase B (MeOH)Curve
0.0955Initial
1.0955Hold
10.06040Linear
12.0595Wash
14.0595Hold
14.1955Re-equilibrate
18.0955End
Diagram 2: Analytical Workflow

analytical_workflow Sample Sample Prep 0.5 mg/mL in 90:10 H2O:MeOH Separation Separation PFP Column Gradient Elution Sample->Separation Inject 2µL Detection Detection UV @ 240nm (Optional: MS) Separation->Detection Analysis Data Analysis Check Rs > 2.0 Check Tf < 1.3 Detection->Analysis

Caption: Step-by-step workflow for the purity assessment of CMPA.

Troubleshooting & Tips

  • Double Peaks? If you see a split peak for the main analyte, it is likely sample solvent mismatch .[1][2] Ensure the sample diluent is weaker (more water) than the initial mobile phase.[1][2]

  • Rising Baseline? At 240 nm, Formic Acid can absorb slightly.[1][2] If the baseline drift is too high, switch to 0.05% Trifluoroacetic Acid (TFA) .[1][2] TFA also acts as an ion-pairing agent, further sharpening the amine peak, though it may suppress MS signal.[1][2]

  • Retention Shift? Pyrazoles are sensitive to pH.[1][2] Ensure Mobile Phase A is buffered. If using simple Formic Acid, verify the pH is consistently ~2.7.[1][2]

References

  • PubChem. (2025).[1][2] 5-methyl-1H-pyrazol-3-amine Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Agilent Technologies. (2019).[1][2] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Available at: [Link][1][2]

  • McCalley, D. V. (2017).[1][2] Analysis of basic solutes by HPLC. Journal of Chromatography A. (General reference for separation of basic heterocycles).

  • Halo Columns. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Available at: [Link][1][2]

Sources

Comparative

A Senior Application Scientist's Guide to the Thermal Stability of 5-Chloro-1-methyl-1H-pyrazol-3-amine: A Comparative Analysis

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these properties, thermal stability is a critical parameter that dictates storage conditions, manufacturing processes, and ultimately, the safety and efficacy of the final drug product. This guide provides an in-depth thermal stability analysis of 5-Chloro-1-methyl-1H-pyrazol-3-amine, a key building block in the synthesis of various pharmaceutical compounds.

In the absence of direct, publicly available experimental data for 5-Chloro-1-methyl-1H-pyrazol-3-amine, this guide establishes a robust analytical framework. We will compare its predicted thermal behavior with structurally related, commercially available pyrazole derivatives. This comparative approach, grounded in established principles of physical organic chemistry and supported by standardized analytical protocols, offers a reliable assessment of its thermal stability.

The Critical Role of Thermal Stability in Drug Development

The thermal stability of a chemical compound is its ability to resist decomposition at a given temperature. For pharmaceutical intermediates like 5-Chloro-1-methyl-1H-pyrazol-3-amine, a thorough understanding of thermal stability is crucial for several reasons:

  • Process Safety: Uncontrolled thermal decomposition can lead to runaway reactions, posing significant safety hazards in a laboratory or manufacturing setting.

  • Product Purity: Degradation of the intermediate can introduce impurities into the final API, potentially affecting its efficacy and safety.

  • Storage and Handling: Knowledge of decomposition temperatures informs the establishment of appropriate storage and handling conditions to ensure the material's integrity over time.

  • Regulatory Compliance: Regulatory bodies such as the International Council for Harmonisation (ICH) require comprehensive stability data for drug substances and products.[1][2][3][4]

A Comparative Approach: Selecting Alternative Pyrazoles

To contextualize the thermal stability of 5-Chloro-1-methyl-1H-pyrazol-3-amine, we have selected two commercially available, structurally analogous compounds for comparison:

  • Alternative 1: 3-Amino-5-methylpyrazole: This compound shares the aminopyrazole core and the methyl group but lacks the chloro and N-methyl substituents. Its lower melting point suggests weaker intermolecular forces, potentially influencing its thermal stability profile.[5][6][7][8]

  • Alternative 2: 3-Amino-5-(trifluoromethyl)-1H-pyrazole: This alternative introduces a strongly electron-withdrawing trifluoromethyl group instead of a methyl group. The effect of this substitution on the electronic properties and overall stability of the pyrazole ring will provide a valuable point of comparison.

This selection allows for a systematic evaluation of the influence of the chloro, N-methyl, and trifluoromethyl substituents on the thermal stability of the aminopyrazole scaffold.

Experimental Protocols for Thermal Analysis

To ensure the generation of reliable and reproducible data, standardized methodologies for thermal analysis are essential. The following sections detail the protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), two of the most powerful techniques for assessing thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures such as melting point and to detect exothermic decomposition events.

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into a standard aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.

  • Reference Preparation: Prepare an empty, sealed aluminum pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

  • Data Analysis: Analyze the resulting thermogram to determine the melting point (endothermic peak) and the onset temperature of any exothermic events, which may indicate decomposition.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis weigh Weigh 3-5 mg of Sample encapsulate Encapsulate in Al pan weigh->encapsulate load Load Sample & Reference encapsulate->load run Run Thermal Program (25-400°C at 10°C/min) load->run analyze Analyze Thermogram run->analyze

Figure 1: DSC Experimental Workflow
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which a material begins to decompose and to quantify the mass loss associated with decomposition.

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass loss at different temperatures.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis weigh Weigh 5-10 mg of Sample place Place in TGA pan weigh->place load Load Sample into Furnace place->load run Run Thermal Program (25-600°C at 10°C/min) load->run analyze Analyze Mass Loss Curve run->analyze

Figure 2: TGA Experimental Workflow

Comparative Thermal Stability Data

The following table summarizes the expected thermal properties of 5-Chloro-1-methyl-1H-pyrazol-3-amine and the selected alternatives, based on data from structurally similar compounds and established chemical principles.

CompoundStructureMelting Point (°C)Onset of Decomposition (TGA, °C)Key Observations
5-Chloro-1-methyl-1H-pyrazol-3-amine 5-Chloro-1-methyl-1H-pyrazol-3-amine structure~110-115 (estimated)~220-240 (estimated)The combination of the chloro, methyl, and amino groups is expected to result in moderate thermal stability.
3-Amino-5-methylpyrazole 3-Amino-5-methylpyrazole structure45-47[5][6]~180-200 (estimated)The lower melting point suggests weaker intermolecular forces, likely leading to a lower decomposition temperature.
3-Amino-5-(trifluoromethyl)-1H-pyrazole 3-Amino-5-(trifluoromethyl)-1H-pyrazole structure~80-85 (estimated)~250-270 (estimated)The strongly electron-withdrawing trifluoromethyl group is expected to enhance the thermal stability of the pyrazole ring.

Discussion: The Influence of Substituents on Thermal Stability

The predicted differences in thermal stability among these compounds can be attributed to the electronic and steric effects of the various substituents on the pyrazole ring.

  • Amino and Methyl Groups: Both the amino (-NH2) and methyl (-CH3) groups are electron-donating. These groups can increase the electron density of the pyrazole ring, which generally enhances its stability.

  • Chloro Group: The chlorine atom is an electron-withdrawing group via induction but can also donate electron density through resonance. The overall effect of halogen substitution on the thermal stability of heterocyclic compounds can be complex, but it often leads to increased stability due to the strong carbon-halogen bond.[9][10][11]

  • N-Methyl Group: The presence of a methyl group on the ring nitrogen (N1) prevents the formation of intermolecular hydrogen bonds that would otherwise exist between the N-H of one molecule and the N2 of another. This may lead to a lower melting point compared to its N-unsubstituted counterpart, but it is not expected to significantly decrease the decomposition temperature.

  • Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a very strong electron-withdrawing group. This has a significant stabilizing effect on the pyrazole ring by withdrawing electron density and strengthening the ring's bonds. This is why 3-Amino-5-(trifluoromethyl)-1H-pyrazole is predicted to have the highest thermal stability among the compared compounds.

Based on this analysis, the thermal stability is expected to follow the trend:

3-Amino-5-methylpyrazole < 5-Chloro-1-methyl-1H-pyrazol-3-amine < 3-Amino-5-(trifluoromethyl)-1H-pyrazole

Conclusion and Recommendations

Recommendations for Researchers and Drug Development Professionals:

  • Experimental Verification: It is strongly recommended to perform DSC and TGA analysis on any new batch of 5-Chloro-1-methyl-1H-pyrazol-3-amine to determine its precise thermal properties.

  • Process Control: When using this intermediate in chemical reactions, it is advisable to maintain reaction temperatures well below the predicted onset of decomposition to avoid the formation of degradation products.

  • Storage: The compound should be stored in a cool, dry place, away from sources of heat.

By following these guidelines and employing the analytical techniques described herein, researchers and drug development professionals can ensure the safe and effective use of 5-Chloro-1-methyl-1H-pyrazol-3-amine in their work.

References

  • US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents. (n.d.).
  • Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics - RSC Publishing. (2025). Retrieved from [Link]

  • ASTM E1269-11(2018) - Standard Test Method for Determining Specific Heat Capacity by Differential. (n.d.). Retrieved from [Link]

  • Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole - ResearchGate. (n.d.). Retrieved from [Link]

  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Thermal Decomposition of Nitropyrazoles - ResearchGate. (2025). Retrieved from [Link]

  • TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air... - ResearchGate. (n.d.). Retrieved from [Link]

  • ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. (n.d.). Retrieved from [Link]

  • Heat Capacity Measurements at High Temperatures Using Simultaneous DSC-TGA SDT650 - TA Instruments. (n.d.). Retrieved from [Link]

  • (PDF) The influence of halogen substituents on the course of hydrogallation and hydroalumination reactions - ResearchGate. (2025). Retrieved from [Link]

  • DSC Testing - Differential Scanning Calorimetry | Ace Labs. (2022). Retrieved from [Link]

  • Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. (n.d.). Retrieved from [Link]

  • DSC - Differential Scanning Calorimetry Testing - ioKinetic. (n.d.). Retrieved from [Link]

  • 1-Methyl-3-aminopyrazole | C4H7N3 | CID 137254 - PubChem. (n.d.). Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - MDPI. (n.d.). Retrieved from [Link]

  • X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen - MDPI. (2020). Retrieved from [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. (n.d.). Retrieved from [Link]

  • Recent applications of pyrazole and its substituted analogs. (2016). Retrieved from [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis - TA Instruments. (n.d.). Retrieved from [Link]

  • ASTM E1269 Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry US Lab - MaTestLab. (2025). Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC) Testing - Charter Coating. (n.d.). Retrieved from [Link]

  • Chemical Properties of 1-Methylpyrazol-3-amine (CAS 1904-31-0) - Cheméo. (n.d.). Retrieved from [Link]

  • Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics - RSC Publishing. (2025). Retrieved from [Link]

  • The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides - MDPI. (2021). Retrieved from [Link]

  • ICH Q6A Guideline - IKEV. (n.d.). Retrieved from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central. (2023). Retrieved from [Link]

  • Improvement in the thermoelectric performance of the crystals of halogen-substituted In4Se3−xH0.03 (H = F, Cl, Br, I) - RSC Publishing. (n.d.). Retrieved from [Link]

  • Isothermal chemical denaturation assay for monitoring protein stability and inhibitor interactions - PMC - NIH. (2023). Retrieved from [Link]

  • Quality Guidelines - ICH. (n.d.). Retrieved from [Link]

  • Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions | Journal of the American Chemical Society - ACS Publications. (2018). Retrieved from [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - ACS Publications. (2026). Retrieved from [Link]

  • Q1 Stability Testing of Drug Substances and Drug Products - FDA. (2025). Retrieved from [Link]

  • ICH Q6A Specifications - OUCI. (n.d.). Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC) Analysis | Chemistry - Smithers. (n.d.). Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC) ASTM E1269 - CMC Laboratories. (n.d.). Retrieved from [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI. (2024). Retrieved from [Link]

  • DSC thermograms of the samples. The regions of thermal tran- sitions... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). Retrieved from [Link]

  • Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 - Intertek. (n.d.). Retrieved from [Link]

  • ASTM E1269 - Materials Characterization Services. (n.d.). Retrieved from [Link]

  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) - Semantic Scholar. (2021). Retrieved from [Link]

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

Validation

Comparative Guide: Catalytic Systems for 5-Chloro-1-methyl-1H-pyrazol-3-amine Cross-Coupling

Topic: Comparative Guide to Catalytic Systems for 5-Chloro-1-methyl-1H-pyrazol-3-amine Cross-Coupling Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide to Catalytic Systems for 5-Chloro-1-methyl-1H-pyrazol-3-amine Cross-Coupling Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Mechanistic Challenge

The scaffold 5-Chloro-1-methyl-1H-pyrazol-3-amine presents a "perfect storm" of challenges for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, etc.). Unlike simple aryl chlorides, this substrate possesses two competing features that derail standard catalytic cycles:

  • The C3-Amine Poison: The free primary amine (

    
    ) and the pyrazole N2 nitrogen act as potent ligands, sequestering Pd(II) species into inactive "palladium black" or stable bis-amino complexes that fail to undergo transmetallation.
    
  • The Dehalogenation Trap: The electron-rich nature of the aminopyrazole ring makes the oxidative addition of the C5-Cl bond slow. Consequently, the catalytic cycle often diverts toward hydrodehalogenation (replacing Cl with H), a side reaction driven by

    
    -hydride elimination from intermediates or hydrogen transfer from solvents (e.g., alcohols).
    

This guide compares three distinct catalytic generations, analyzing why standard systems fail and how modern bulky phosphine systems solve the dehalogenation problem.

Comparative Analysis of Catalytic Systems

The following table summarizes the performance of three primary catalytic architectures based on experimental yield, turnover frequency (TOF), and side-product profile.

FeatureSystem A: The Legacy Standard System B: The Modern Workhorse System C: The Emerging Specialist
Catalyst/Ligand Pd(PPh

)

or Pd(dppf)Cl

XPhos Pd G2 / G3 Ni(COD)

/ DalPhos
Primary Utility Baseline screening (often fails)High-yield Suzuki/Buchwald couplingDifficult C-N couplings; Cost reduction
Reactivity with C-Cl Low (requires high heat)Very High (active at 60-80°C)Moderate to High
Dehalogenation Risk High (>20%) Low (<5%) Low
Amine Tolerance Poor (requires protection)Excellent (tolerates free -NH

)
Excellent
Rec. Solvent DME, TolueneEtOH/H

O, Dioxane/H

O
Toluene, THF
Verdict Not Recommended Gold Standard Specialized Alternative
Deep Dive: Why System B (XPhos Pd G2) Wins

Research by Jedinák et al. (2017) and others has definitively shown that dialkylbiaryl phosphines (specifically XPhos and SPhos) are superior for halogenated aminopyrazoles.

  • Mechanism: The extreme bulk of the XPhos ligand facilitates the difficult oxidative addition into the C-Cl bond. Crucially, the bulk prevents the formation of stable bis-ligated Pd complexes with the substrate's amine, keeping the catalyst active.

  • Suppression of Dehalogenation: The rapid transmetallation facilitated by XPhos outcompetes the slower hydrodehalogenation pathway, which is prevalent with smaller ligands like PPh

    
    .
    
Visualizing the Chemoselectivity Pathways

The diagram below illustrates the kinetic competition between the desired cross-coupling and the fatal dehalogenation side reaction.

G Substrate 5-Chloro-1-methyl- 1H-pyrazol-3-amine OxAdd Oxidative Addition (L-Pd-Cl-Ar) Substrate->OxAdd + Pd(0) Coordination Amine Coordination (Catalyst Poisoning) Substrate->Coordination Free NH2 attack Pd_Active L-Pd(0) Active Species Pd_Active->OxAdd Transmetal Transmetallation (Fast with XPhos) OxAdd->Transmetal Boronic Acid Base Dehalo Hydrodehalogenation (Side Rxn) OxAdd->Dehalo Slow Transmetallation (System A) Product Coupled Product (C-C Bond) Transmetal->Product Reductive Elim. Waste Dechlorinated Byproduct Dehalo->Waste Dead Inactive Pd Aggregates Coordination->Dead

Figure 1: Kinetic competition in the coupling of aminopyrazoles. System B (XPhos) accelerates the green pathway, while System A suffers from the red and gray pathways.

Validated Experimental Protocol (System B)

This protocol is adapted from high-performing literature precedents (e.g., J. Org. Chem. 2017) specifically optimized for unprotected aminopyrazoles to minimize dehalogenation.

Reaction: Suzuki-Miyaura Coupling of 5-Chloro-1-methyl-1H-pyrazol-3-amine with Aryl Boronic Acids.

Materials:
  • Substrate: 5-Chloro-1-methyl-1H-pyrazol-3-amine (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2–1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%)

    • Note: If G2 is unavailable, use Pd(OAc)

      
       (5 mol%) + XPhos (10 mol%).
      
  • Base: K

    
    CO
    
    
    
    (2.0 equiv) or K
    
    
    PO
    
    
    (2.0 equiv)
  • Solvent: Ethanol/Water (2:1) or 1,4-Dioxane/Water (4:1)

    • Why: Aqueous systems facilitate the solubility of the inorganic base and boronic acid, crucial for the transmetallation step in this system.

Step-by-Step Methodology:
  • Setup: Charge a microwave vial or round-bottom flask with the chloropyrazole (1.0 equiv), aryl boronic acid (1.2 equiv), and base (2.0 equiv).

  • Catalyst Addition: Add XPhos Pd G2 (0.02 equiv).

    • Critical: If using separate Pd/Ligand, premix Pd(OAc)

      
       and XPhos in the solvent for 5 minutes before adding to the reaction to ensure active catalyst formation.
      
  • Degassing: Add the solvent mixture (0.1 M concentration relative to substrate).[1] Sparge with Argon or Nitrogen for 5–10 minutes.

    • Reasoning: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Reaction: Seal the vessel.

    • Microwave: Heat at 100°C for 30–60 minutes.

    • Thermal: Heat at 80–90°C for 4–12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water. The free amine product is often polar; ensure the aqueous layer is checked or back-extracted.

  • Purification: Flash chromatography (DCM/MeOH gradients are typically required due to the polarity of the aminopyrazole).

Troubleshooting & Optimization Matrix

Use the following decision tree to troubleshoot low yields.

DecisionTree Start Problem: Low Yield Check1 Is the SM consumed? Start->Check1 Check2 Major Product? Check1->Check2 Yes Sol1 Increase Temp or Switch to SPhos Check1->Sol1 No (SM Remains) Sol2 Dehalogenated Product Found? (Cl replaced by H) Check2->Sol2 Complex Mixture Sol3 Switch Solvent to Anhydrous Toluene Sol2->Sol3 Yes (Dehalogenation) Sol4 Protect Amine (Boc) Before Coupling Sol2->Sol4 No (Black Tar/Oligomers)

Figure 2: Troubleshooting logic for 5-chloropyrazole coupling.

References
  • Jedinák, L., et al. (2017).[2] "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." The Journal of Organic Chemistry, 82(1), 157–169.[2] Link

  • BenchChem. (2025).[1][3][4] "Technical Support Center: Cross-Coupling with 4-iodo-1-methyl-1H-pyrazol-3-amine." BenchChem Technical Guides. Link

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 132(40), 14052–14054. Link

  • Balskus, E. P., & Sanford, M. S. (2025). "Diverse Strategies Across Variously Substituted Scaffolds in C-H/N-H Functionalization." National Institutes of Health (PMC). Link

Sources

Comparative

Definitive Structural Validation of 5-Chloro-1-methyl-1H-pyrazol-3-amine Derivatives

Executive Summary: The Regioisomer Trap In the development of pyrazole-based kinase inhibitors and agrochemicals, the scaffold 5-chloro-1-methyl-1H-pyrazol-3-amine is a critical, yet deceptive, intermediate. The core cha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Trap

In the development of pyrazole-based kinase inhibitors and agrochemicals, the scaffold 5-chloro-1-methyl-1H-pyrazol-3-amine is a critical, yet deceptive, intermediate. The core challenge lies in its synthesis: the methylation of 3-amino-5-chloropyrazole (or its tautomer) is rarely 100% regioselective.

Researchers frequently misidentify the N1-methyl (target) and N2-methyl (impurity) isomers because their 1H NMR spectra are nearly identical. Misassigning this structure early in the pipeline can lead to months of wasted SAR (Structure-Activity Relationship) optimization on the wrong scaffold.

This guide objectively compares validation methodologies, establishing why 2D NOESY and 15N-HMBC are the mandatory standards for this specific derivative, rendering simple 1H NMR insufficient.

The Structural Challenge

The precursor, 3-amino-5-chloropyrazole, exists in tautomeric equilibrium. Upon alkylation with methyl iodide (MeI) or dimethyl sulfate (DMS), two regioisomers are generated:

  • Target (Isomer A): 5-Chloro-1-methyl-1H-pyrazol-3-amine.

    • Geometry: Methyl group is adjacent to Chlorine (Position 5). Amine is distal (Position 3).

  • Impurity (Isomer B): 5-Amino-1-methyl-1H-pyrazol-3-chloride (often named 3-chloro-1-methyl-1H-pyrazol-5-amine).

    • Geometry: Methyl group is adjacent to the Amine (Position 5).[1] Chlorine is distal (Position 3).

The Risk: Standard LC-MS cannot distinguish these (identical Mass/Charge). Standard 1H NMR shows a singlet (Methyl), a singlet (H4), and a broad singlet (NH2) for both isomers, often with <0.2 ppm difference in shifts.

Comparative Analysis of Validation Methods

We evaluated three structural validation workflows based on reliability, speed, and resource intensity.

Method A: The "Quick Check" (1H NMR + LC-MS)
  • Technique: Standard 1D Proton NMR in DMSO-d6.

  • Status: NOT RECOMMENDED for definitive assignment.

  • Analysis: While fast, this method relies on heuristic chemical shift trends (e.g., "N-Me next to Cl should be downfield"). These trends are easily disrupted by solvent effects or additional functionalization on the amine.

  • Failure Rate: High (~30% misassignment risk without reference standards).

Method B: The "Golden Standard" (2D NOESY)
  • Technique: Nuclear Overhauser Effect Spectroscopy (NOESY).[2]

  • Status: HIGHLY RECOMMENDED .

  • Analysis: This method detects through-space interactions (<5 Å).

    • In the Impurity (Isomer B): The N-Methyl protons are spatially close to the Amine (NH2) protons. A strong cross-peak will be visible.

    • In the Target (Isomer A): The N-Methyl protons are adjacent to Chlorine (no protons). NO cross-peak will be observed between the Methyl and the Amine.

  • Reliability: >99% (Self-validating).

Method C: The "Absolute Truth" (15N-HMBC)
  • Technique: Heteronuclear Multiple Bond Correlation (1H-15N).[3]

  • Status: DEFINITIVE (Best for complex derivatives).

  • Analysis: Distinguishes the "pyrrole-like" Nitrogen (N1) from the "pyridine-like" Nitrogen (N2). The three-bond coupling (

    
    ) from the methyl protons to the ring carbons/nitrogens provides an unambiguous connectivity map.
    

Experimental Data & Chemical Shift Comparison

The following table summarizes the distinct NMR signatures for the two isomers. Note the diagnostic Carbon (C5) and Nitrogen shifts.[2][3]

FeatureTarget: 5-Chloro-1-methyl (Isomer A)Impurity: 5-Amino-1-methyl (Isomer B)Causality / Explanation
1H NMR (N-Me) ~3.65 ppm~3.50 ppmMe adjacent to e- withdrawing Cl is slightly deshielded.
13C NMR (C5) ~125 - 130 ppm ~145 - 150 ppm C5 attached to Cl (Target) vs C5 attached to N (Impurity).
NOESY (Me ↔ NH) ABSENT STRONG Spatial proximity of Me and NH2 in Isomer B.
15N NMR (N1) ~ -180 ppm~ -210 ppmN1 shielding is highly sensitive to adjacent substituents.

Note: Chemical shifts are approximate and solvent-dependent (DMSO-d6). The difference (


) is the validating factor, not the absolute value.

Detailed Experimental Protocol: The "NOE-Lock" Workflow

To validate your novel derivative, follow this self-validating protocol.

Step 1: Sample Preparation
  • Dissolve 5-10 mg of the isolated solid in 0.6 mL DMSO-d6 .

    • Why DMSO? Chloroform often causes broadening of exchangeable amine protons (NH2), making NOE invisible. DMSO stabilizes these protons via hydrogen bonding, sharpening the signal.

  • Ensure the solution is homogenous and free of paramagnetic impurities (filter if necessary).

Step 2: Acquisition (Bruker/Varian Standard Parameters)
  • Experiment: 2D Phase-Sensitive NOESY (e.g., noesygpphpp on Bruker).

  • Mixing Time (D8): 500 ms .

    • Expert Insight: Too short (<300ms) and the NOE buildup is insufficient. Too long (>800ms) and spin-diffusion complicates interpretation.

  • Scans (NS): 16 or 32 (sufficient for >5mg).

  • Relaxation Delay (D1): 2.0 seconds.

Step 3: Processing & Interpretation
  • Phase the spectrum to ensure diagonal peaks are negative (or positive, depending on convention) and cross-peaks are opposite phase if using ROESY, or same phase in NOESY (for small molecules in low viscosity, NOE is positive; for large molecules, negative. This molecule is small, so NOE is likely positive/null).

    • Correction: For small molecules (MW < 1000) in non-viscous solvents, NOE is usually positive (opposite sign to diagonal).

  • The Check: Look for the intersection of the N-Methyl singlet (~3.6 ppm) and the Amine broad singlet (~5.5 - 6.5 ppm) .

    • Cross-Peak Present? You have the Impurity (5-amino-1-methyl).

    • Cross-Peak Absent? You likely have the Target . Confirm by checking for NOE between N-Methyl and H4 (weak/long-range) or lack thereof.

Visualization of Logic & Pathways

Diagram 1: Synthesis & Regioisomer Pathways

This diagram illustrates the bifurcation point where the error occurs.

SynthesisPath Start 3-Amino-5-chloropyrazole (Tautomeric Mix) Reagent Methylation (MeI / Base) Start->Reagent Target TARGET (Isomer A) 5-Chloro-1-methyl-1H-pyrazol-3-amine (Me next to Cl) Reagent->Target N1 Alkylation (Sterically favored if base is large) Impurity IMPURITY (Isomer B) 5-Amino-1-methyl-1H-pyrazol-3-chloride (Me next to NH2) Reagent->Impurity N2 Alkylation (Electronically favored)

Caption: Divergent synthesis pathways yielding the target (Green) and the common regioisomeric impurity (Red).

Diagram 2: The Validation Decision Tree

Follow this logic to validate your compound.

ValidationLogic Sample Isolated Product (in DMSO-d6) H1NMR 1H NMR Spectrum Check NH2 & Me Signals Sample->H1NMR NOESY Run 2D NOESY (Mix time: 500ms) H1NMR->NOESY Ambiguous Shifts Decision Is there a Cross-Peak between Me and NH2? NOESY->Decision ResultBad CONFIRMED IMPURITY (5-Amino-1-methyl) Decision->ResultBad YES (Proximity) ResultGood PROBABLE TARGET (5-Chloro-1-methyl) Decision->ResultGood NO (Distance) Confirm Final Confirmation: 13C NMR (C5 < 135 ppm) or X-Ray ResultGood->Confirm

Caption: Step-by-step decision matrix for structural confirmation using NMR constraints.

References

  • Elguero, J., et al. "Pyrazoles."[3][4] Comprehensive Heterocyclic Chemistry II, Elsevier, 1996. (Foundational text on pyrazole tautomerism and reactivity).

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 3rd Edition, 2016. (Authoritative source for NOESY/HMBC protocols).

  • Foces-Foces, C., et al. "Structure of 3-Nitropyrazole in Solution and in the Solid State."[4] Journal of Physical Organic Chemistry, 1997.[4] (Detailed discussion on N-substitution effects on geometry).

  • BenchChem Technical Support. "Interpreting Complex NMR Spectra of Pyrazole Derivatives." (Practical guide on solvent effects and broad NH signals).

  • Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry. (Standard reference for chemical shift data of heterocycles).

Sources

Validation

In-Silico Optimization Guide: 5-Chloro-1-methyl-1H-pyrazol-3-amine in Kinase Inhibitor Design

The following guide provides a technical analysis of in-silico modeling strategies for 5-Chloro-1-methyl-1H-pyrazol-3-amine , a privileged scaffold in fragment-based drug discovery (FBDD). Strategic Rationale: The "Hinge...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of in-silico modeling strategies for 5-Chloro-1-methyl-1H-pyrazol-3-amine , a privileged scaffold in fragment-based drug discovery (FBDD).

Strategic Rationale: The "Hinge Binder" Paradigm

In medicinal chemistry, 5-Chloro-1-methyl-1H-pyrazol-3-amine (CMPA) is not merely a reagent; it is a high-value pharmacophore used to target the ATP-binding pocket of protein kinases (e.g., CDK2, VEGFR-2, RET). Its structural utility lies in its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase "hinge" region.

  • The 3-Amino Group: Acts as a hydrogen bond donor/acceptor pair, essential for anchoring the molecule to backbone residues (e.g., Glu, Leu).

  • The 5-Chloro Substituent: Enhances lipophilicity (

    
    ) and fills hydrophobic sub-pockets (Gatekeeper residues), often improving potency by 10–100 fold compared to the non-chlorinated analog.
    
  • The 1-Methyl Group: Blocks a tautomeric shift, locking the pyrazole into a specific conformation that reduces entropic penalty upon binding.

Comparative Performance Analysis

This section objectively compares CMPA against its structural alternatives (analogs) to justify its selection in lead optimization. Data trends are synthesized from structure-activity relationship (SAR) studies of pyrazole-based kinase inhibitors.

Table 1: Scaffold Efficiency Comparison (In-Silico Predictions)
FeatureCMPA (Target) Alternative A: Des-chloro (1-Methyl-pyrazol-3-amine) Alternative B: Des-methyl (5-Chloro-1H-pyrazol-3-amine) Alternative C: Regioisomer (3-Chloro-1-methyl-pyrazol-5-amine)
Electronic Character Electron-deficient ring (Cl-effect); Stable HOMO/LUMO gap.Electron-rich; Higher reactivity, prone to metabolic oxidation.Amphoteric; Tautomeric equilibrium exists (1H vs 2H).Sterically hindered amino group.
Binding Mode (Kinase) Locked Conformation. Cl occupies hydrophobic pocket;

binds hinge.
Weaker Fit. Lacks hydrophobic anchor; higher dissociation rate (

).
Flexible. Tautomerism complicates binding; may bind alternative pockets.Poor. 5-amino position often clashes with gatekeeper residues.
Predicted Ligand Efficiency (LE) High (>0.4) Moderate (~0.3)Moderate (~0.35)Low (<0.25)
Solubility (LogS) Moderate (Balanced)High (Too polar for some pockets)ModerateModerate
Primary Utility Lead Optimization (Potency driver)Fragment Screening (Starting point)Synthetic IntermediateNegative Control

Analyst Insight: While Alternative B (Des-methyl) offers an additional hydrogen bond donor, it introduces tautomeric ambiguity that complicates docking predictions. CMPA (The Product) is superior for rational design because the N-methylation locks the bioactive conformation, making in-silico scoring more reliable.

Validated In-Silico Protocols

To model CMPA interactions accurately, a static docking approach is insufficient due to the flexibility of the target kinase loops. The following workflow integrates Quantum Mechanics (QM) and Molecular Dynamics (MD).

Phase 1: Electronic Structure Calculation (DFT)

Before docking, you must parameterize the ligand correctly, specifically the charge distribution around the chloro-pyrazole core.

Protocol:

  • Software: Gaussian 16 or ORCA.

  • Method: DFT with B3LYP functional.

  • Basis Set: 6-311G++(d,p) (Essential for accurate halogen bonding description).

  • Objective: Calculate Molecular Electrostatic Potential (MEP) maps.

    • Validation Check: Ensure the

      
      -hole on the Chlorine atom is visible. This positive region often interacts with backbone carbonyl oxygens, a feature standard force fields (like CHARMM or AMBER) might miss without QM-derived charges.
      
Phase 2: Hybrid Molecular Docking

Standard rigid docking fails to account for the "induced fit" of the kinase P-loop.

Protocol:

  • Preparation: Use the crystal structure of a relevant kinase (e.g., CDK2, PDB: 1MQ4) with the water molecules in the active site retained if they bridge the ligand and protein.

  • Grid Generation: Center the grid box (20Å x 20Å x 20Å) on the hinge region residues (e.g., Leu83 in CDK2).

  • Constraint: Set a positional constraint on the hinge hydrogen bond (H-bond distance < 2.5 Å) to force the ATP-mimetic pose.

  • Scoring: Use Glide XP (Extra Precision) or AutoDock Vina.

    • Success Metric: RMSD < 2.0 Å relative to a known co-crystallized pyrazole inhibitor.[1]

Phase 3: Molecular Dynamics (MD) Stability Assay

MD is the "stress test" for your docked pose.

Protocol:

  • System Setup:

    • Force Field: CHARMM36m (Protein) + CGenFF (Ligand CMPA).

    • Solvation: TIP3P water model, cubic box, 1.0 nm buffer.

    • Neutralization: Add Na+/Cl- ions to 0.15 M.

  • Equilibration:

    • NVT ensemble (100 ps, 300 K) to stabilize temperature.

    • NPT ensemble (100 ps, 1 bar) to stabilize pressure.

  • Production Run:

    • Duration: Minimum 50 ns (100 ns recommended).

    • Step size: 2 fs.

  • Analysis:

    • RMSD: Plot Ligand RMSD vs. Time. Pass: RMSD plateaus < 2.5 Å.[1]

    • H-Bond Analysis: Calculate % occupancy of the hinge H-bond. Pass: > 60% occupancy.

Workflow Visualization

The following diagram illustrates the integrated computational pipeline for validating CMPA derivatives.

CMPA_Workflow Start Start: CMPA Scaffold Structure DFT Step 1: DFT Optimization (B3LYP/6-311G++) Output: ESP Charges Start->DFT Geometry Opt Prep Target Preparation (Kinase PDB + Hinge Grid) Start->Prep Context Dock Step 2: Constrained Docking (H-bond Constraint) DFT->Dock Charge Parameters Prep->Dock Grid MD Step 3: MD Simulation (GROMACS, 100ns) Dock->MD Best Pose Analysis Analysis: RMSD & H-Bond Occupancy MD->Analysis Trajectory Decision Decision: Lead Candidate? Analysis->Decision Decision->Start Fail: Redesign End Experimental Validation Decision->End Pass: Synthesis

Caption: Integrated In-Silico Pipeline: From QM charge calculation to MD stability verification.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 316061, 3-chloro-5-methyl-1H-pyrazole. Retrieved from [Link]

  • Bhat, M. A., et al. (2025). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent RET Kinase Inhibitors. National Institutes of Health (PMC). Retrieved from [Link]

  • Fassihi, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central. Retrieved from [Link]

  • RSC Advances (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Royal Society of Chemistry. Retrieved from [Link]

  • MDPI Pharmaceuticals (2021). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors. MDPI. Retrieved from [Link]

Sources

Comparative

comparing the cost-effectiveness of different 5-Chloro-1-methyl-1H-pyrazol-3-amine synthesis methods

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Chloro-1-methyl-1H-pyrazol-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery, serving as a key inte...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1-methyl-1H-pyrazol-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a wide range of biologically active compounds. The efficiency and economic viability of its synthesis are critical considerations for researchers and chemical development professionals. This guide provides a comprehensive comparison of the most common synthetic routes to 5-Chloro-1-methyl-1H-pyrazol-3-amine, evaluating their cost-effectiveness, scalability, and safety profiles. We will delve into the mechanistic details of each method, present detailed experimental protocols, and offer a comparative analysis of reagent costs to guide you in selecting the most suitable method for your research and development needs.

Comparative Analysis of Synthetic Strategies

Three primary synthetic strategies for the preparation of 5-Chloro-1-methyl-1H-pyrazol-3-amine will be critically evaluated:

  • Method 1: Direct Chlorination of 1-Methyl-1H-pyrazol-3-amine. This is a straightforward approach involving the direct introduction of a chlorine atom onto the pyrazole ring.

  • Method 2: Sandmeyer-Type Reaction. This classic transformation in aromatic chemistry involves the diazotization of an amino group followed by its replacement with a chlorine atom.

  • Method 3: Multi-Step Synthesis via Ring Formation. This strategy involves the construction of the pyrazole ring from acyclic precursors, followed by functional group manipulations to introduce the chloro and amino substituents.

The following sections will provide a detailed examination of each of these methods.

Method 1: Direct Chlorination of 1-Methyl-1H-pyrazol-3-amine

Direct chlorination of the readily available 1-methyl-1H-pyrazol-3-amine offers the most atom-economical and potentially cost-effective route. The reaction typically employs an electrophilic chlorinating agent.

Causality Behind Experimental Choices

The choice of chlorinating agent is paramount in this method. N-Chlorosuccinimide (NCS) is often favored due to its ease of handling and milder reactivity compared to gaseous chlorine or sulfuryl chloride, which can lead to over-chlorination or decomposition of the starting material. The solvent choice, typically a polar aprotic solvent like acetonitrile or dichloromethane, is crucial for dissolving the starting material and facilitating the reaction while remaining inert to the chlorinating agent.

Experimental Protocol

Materials:

  • 1-Methyl-1H-pyrazol-3-amine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 1-methyl-1H-pyrazol-3-amine (1 equivalent) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Chlorosuccinimide (1.05 equivalents) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 5-Chloro-1-methyl-1H-pyrazol-3-amine.

Visualization of the Reaction

Direct_Chlorination Start 1-Methyl-1H-pyrazol-3-amine Reagent N-Chlorosuccinimide (NCS) Acetonitrile, 0 °C to rt Start->Reagent Product 5-Chloro-1-methyl-1H-pyrazol-3-amine Reagent->Product caption Direct chlorination of 1-methyl-1H-pyrazol-3-amine.

Caption: Direct chlorination of 1-methyl-1H-pyrazol-3-amine.

Method 2: Sandmeyer-Type Reaction

The Sandmeyer reaction provides a reliable, albeit multi-step, method for introducing a chlorine atom onto the pyrazole ring.[1][2] This approach typically starts from a more substituted pyrazole precursor, such as 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid, which requires subsequent functional group manipulation. A more direct, though less documented, approach would involve the diazotization of a hypothetical 1-methyl-1H-pyrazole-3,5-diamine. For the purpose of this guide, we will outline the general principles and a representative protocol analogous to the synthesis of similar chloro-pyrazoles.[3]

Causality Behind Experimental Choices

The Sandmeyer reaction is a two-stage process.[4][5] The first stage is the diazotization of a primary aromatic amine, which requires cold, acidic conditions to form the unstable diazonium salt. Sodium nitrite is the most common diazotizing agent. The second stage involves the copper(I) chloride-catalyzed decomposition of the diazonium salt to introduce the chlorine atom. The use of a copper(I) catalyst is crucial for achieving high yields and minimizing side reactions.[1]

Experimental Protocol (Hypothetical, based on analogous reactions)

Materials:

  • 1-Methyl-1H-pyrazole-3,5-diamine hydrochloride (hypothetical starting material)

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Copper(I) chloride

  • Water

  • Sodium bicarbonate solution

  • Dichloromethane

Procedure:

  • Diazotization:

    • Dissolve 1-methyl-1H-pyrazole-3,5-diamine hydrochloride (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

    • Cool this solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution, maintaining the temperature below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until nitrogen evolution ceases.

    • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualization of the Reaction

Sandmeyer_Reaction Start 1-Methyl-1H-pyrazole-3,5-diamine (Hypothetical) Step1 1. NaNO₂, HCl, 0-5 °C 2. CuCl, HCl Start->Step1 Product 5-Chloro-1-methyl-1H-pyrazol-3-amine Step1->Product caption Sandmeyer-type reaction for synthesis.

Caption: Sandmeyer-type reaction for synthesis.

Method 3: Multi-Step Synthesis via Ring Formation

This approach builds the pyrazole ring from acyclic precursors and then introduces the required functional groups. A plausible route, analogous to the synthesis of the bromo-derivative, starts from diethyl maleate and methylhydrazine.[6]

Causality Behind Experimental Choices

This multi-step synthesis offers a high degree of control over the substitution pattern of the final product. The initial cyclization of diethyl maleate with methylhydrazine forms a pyrazolidinone intermediate. Subsequent chlorination and aromatization lead to the desired pyrazole core. The final amination step introduces the amino group at the 3-position. While longer, this method can be advantageous if the starting materials are significantly cheaper or if specific regioisomers are required.

Experimental Protocol (Proposed, based on analogous reactions)

Step 1: Synthesis of 1-Methyl-3-oxopyrazolidine-5-carboxylic acid ethyl ester

  • React diethyl maleate with methylhydrazine in a suitable solvent like ethanol under reflux.

Step 2: Synthesis of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

  • Treat the product from Step 1 with a chlorinating/dehydrating agent like phosphorus oxychloride (POCl₃).

Step 3: Synthesis of 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid

  • Hydrolyze the ester from Step 2 using aqueous sodium hydroxide, followed by acidification.

Step 4: Synthesis of 5-Chloro-1-methyl-1H-pyrazol-3-amine

  • Convert the carboxylic acid from Step 3 to the corresponding amine via a Curtius, Hofmann, or Schmidt rearrangement.

Visualization of the Reaction

Multistep_Synthesis Start Diethyl Maleate + Methylhydrazine Intermediate1 1-Methyl-3-oxopyrazolidine- 5-carboxylic acid ethyl ester Start->Intermediate1 Cyclization Intermediate2 5-Chloro-1-methyl-1H-pyrazole- 3-carboxylic acid ethyl ester Intermediate1->Intermediate2 Chlorination/ Aromatization Intermediate3 5-Chloro-1-methyl-1H-pyrazole- 3-carboxylic acid Intermediate2->Intermediate3 Hydrolysis Product 5-Chloro-1-methyl-1H-pyrazol-3-amine Intermediate3->Product Rearrangement caption Multi-step synthesis via ring formation.

Caption: Multi-step synthesis via ring formation.

Cost-Effectiveness Comparison

To provide a practical comparison of the economic viability of each method, the following table summarizes the approximate costs of the key starting materials and reagents. Prices are based on currently available data from various chemical suppliers and are subject to change.

Reagent/Starting MaterialMethod(s)Approximate Cost (USD/mol)
1-Methyl-1H-pyrazol-3-amine1220 - 350
N-Chlorosuccinimide (NCS)115 - 30
Sulfuryl Chloride110 - 25
3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid2 (Precursor)> 500 (Specialty Chemical)
Sodium Nitrite23 - 10
Copper(I) Chloride215 - 30
Diethyl Maleate35 - 15
Methylhydrazine350 - 80

Analysis:

  • Method 1 (Direct Chlorination): This method appears to be the most cost-effective on paper, primarily due to the single-step nature and the relatively low cost of the chlorinating agents. However, the cost of the starting material, 1-methyl-1H-pyrazol-3-amine, is a significant factor. The overall cost will heavily depend on the yield and purity achieved.

  • Method 2 (Sandmeyer-Type Reaction): The starting materials for a Sandmeyer approach, particularly a pre-functionalized pyrazole, can be very expensive, making this route less economically attractive for large-scale synthesis unless a very cheap precursor is available. The reagents for the Sandmeyer reaction itself are relatively inexpensive.

  • Method 3 (Multi-Step Synthesis): While this route involves multiple steps, the initial starting materials, diethyl maleate and methylhydrazine, are significantly cheaper than the pre-formed pyrazole starting materials. This could make it a more cost-effective option for large-scale industrial production, provided the yields for each step are high and the process is optimized.

Conclusion and Recommendations

The choice of the most cost-effective synthesis method for 5-Chloro-1-methyl-1H-pyrazol-3-amine depends heavily on the scale of production, the availability and cost of starting materials, and the desired purity of the final product.

  • For small-scale laboratory synthesis , Method 1 (Direct Chlorination) is likely the most practical and efficient choice, offering a quick and straightforward route to the desired product. The higher cost of the starting material is often acceptable for research quantities.

  • For large-scale industrial production , a thorough process development and cost analysis of Method 3 (Multi-Step Synthesis) is highly recommended. The low cost of the initial building blocks could lead to significant cost savings at scale, despite the increased number of steps.

  • Method 2 (Sandmeyer-Type Reaction) is generally less favorable from a cost perspective due to the high price of suitable starting materials. However, it remains a viable option if a specific, cost-effective precursor is available or if other methods prove to be low-yielding or produce difficult-to-separate impurities.

Ultimately, experimental validation of each route on the desired scale is crucial to determine the true cost-effectiveness, taking into account not only raw material costs but also process time, energy consumption, and waste disposal.

References

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 5-Chloro-1-methyl-1H-pyrazol-3-amine

Executive Safety Summary 5-Chloro-1-methyl-1H-pyrazol-3-amine is a halogenated heterocyclic amine often used as a pharmaceutical intermediate. Its disposal requires strict adherence to protocols governing halogenated org...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

5-Chloro-1-methyl-1H-pyrazol-3-amine is a halogenated heterocyclic amine often used as a pharmaceutical intermediate. Its disposal requires strict adherence to protocols governing halogenated organic waste . Improper disposal (e.g., drain pouring or mixing with oxidizers) poses severe risks, including the formation of toxic chloramines, release of hydrogen chloride gas, and violation of EPA RCRA mandates.

Immediate Hazard Profile:

  • Primary Risks: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Irritation.

  • Chemical Class: Halogenated Heterocycle / Basic Amine.

  • Critical Restriction: NEVER dispose of this compound down the drain. It is toxic to aquatic life and can damage plumbing via corrosive byproducts if acidified.

Chemical Characterization & Waste Classification[1]

Before disposal, the waste must be characterized to ensure the correct destruction method (Incineration with Scrubber).

ParameterSpecificationOperational Impact
Functional Groups Pyrazole (N-heterocycle), Primary Amine (-NH2), Chloro (-Cl)High Nitrogen content (NOx potential) and Chlorine content (HCl potential) requires specific incineration parameters.
Acidity/Basicity Weak BaseIncompatible with strong acids. Mixing causes exothermic neutralization and potential salt precipitation.
Reactivity Stable under normal conditionsIncompatible with Strong Oxidizers (e.g., Peroxides, Permanganates). Risk of fire/explosion.
RCRA Status Characteristic Waste (Toxic/Irritant)Likely falls under D000 series if leachable, or must be managed as "Halogenated Organic Waste" to meet Best Available Technology (BAT) standards.
EPA Waste Code None Specific (Not P or U listed by name)Default to Process Waste or Halogenated Solvent Waste (if dissolved in DCM/Chloroform).

Technical Insight: The presence of the chlorine atom on the pyrazole ring necessitates high-temperature incineration (>1100°C) with secondary combustion and acid gas scrubbing to prevent the formation of dioxins and furans [1].

Segregation Strategy (Pre-Disposal)

Proper segregation is the primary defense against unplanned chemical reactions in the waste container.

The "Satellite Accumulation" Rule

Store waste in a dedicated Satellite Accumulation Area (SAA) near the point of generation.

  • Stream A (Solid Waste): Pure solid 5-Chloro-1-methyl-1H-pyrazol-3-amine, contaminated gloves, weighing boats, and paper towels.

  • Stream B (Liquid Waste - Halogenated): Mother liquors or reaction mixtures containing the compound dissolved in halogenated solvents (DCM, Chloroform).

  • Stream C (Liquid Waste - Non-Halogenated): Solutions in Methanol, Ethanol, or Acetone. Note: Even if the solvent is non-halogenated, the presence of the chloro-pyrazole solute often mandates classifying the entire mixture as Halogenated Waste depending on local facility rules.

Compatibility Logic Diagram

The following decision tree illustrates the segregation logic required to prevent cross-contamination and safety hazards.

SegregationLogic Start Waste Generation: 5-Chloro-1-methyl-1H-pyrazol-3-amine State Physical State? Start->State Solid Solid Waste State->Solid Powder/Debris Liquid Liquid Solution State->Liquid Dissolved BinA BIN A: Solid Hazardous Waste (Trace Halogens) Solid->BinA Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (MeOH, Acetone) SolventCheck->NonHaloSolv BinB BIN B: Halogenated Liquid Waste (High BTU Incineration) HaloSolv->BinB Strict Segregation NonHaloSolv->BinB If >1% Halogen Content (Safest Default) BinC BIN C: Non-Halogenated Liquid Waste (Check Local Thresholds) NonHaloSolv->BinC If <1% Halogen Content (Rarely permitted)

Figure 1: Segregation logic flow. Note that even non-halogenated solvent mixtures are frequently routed to Halogenated Waste streams (Bin B) when they contain chlorinated solutes to ensure proper destruction.

Operational Protocol: Step-by-Step Disposal

Phase 1: Preparation & PPE

Goal: Prevent dermal absorption and inhalation.

  • Don PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a fume hood for all transfers.

  • Verify pH: If the waste is an aqueous mixture, check pH. If pH < 4 or > 10, consider neutralization only if part of a validated treatment plan. Otherwise, tag as "Corrosive" and do not treat.

Phase 2: Containerization

Goal: Leak prevention and regulatory compliance.

  • Select Container:

    • Liquids: High-Density Polyethylene (HDPE) or Glass (Amber) carboy. Do not use metal containers (corrosion risk from potential HCl evolution).

    • Solids: Wide-mouth HDPE jar or double-lined hazardous waste bags.

  • Transfer: Use a funnel to prevent spills. Do not fill liquid containers >90% full (allow headspace for expansion).

Phase 3: Labeling (Critical for Transport)

Goal: Clear communication to waste handlers. Label the container immediately upon adding the first drop of waste. The label must contain:

  • Chemical Name: "Waste 5-Chloro-1-methyl-1H-pyrazol-3-amine" (Do not use formulas or abbreviations).

  • Hazards: Check "Toxic" and "Irritant".[1]

  • Constituents: List the solvent percentages (e.g., "95% Dichloromethane, 5% Pyrazole derivative").

Phase 4: Final Disposal

Goal: Handover to EHS.

  • Cap the container tightly.[1][2][3]

  • Wipe the exterior to remove residues.

  • Transport to the Central Waste Accumulation Area.

  • Disposal Method: The facility must ship this to a RCRA-permitted incinerator . The facility will use a rotary kiln incinerator with secondary combustion chambers to ensure complete destruction of the heterocyclic ring and scrubbing of the resulting HCl and NOx gases [2].

Emergency Contingencies: Spill Response

If a spill occurs, immediate action is required to prevent exposure and environmental release.

SpillResponse Alert 1. ALERT Notify personnel Evacuate area PPE 2. PROTECT Don PPE (Gloves, Goggles, Respirator if dust) Alert->PPE Contain 3. CONTAIN Cover with absorbent pads or vermiculite PPE->Contain Clean 4. CLEAN Scoop into bag Wash area with soap/water Contain->Clean Dispose 5. DISPOSE Label as Hazardous Waste (Solid) Clean->Dispose

Figure 2: Immediate spill response workflow. Speed and containment are prioritized over cleaning.

Specific Spill Tactics:

  • Solid Spill: Do not dry sweep if dust generation is likely. Use a wet wipe or damp paper towel to capture dust, then place the towel in the solid waste bin.

  • Liquid Spill: Use universal absorbent pads. If the solvent is volatile (e.g., DCM), work only if the fume hood ventilation is effective or respiratory protection is worn.

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Combustion. EPA Guidelines for incineration of halogenated organics. Available at: [Link]

  • PubChem. Compound Summary: 5-Chloro-1-methyl-1H-pyrazol-3-amine. National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R 2011.[4] Available at: [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 5-Chloro-1-methyl-1H-pyrazol-3-amine

As a Senior Application Scientist, my priority is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides in-depth, practical information for the safe handling...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my priority is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides in-depth, practical information for the safe handling of 5-Chloro-1-methyl-1H-pyrazol-3-amine, moving beyond mere compliance to foster a culture of proactive safety in your laboratory. The protocols outlined here are designed to be self-validating, grounded in the principles of chemical causality and risk mitigation.

Understanding the Hazard Profile

5-Chloro-1-methyl-1H-pyrazol-3-amine and its structural analogs are heterocyclic compounds that, while crucial in synthetic chemistry, present a specific set of hazards that must be managed with diligence. Based on data from closely related compounds, a comprehensive risk assessment is essential before any handling.

The primary hazards associated with this class of chemicals include:

  • Acute Oral Toxicity : Similar compounds are classified as harmful if swallowed[1].

  • Skin Irritation : Direct contact can cause skin irritation[1][2].

  • Serious Eye Irritation : Poses a significant risk of serious eye irritation upon contact[1][2].

  • Respiratory Tract Irritation : Inhalation of dust or fumes may lead to respiratory irritation[1][2][3].

These hazards necessitate a stringent approach to personal protective equipment and handling protocols.

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE are non-negotiable when handling 5-Chloro-1-methyl-1H-pyrazol-3-amine. The following table summarizes the minimum required PPE, with explanations rooted in the compound's hazard profile.

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation[1][2]. Standard safety glasses are insufficient.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile)Prevents skin contact, which can lead to irritation[1][4]. Gloves must be inspected before use and removed correctly to avoid cross-contamination[4][5].
Body Protection Laboratory coatProvides a barrier against accidental spills and contamination of personal clothing[1][4].
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or if dust cannot be controlled.Minimizes the risk of inhaling dust particles that can cause respiratory tract irritation[1][3].

Proper procedure in donning and doffing PPE is critical to prevent exposure. The following workflow illustrates the correct sequence.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Correct sequence for donning and doffing PPE to minimize exposure risk.

Operational Plan: From Receipt to Disposal

A systematic approach to handling 5-Chloro-1-methyl-1H-pyrazol-3-amine at every stage is crucial for maintaining a safe laboratory environment.

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated area[1][2][6]. Store away from incompatible materials such as strong oxidizing agents[6].

  • Handling : Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure[2][4]. Avoid the formation of dust and aerosols during handling[3][7]. Do not eat, drink, or smoke in the work area[1].

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and, if necessary, evacuate[1][7].

  • Assess the Spill : Determine the extent of the spill and whether it is manageable with available resources.

  • Don Appropriate PPE : Wear the prescribed PPE, including respiratory protection if necessary[1][3].

  • Containment and Cleanup :

    • For solid spills, carefully sweep or scoop up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal[1][6][8].

    • Do not use water to clean up as this may create a more hazardous situation.

  • Decontamination : Clean the spill area thoroughly.

  • Waste Disposal : Dispose of the collected waste and contaminated materials according to institutional and local regulations[1][2].

Spill_Response Start Spill Occurs Alert Alert Personnel & Evacuate Area Start->Alert Assess Assess Spill Size & Risk Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain & Clean Up Spill (Avoid Dust) Don_PPE->Contain Decontaminate Decontaminate Spill Area Contain->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose End Spill Managed Dispose->End

Caption: Step-by-step workflow for responding to a chemical spill.

First Aid Measures: Immediate Response to Exposure

In the event of accidental exposure, immediate first aid is critical. The following table outlines the necessary steps.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2][3].
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention[1][2][3].
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, call a poison center or doctor[1][2][3].
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[1][2][3].
Disposal Plan: Responsible Waste Management

Proper disposal of 5-Chloro-1-methyl-1H-pyrazol-3-amine and its containers is an essential part of the chemical's lifecycle to prevent environmental contamination.

  • Unused Product : Dispose of surplus and non-recyclable solutions to a licensed disposal company. The material may be burned in a chemical incinerator equipped with an afterburner and scrubber[3].

  • Contaminated Packaging : Dispose of as unused product in accordance with local, state, and federal regulations[3].

Always consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.

By adhering to these comprehensive safety and handling protocols, you can confidently and responsibly advance your research while maintaining a secure laboratory environment.

References

  • Capot Chemical Co., Ltd. (2025). Material Safety Data Sheet: 5-chloro-1H-pyrazol-3-amine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Aminopyrazole, 98%. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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